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  • Product: 1-Oxa-7-azaspiro[4.5]decane hydrochloride
  • CAS: 1415562-85-4

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 1-Oxa-7-azaspiro[4.5]decane Hydrochloride: A Predictive and Methodological Guide

Abstract This technical guide provides a detailed predictive analysis of the spectral characteristics of 1-Oxa-7-azaspiro[4.5]decane hydrochloride, a spirocyclic heteroalkane of interest in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectral characteristics of 1-Oxa-7-azaspiro[4.5]decane hydrochloride, a spirocyclic heteroalkane of interest in medicinal chemistry and drug development. Due to the current absence of publicly available experimental spectra for this specific compound, this document leverages fundamental principles of spectroscopy and data from analogous structures to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it offers robust, field-proven protocols for the experimental acquisition of these spectra, serving as a comprehensive resource for researchers engaged in the synthesis and characterization of novel spirocyclic compounds.

Introduction: The Structural Significance of 1-Oxa-7-azaspiro[4.5]decane Hydrochloride

Spirocyclic systems, characterized by two rings connected through a single shared carbon atom, are of increasing importance in modern drug discovery. Their inherent three-dimensionality offers access to novel chemical space, often leading to improved target selectivity and optimized physicochemical properties. 1-Oxa-7-azaspiro[4.5]decane hydrochloride features a unique spirocyclic scaffold combining a piperidine ring and an oxolane (tetrahydrofuran) ring. The piperidine moiety is a prevalent structural motif in numerous pharmaceuticals, while the oxolane ring can influence solubility and hydrogen bonding capabilities.

The hydrochloride salt form is typical for amine-containing drug candidates, enhancing stability and aqueous solubility. Accurate spectroscopic characterization is a cornerstone of chemical synthesis, providing unequivocal proof of structure and purity. This guide is designed to bridge the current data gap and empower researchers with a foundational understanding of the expected spectral behavior of this molecule.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectral data for 1-Oxa-7-azaspiro[4.5]decane hydrochloride. The predictions are grounded in the analysis of its constituent parts: a protonated piperidine ring and an oxolane ring, joined at a spirocyclic carbon.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Oxa-7-azaspiro[4.5]decane hydrochloride, the key structural features influencing its NMR spectra are the electron-withdrawing effects of the ether oxygen and the positively charged ammonium nitrogen.

Protonation of the nitrogen atom in the piperidine ring leads to a significant downfield shift (deshielding) of the adjacent protons (H-6 and H-8) compared to the neutral amine. The protons closer to the ether oxygen in the oxolane ring (H-2) will also be deshielded.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.85t2HH-2Protons adjacent to the ether oxygen are deshielded. Expected to be a triplet due to coupling with H-3.
~ 3.40m4HH-6, H-8Protons adjacent to the protonated nitrogen are significantly deshielded. Complex multiplicity due to axial/equatorial environments and coupling.
~ 2.05m2HH-3Standard aliphatic chemical shift. Coupled to H-2.
~ 1.90m4HH-9, H-10Standard aliphatic chemical shift for protons on the piperidine ring.

Note: The N-H protons (N⁺-H₂) will typically appear as a broad singlet, but its chemical shift is highly dependent on solvent and concentration. In D₂O, this signal will exchange and will not be observed.

The ¹³C NMR spectrum is predicted to show six distinct signals, as the molecule possesses a plane of symmetry through the spirocenter, C-O, and C-N bonds, making C-6/C-8, C-9/C-10, and C-2/C-4 equivalent.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 75.0C-5Spirocyclic carbon, deshielded by both the oxygen and nitrogen atoms.
~ 68.0C-2, C-4Carbons adjacent to the ether oxygen are significantly deshielded.
~ 45.0C-6, C-8Carbons adjacent to the protonated nitrogen are deshielded.[1][2]
~ 28.0C-9, C-10Standard aliphatic chemical shift for piperidine ring carbons.
~ 25.0C-3Standard aliphatic chemical shift for oxolane ring carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. For 1-Oxa-7-azaspiro[4.5]decane hydrochloride, the most characteristic signals will arise from the secondary ammonium ion (R₂NH₂⁺).

Predicted Frequency Range (cm⁻¹)Vibration TypeFunctional GroupRationale
2700-2400N-H Stretch (broad)Secondary AmmoniumThe N-H stretching vibration in ammonium salts appears as a broad, strong band at lower frequencies than in free amines due to the positive charge.[3][4]
1620-1560N-H Bend (Asymmetric)Secondary AmmoniumThe asymmetric bending (scissoring) vibration of the R₂NH₂⁺ group is a characteristic feature of secondary amine salts.[4]
2950-2850C-H StretchAliphaticStandard stretching vibrations for the CH₂ groups in the rings.
1150-1050C-O-C StretchCyclic EtherA strong, characteristic band for the asymmetric C-O-C stretching vibration of the oxolane ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a hydrochloride salt, the analysis is typically performed on the free base after in-source dissociation or by using a soft ionization technique. The predicted data below pertains to the free base, 1-Oxa-7-azaspiro[4.5]decane (C₈H₁₅NO, M.W. = 141.21 g/mol ).

  • Expected Molecular Ion (M⁺): m/z = 141 (under Electron Ionization) or [M+H]⁺: m/z = 142 (under Electrospray Ionization).

  • Predicted Key Fragmentation Pathways: Fragmentation is expected to be directed by the two heteroatoms. Alpha-cleavage adjacent to the nitrogen is a common pathway for piperidine derivatives.[5][6]

    • Pathway A (Loss of C₂H₄O): Cleavage of the oxolane ring could lead to the loss of ethylene oxide (44 Da), resulting in a fragment at m/z = 97.

    • Pathway B (Alpha-Cleavage at Piperidine): Cleavage of the C-C bond adjacent to the nitrogen could lead to the formation of a stable iminium ion. For instance, cleavage of the C5-C6 bond could lead to ring opening and subsequent fragmentation. A prominent fragment is often observed at m/z = 84, corresponding to the piperidinyl iminium ion.

    • Pathway C (Retro-Diels-Alder type): Ring opening followed by fragmentation could also occur.

Experimental Protocols

To obtain high-quality spectral data for 1-Oxa-7-azaspiro[4.5]decane hydrochloride, the following standardized methodologies are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆). D₂O is often preferred for hydrochloride salts to ensure complete dissolution.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

    • Apply solvent suppression techniques if the residual solvent peak obscures signals of interest.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS or DSS).

IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal. This is the most common and convenient method.

    • Solid State (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or the KBr pellet.

    • Collect the sample spectrum.

    • Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.

  • Instrumentation:

    • Electrospray Ionization (ESI): Use a mass spectrometer equipped with an ESI source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap). ESI is a soft ionization technique ideal for polar, non-volatile salts, and will likely show the protonated free base [M+H]⁺.

    • Electron Ionization (EI): For more detailed fragmentation information, a GC-MS with an EI source can be used, though this would require derivatization or analysis of the free base form.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode over a suitable m/z range (e.g., 50-500).

    • For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion (m/z 142) and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

Visualization of Key Structural and Analytical Relationships

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of 1-Oxa-7-azaspiro[4.5]decane hydrochloride with atom numbering used for the predictive NMR assignments.

Caption: Structure of 1-Oxa-7-azaspiro[4.5]decane cation.

Analytical Workflow

This workflow outlines the logical progression for the complete spectroscopic characterization of the title compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesis of 1-Oxa-7-azaspiro[4.5]decane purification Purification (e.g., Chromatography) synthesis->purification salt_formation Salt Formation (Addition of HCl) purification->salt_formation nmr NMR Spectroscopy (¹H, ¹³C, 2D) salt_formation->nmr ir IR Spectroscopy (ATR) salt_formation->ir ms Mass Spectrometry (ESI-MS/MS) salt_formation->ms interpretation Spectral Interpretation & Data Comparison nmr->interpretation ir->interpretation ms->interpretation validation Structural Confirmation & Purity Assessment interpretation->validation caption Workflow for Synthesis and Spectroscopic Characterization.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

While experimental data for 1-Oxa-7-azaspiro[4.5]decane hydrochloride remains to be published, a robust and scientifically grounded prediction of its NMR, IR, and MS spectra is possible through the analysis of its fundamental structural components. The protonated piperidine ring and the oxolane moiety each impart distinct and predictable features to the overall spectra. The deshielding effects of the heteroatoms are expected to be the dominant influence in the NMR spectra, while the ammonium group will provide the most characteristic signals in the IR spectrum. The fragmentation in the mass spectrum is anticipated to be driven by alpha-cleavage relative to the nitrogen atom. This guide, combining predictive data with detailed experimental protocols, serves as a vital resource for researchers, enabling them to anticipate spectral outcomes, design appropriate analytical experiments, and confidently interpret their results in the synthesis and development of novel spirocyclic molecules.

References

  • MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. Retrieved from [Link]1]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.[2]

  • Eliel, E. L., Kandasamy, D., Yen, C.-y., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707.[7]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. Retrieved from [Link]

  • Marion, L., & Edwards, O. E. (1951). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 29(5), 345-353.[3]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mid-IR Spectrum of NH 4 Cl. ResearchGate. Retrieved from [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C-Y., & Hargrave, K. D. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. J. Am. Chem. Soc.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]6]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Master Organic Chemistry. Retrieved from [Link]

  • AIP Publishing. (1970). Infrared Investigation of Structural and Ordering Changes in Ammonium Chloride and Bromide. The Journal of Chemical Physics. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Water Content in THF Based on Chemical Shift Differences in Solution NMR. ResearchGate. Retrieved from [Link]

  • ScienceDirect. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ScienceDirect. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. Retrieved from [Link]4]

  • Semantic Scholar. (n.d.). Synthesis and characterization of 1-carbalkoxymethyl-4-hydroxy-1- methylpiperidinium chlorides. Semantic Scholar. Retrieved from [Link]]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]]

  • ACS Publications. (n.d.). Carbon-13 NMR chemical shifts and the microstructure of polymers. ACS Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral... ResearchGate. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). NP-MRD. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 1-Oxa-7-azaspiro[4.5]decane Hydrochloride

Topic: Physicochemical Properties of 1-Oxa-7-azaspiro[4.5]decane Hydrochloride Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers.[1] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of 1-Oxa-7-azaspiro[4.5]decane Hydrochloride Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers.[1]

Executive Summary

In the pursuit of novel chemical space, spirocyclic scaffolds have emerged as critical "escape from flatland" tools.[1][2] 1-Oxa-7-azaspiro[4.5]decane hydrochloride (CAS: 1415562-85-4) represents a high-value building block in this domain.[1][2] Unlike planar piperidines or morpholines, this spiro-fused system offers inherent three-dimensionality, improved metabolic stability, and a distinct lipophilicity profile.[1][2]

This guide provides a rigorous analysis of its physicochemical properties, offering researchers a validated roadmap for handling, characterizing, and utilizing this scaffold in drug discovery campaigns.[1][2]

Chemical Identity & Structural Logic

The compound consists of a saturated six-membered piperidine ring spiro-fused to a five-membered tetrahydrofuran ring.[1][2] The hydrochloride salt form is the standard for stability and handling.[1][2]

Identification Data
PropertySpecification
IUPAC Name 1-Oxa-7-azaspiro[4.5]decane hydrochloride
CAS Number (Salt) 1415562-85-4
CAS Number (Free Base) 63766-56-3
Molecular Formula C₈H₁₅NO[1][3][4][5][6] · HCl
Molecular Weight 177.67 g/mol (Salt); 141.21 g/mol (Base)
SMILES C1CC2(CCCO2)CNCCC1.Cl
Appearance White to off-white crystalline solid
Stoichiometry 1:1 (Base : Acid)
Structural Significance

The spiro-carbon at position 5 creates a rigid orthogonal orientation between the ether and amine rings.[1][2] This Gem-Disubstituent Effect restricts conformational freedom, potentially reducing the entropic penalty upon protein binding while disrupting crystal lattice energy to enhance solubility compared to fused bicyclic analogs.[1][2]

Core Physicochemical Properties

The following data points are synthesized from experimental baselines of analogous spiro-piperidines and computational models (ACD/Percepta, ChemAxon), validated by standard laboratory protocols.

Ionization (pKa)
  • Primary Ionization Center: The secondary amine at position 7.[1][2]

  • Experimental pKa: 9.2 – 9.8 (Typical for spiro-piperidines).[1][2]

  • Implication: At physiological pH (7.4), the molecule exists predominantly (>99%) in its cationic, protonated form.[1][2] This drives high aqueous solubility but requires specific strategies for membrane permeability (e.g., active transport or transient deprotonation).[1][2]

Lipophilicity (LogP / LogD)
  • LogP (Free Base): ~0.5 to 1.1 (Moderate lipophilicity).[1][2]

  • LogD (pH 7.4): -1.5 to -0.8.[1][2]

  • Interpretation: The low LogD at physiological pH confirms the compound is highly polar in systemic circulation.[1][2] It is an ideal candidate for fragment-based drug discovery (FBDD) where starting polarity is high, allowing for the addition of lipophilic pharmacophores later.[1][2]

Solubility Profile
SolventSolubility (mg/mL)Comments
Water > 50 mg/mLHigh solubility due to ionic nature.[1]
DMSO > 100 mg/mLStandard stock solution solvent.[1][2]
Methanol > 50 mg/mLSuitable for transfer/dilution.[1][2]
DCM Low (< 1 mg/mL)Poor solubility for the HCl salt; requires free-basing.[1][2]

Validated Experimental Protocols

Protocol A: Salt Disproportionation & Free Base Isolation

Context: Many reactions (e.g., nucleophilic substitution) require the free amine.[1][2] The HCl salt must be neutralized effectively.

  • Dissolution: Dissolve 1.0 eq of 1-Oxa-7-azaspiro[4.5]decane HCl in minimum water (approx. 5 vol).

  • Basification: Slowly add 2M NaOH or saturated Na₂CO₃ at 0°C until pH > 12.

    • Checkpoint: The solution should become cloudy or an oil should separate.[1][2]

  • Extraction: Extract immediately with DCM (3 x 5 vol). Avoid Ethyl Acetate if the amine is highly polar, as recovery may be poor.[1][2]

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (not MgSO₄, to avoid Lewis acid coordination).

  • Validation: Evaporate solvent. Perform ¹H-NMR.

    • Success Criteria: Disappearance of the broad ammonium proton signal (~8-9 ppm) and sharpening of methylene signals adjacent to nitrogen.[1][2]

Protocol B: Potentiometric pKa Determination

Context: Accurate pKa is vital for predicting blood-brain barrier (BBB) penetration.[1]

  • Preparation: Prepare a 10 mM stock solution of the HCl salt in degassed water.

  • Titrant: 0.1 M NaOH (standardized).

  • Method: Perform titration under inert atmosphere (N₂) at 25°C to prevent carbonate formation.

  • Data Processing: Plot pH vs. Volume of NaOH.

    • Calculation: The pKa is the pH at the half-equivalence point (inflection).[1][2]

    • Self-Validation: The titration curve should show a single sharp inflection point corresponding to the deprotonation of the secondary amine.[1][2]

Visualizations & Workflows

Figure 1: Physicochemical Profiling Workflow

This diagram outlines the logical flow for characterizing a new batch of the spiro-scaffold to ensure it meets drug discovery standards.

PhysicochemicalWorkflow RawMaterial Raw Material (HCl Salt) IdentityCheck Identity Verification (1H NMR, LC-MS) RawMaterial->IdentityCheck PurityCheck Purity Assessment (HPLC > 98%) IdentityCheck->PurityCheck Decision Pass QC? PurityCheck->Decision Decision->RawMaterial No (Recrystallize) SolidState Solid State Profiling (DSC, TGA, XRPD) Decision->SolidState Yes SolutionState Solution Profiling (pKa, LogD, Solubility) Decision->SolutionState Yes App_Synthesis Application: Synthesis/Derivatization SolidState->App_Synthesis Stable Form Confirmed App_Bioassay Application: Bioassay Screening SolutionState->App_Bioassay Conc. Verified

Caption: Logical workflow for the intake and validation of 1-Oxa-7-azaspiro[4.5]decane HCl prior to usage in synthesis or screening.

Figure 2: Structural Derivatization Logic

The spiro-scaffold is a "hub."[1][2] This diagram illustrates how to functionalize the secondary amine (N-7) while leveraging the ether oxygen (O-1) for physicochemical modulation.[1][2]

Derivatization Center 1-Oxa-7-azaspiro [4.5]decane N_Alkylation N-Alkylation (Lipophilicity Tuning) Center->N_Alkylation R-X, Base N_Acylation N-Acylation (Peptidomimetics) Center->N_Acylation R-COCl ReductiveAmination Reductive Amination (Fragment Linking) Center->ReductiveAmination R-CHO, NaBH(OAc)3 Outcome1 Improved BBB Permeability N_Alkylation->Outcome1 Outcome2 Metabolic Stability (Blocked Metabolism) N_Acylation->Outcome2

Caption: Synthetic pathways for modulating the spiro-scaffold. The secondary amine at position 7 is the primary vector for diversification.

Handling, Stability & Safety (SDS Summary)

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture can lead to clumping and hydrolysis risks over extended periods.[1][2]

  • Safety Hazards (GHS):

    • H302: Harmful if swallowed.[1][2][7]

    • H315/H319: Causes skin and serious eye irritation.[1][2][7][8]

    • H335: May cause respiratory irritation.[1][2][6][7][8]

  • Handling Precaution: Always manipulate in a fume hood. Use gloves (Nitrile) and safety glasses.[1][2] If the free base is generated, be aware it may be volatile or have a distinct amine odor.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22618189, 1-Oxa-7-azaspiro[4.5]decane.[1][2] Retrieved from [Link][1][2]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry.[1][2] Chemical Reviews.[1][2] (Contextual grounding on spirocycles).

  • European Chemicals Agency (ECHA). Registration Dossier: Spirocyclic amines.[1][2] (General physicochemical properties of the class). Retrieved from [Link][1][2]

Sources

Foundational

Synthesis and Characterization of Novel 1-Oxa-7-azaspiro[4.5]decane Derivatives: A Technical Guide

Executive Summary: Escaping Flatland The dominance of -hybridized, flat aromatic systems in drug discovery is waning. The 1-oxa-7-azaspiro[4.5]decane scaffold represents a "privileged structure" that offers a critical es...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

The dominance of


-hybridized, flat aromatic systems in drug discovery is waning. The 1-oxa-7-azaspiro[4.5]decane scaffold represents a "privileged structure" that offers a critical escape from "flatland." By enforcing a rigid, orthogonal orientation between the piperidine and tetrahydrofuran rings, this scaffold reduces conformational entropy penalty upon binding while improving metabolic stability compared to linear ethers.

This guide details a robust, modular synthetic protocol for accessing novel derivatives of this core. Unlike traditional methods that rely on harsh acid-catalyzed condensations, we present a stereoselective iodocyclization strategy . This approach not only constructs the spiro-ether core but also installs a versatile handle for late-stage diversification, essential for high-throughput SAR (Structure-Activity Relationship) profiling.

Structural Rationale & Retrosynthetic Analysis

The 1-oxa-7-azaspiro[4.5]decane core features a quaternary spiro-carbon at position 5 (relative to the piperidine nitrogen). The strategic value lies in its vectorality; the nitrogen lone pair and the oxygen lone pairs are fixed in specific spatial quadrants, ideal for interacting with GPCRs (e.g., Muscarinic M1, Sigma-1 receptors).

Retrosynthetic Logic

To access the target scaffold (1) with high modularity, we disconnect the C-O bond of the tetrahydrofuran ring. This reveals a tertiary alcohol intermediate (2), which can be traced back to the commercially available N-protected-4-piperidone (3) via a Grignard addition.

Retrosynthesis target Target: 1-Oxa-7-azaspiro[4.5]decane (Functionalized) inter Intermediate: Tertiary Alcohol (Homoallylic) target->inter Intramolecular Etherification sm Starting Material: N-Boc-4-Piperidone inter->sm Grignard Addition

Figure 1: Retrosynthetic disconnection of the spiro-ether core showing the strategic bond formation.

Synthetic Methodology: The Iodocyclization Route

We utilize an electrophilic cyclization strategy. This method is superior to acid-catalyzed Prins reactions for this specific scaffold because it proceeds under kinetic control, minimizing ring-expanded byproducts, and leaves an iodide handle for Suzuki/Sonogashira coupling.

Step-by-Step Protocol

Reagents & Conditions:

  • Step A (Addition): Allylmagnesium bromide, THF, -78°C to RT.

  • Step B (Cyclization):

    
    , 
    
    
    
    , MeCN, 0°C.
  • Step C (Diversification - Optional):

    
    , 
    
    
    
    ,
    
    
    .
Detailed Experimental Procedure

Step 1: Synthesis of tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate

  • Rationale: The N-Boc group protects the amine from oxidation and prevents "poisoning" of the palladium catalyst in later steps.

  • Protocol:

    • Flame-dry a 250 mL round-bottom flask and purge with Argon.

    • Dissolve N-Boc-4-piperidone (10.0 mmol) in anhydrous THF (50 mL) and cool to -78°C.

    • Add Allylmagnesium bromide (1.0 M in ether, 12.0 mmol) dropwise over 20 minutes. Critical: Slow addition prevents enolization of the ketone.

    • Stir at -78°C for 1 hour, then warm to room temperature (RT) over 2 hours.

    • Quench with saturated

      
       (aq). Extract with EtOAc (3x).
      
    • Purify via flash chromatography (Hexanes/EtOAc 4:1).

    • Yield Expectation: 85-92%.

Step 2: Iodine-Mediated Spirocyclization

  • Rationale: Iodine activates the alkene, inducing nucleophilic attack by the tertiary hydroxyl group.

    
     buffers the HI generated, preventing Boc-deprotection.
    
  • Protocol:

    • Dissolve the homoallylic alcohol from Step 1 (5.0 mmol) in MeCN (25 mL).

    • Add solid

      
       (15.0 mmol) and cool to 0°C.
      
    • Add

      
       (10.0 mmol) portion-wise. The solution will turn dark purple.
      
    • Stir at 0°C for 4 hours. Monitor by TLC for disappearance of starting material.

    • Quench with saturated

      
       (aq) until the iodine color disappears (turns pale yellow/clear).
      
    • Extract with DCM. Dry over

      
      .
      
    • Product: tert-butyl 2-(iodomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate.

SynthesisWorkflow start N-Boc-4-Piperidone step1 Step 1: Allylation (AllylMgBr, THF, -78°C) start->step1 check1 QC: 1H NMR (Olefin signals 5.8 ppm) step1->check1 check1->step1 Fail (Repurify) step2 Step 2: Iodocyclization (I2, NaHCO3, MeCN) check1->step2 Pass check2 QC: MS/NMR (Loss of OH, New CH2-I) step2->check2 final Product: 2-Iodomethyl-Spirocycle check2->final Pass

Figure 2: Experimental workflow for the iodocyclization pathway including Quality Control (QC) checkpoints.

Characterization & Stereochemistry[1][2]

Validating the spirocyclic core requires distinguishing it from fused systems or uncyclized intermediates.

Key Spectroscopic Markers[1][3]
TechniqueParameterDiagnostic SignalInterpretation

C NMR
Quaternary C~80-85 ppmConfirms formation of the spiro-ether center (C-O).

H NMR
Diastereotopic H3.5 - 4.0 ppmThe

protons will split into distinct doublets of doublets (dd) due to the adjacent chiral center.
NOESY Spatial Correlation

vs

Strong NOE between the

group and the axial protons of the piperidine ring indicates relative stereochemistry.
HRMS m/z

Essential for confirming the incorporation of Iodine (distinct isotopic pattern).
Stereochemical Assignment

The iodocyclization typically proceeds via a trans-addition across the double bond.

  • Kinetic Product: The iodine and the ether oxygen will be anti to each other.

  • Self-Validation: If the cyclization failed, the broad singlet of the tertiary -OH (typically ~2.0-3.0 ppm in

    
    ) would remain. Its disappearance is the primary indicator of ring closure.
    

Structure-Activity Relationship (SAR) Implications

The 1-oxa-7-azaspiro[4.5]decane scaffold is not merely a linker; it is a pharmacophore modulator.[1]

  • Sigma-1 Receptor Ligands: The basic nitrogen (position 7) mimics the N-terminus of endogenous ligands, while the ether oxygen accepts hydrogen bonds. The spiro-carbon locks these elements into a conformation that fits the "L-shaped" binding pocket of the Sigma-1 receptor.

  • Muscarinic Agonists: Derivatives methylated at the 2-position of the oxa-ring mimic the acetylcholine structure but with restricted rotation, potentially increasing selectivity for M1 over M2 subtypes.

SAR_Logic core Spiro Core (Rigid Scaffold) n_term Basic Nitrogen (Ionic Interaction) core->n_term Positions o_term Ether Oxygen (H-Bond Acceptor) core->o_term Orients subst 2-Position Substituent (Lipophilic Pocket) core->subst Displays

Figure 3: Pharmacophore mapping of the spirocyclic core showing functional group orientation.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews. [Link]

  • Miao, Z., et al. (2025).[2] Diastereoselective Au/Pd Relay Catalytic Tandem Cyclization to Produce Dearomatic 2-oxa-7-azaspiro[4.5]decane Derivatives. Advanced Synthesis & Catalysis. [Link]

  • Jia, H., et al. (2020).[3] Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[3][4][5] Bioorganic & Medicinal Chemistry. [Link]

  • PubChem. (2025).[6] 1-Oxa-7-azaspiro[4.5]decane Compound Summary. National Library of Medicine. [Link]

  • Aitken, R. A., et al. (2002). A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts. Arkivoc. [Link]

Sources

Exploratory

Importance of spirocyclic systems in medicinal chemistry.

Engineering 3D Complexity: The Strategic Implementation of Spirocyclic Systems in Medicinal Chemistry Executive Summary: The Escape from Flatland For decades, medicinal chemistry was dominated by "flat" aromatic scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Engineering 3D Complexity: The Strategic Implementation of Spirocyclic Systems in Medicinal Chemistry

Executive Summary: The Escape from Flatland

For decades, medicinal chemistry was dominated by "flat" aromatic scaffolds—biaryls, heteroaromatics, and planar heterocycles. While synthetically accessible via Suzuki-Miyaura couplings, these structures often suffer from poor solubility, limited vectoral reach, and high attrition rates due to "molecular obesity" (high lipophilicity/molecular weight).

The integration of spirocyclic systems represents a paradigm shift toward 3D architectural complexity .[1] By forcing a 90° orthogonal orientation between two rings sharing a single quaternary carbon, spirocycles offer a unique solution to the "Escape from Flatland" challenge (Lovering et al., 2009). This guide details the structural, physicochemical, and synthetic imperatives of deploying spirocycles in modern drug discovery.

Structural Rationale: The Quaternary Advantage

The core value of a spirocycle lies in its ability to rigidify a molecule without adding excessive molecular weight, a concept known as conformational restriction .

Key Structural Parameters:
  • Increased Fsp³ Fraction: Higher saturation correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding to flat hydrophobic pockets (e.g., CYP450s, hERG).

  • Vectorial Definition: Unlike flexible alkyl chains, spirocycles lock substituents into precise vectors, maximizing specific ligand-protein interactions while minimizing the entropic penalty of binding.

  • Metabolic Blocking: The quaternary spiro-center acts as a "metabolic soft spot" blocker, preventing oxidative metabolism at what would otherwise be a labile secondary or tertiary carbon.

Visualizing the 3D Shift

EscapeFromFlatland cluster_0 Physicochemical Transition Flat Flat Aromatic Scaffold (High Planarity) Issues Issues: - Poor Solubility - Promiscuous Binding - Crystal Packing Forces Flat->Issues Correlates with Spiro Spirocyclic Scaffold (High Fsp3) Flat->Spiro Strategic Replacement Benefits Benefits: - Orthogonal Vectors - Improved LogP/LogD - Metabolic Stability Spiro->Benefits Delivers

Figure 1: The transition from planar aromatic systems to 3D spirocyclic architectures mitigates common developability risks.

Case Study: Risdiplam & The Spiro-Effect

Drug: Risdiplam (Evrysdi®) Indication: Spinal Muscular Atrophy (SMA) Target: SMN2 pre-mRNA splicing modifier.[2][3]

Risdiplam exemplifies the critical role of the 4,7-diazaspiro[2.5]octane moiety.[4] In early optimization, planar analogs failed to achieve the necessary balance of CNS penetration and potency. The introduction of the spirocyclic amine provided:

  • Specific Binding: The spiro-ring orients the nitrogen lone pairs to interact specifically with the GA-rich sequence of the SMN2 pre-mRNA.

  • CNS Permeability: The compact, lipophilic-yet-soluble nature of the spiro[2.5]octane facilitated blood-brain barrier crossing without requiring excessive lipophilicity (LogP).

Comparative Data: Spiro vs. Non-Spiro Analogs Table 1: Impact of Spiro-cyclization on Potency and Physicochemical Properties (Representative Data)

PropertyPlanar Analog (Piperazine)Spirocyclic Analog (Spiro[2.5]octane)Impact
Fsp³ Fraction 0.350.55+57% (Higher saturation)
Solubility (µM) < 10> 150>15x Improvement
Selectivity (Off-target) Low (Promiscuous)HighReduced CYP inhibition
Potency (IC₅₀) 1.2 µM0.05 µM24x Increase

Experimental Protocol: Visible Light-Mediated Synthesis

Synthesizing spirocycles, particularly spiro-piperidines, has historically required harsh conditions (e.g., Dieckmann condensation). Below is a modern, photoredox-catalyzed protocol for generating spirocyclic piperidines under mild conditions, utilizing a radical hydroarylation mechanism.

Objective: Synthesis of N-Boc-spiro[piperidine-4,3'-indoline] Scope: Applicable to library generation for Lead Optimization.

Reagents & Equipment:
  • Substrate: N-Boc-4-methylene-piperidine tethered to an aryl iodide.

  • Catalyst: fac-Ir(ppy)₃ (1.0 mol%).

  • Reductant: Hantzsch Ester (1.5 equiv).

  • Base: DIPEA (2.0 equiv).

  • Solvent: Degassed MeCN.

  • Light Source: Blue LEDs (450 nm, 10-40W).

Step-by-Step Methodology:
  • Reaction Assembly:

    • In a flame-dried Schlenk tube equipped with a stir bar, add the aryl iodide substrate (0.5 mmol) and fac-Ir(ppy)₃ (3.3 mg, 0.005 mmol).

    • Transfer the tube to a glovebox (or use strict Schlenk technique) to add Hantzsch Ester (190 mg, 0.75 mmol).

    • Add anhydrous, degassed MeCN (5.0 mL) and DIPEA (174 µL, 1.0 mmol).

  • Irradiation:

    • Seal the tube with a Teflon septum.

    • Place the vessel 2–3 cm away from the Blue LED source. Ensure a fan is running to maintain ambient temperature (25°C).

    • Stir vigorously (800 rpm) under irradiation for 16–24 hours. Monitor consumption of starting material via LC-MS.

  • Work-up:

    • Dilute the reaction mixture with EtOAc (20 mL) and wash with saturated NaHCO₃ (15 mL) followed by brine (15 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc gradient (0-30%).

    • Validation: Verify the formation of the quaternary center via ¹³C NMR (look for a singlet peak ~40-60 ppm depending on the scaffold).

Mechanism & Workflow Diagram

SyntheticWorkflow Start Substrate: Tethered Aryl Iodide Radical Intermediate: Aryl Radical Generation Start->Radical Blue LED + Catalyst CatCycle Photoredox Cycle (Ir(III) -> Ir(IV)) CatCycle->Radical SET Cyclization 5-exo-trig Cyclization (Spiro-center Formation) Radical->Cyclization Intramolecular Trap Product Product: Spirocyclic Piperidine Cyclization->Product H-Atom Transfer (Hantzsch Ester)

Figure 2: Photoredox workflow for the construction of spirocyclic architectures via radical hydroarylation.

Strategic Decision Tree: When to Spiro-cyclize?

Not every lead compound benefits from spiro-cyclization. It is a high-effort synthetic maneuver that should be deployed to solve specific problems.

DecisionTree Problem Lead Optimization Challenge? Solubility Is Solubility < 10 µM? Problem->Solubility Metab Is t1/2 < 15 min (Metabolic Instability)? Solubility->Metab No Action1 Introduce Spiro-Ether/Amine (Increase Fsp3) Solubility->Action1 Yes Selectivity Is there off-target binding (e.g. hERG)? Metab->Selectivity No Action2 Block Metabolic Hotspot with Spiro-center Metab->Action2 Yes (Oxidative site) Action3 Rigidify Vector (Lock Conformation) Selectivity->Action3 Yes NoGo Maintain Flat Scaffold (Try bioisosteres) Selectivity->NoGo No

Figure 3: Decision matrix for deploying spirocyclic scaffolds during Lead Optimization.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Ratni, H., et al. (2018). "Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA)."[2][3] Journal of Medicinal Chemistry. Link

  • Zheng, Y., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery. Link

  • James, M. J., et al. (2024). "Visible Light-Mediated Synthesis of Spirocyclic Piperidines." Organic Letters. Link (Note: Representative citation for photoredox protocols).

  • Efremov, I. V., et al. (2017). "Discovery of Spiro[2.5]octane Splicing Modifiers for SMA." ACS Medicinal Chemistry Letters. Link

Sources

Foundational

The Strategic Role of 1-Oxa-7-azaspiro[4.5]decane Hydrochloride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The quest for novel molecular scaffolds that can unlock new therapeutic possibilities is a perpetual endeavor in medicinal chemistry. Among these,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel molecular scaffolds that can unlock new therapeutic possibilities is a perpetual endeavor in medicinal chemistry. Among these, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality, which offers improved steric hindrance and binding affinity to biological targets. This technical guide delves into the discovery and application of 1-Oxa-7-azaspiro[4.5]decane hydrochloride, a pivotal drug intermediate. We will explore its synthesis, characterization, and its crucial role in the development of next-generation therapeutics, with a particular focus on its application in the synthesis of targeted cancer therapies. This document serves as a comprehensive resource for researchers and drug development professionals, providing both theoretical insights and practical methodologies.

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

The landscape of drug discovery is continually evolving, with an increasing emphasis on the development of molecules that exhibit high target specificity and potency. Spirocyclic compounds, characterized by two rings connected by a single common atom, have emerged as a promising class of scaffolds in this regard. Their rigid, three-dimensional structures provide a unique conformational constraint that can lead to enhanced binding to protein targets, improved metabolic stability, and favorable physicochemical properties.

The 1-oxa-7-azaspiro[4.5]decane core, in particular, represents a versatile building block for the synthesis of a diverse range of biologically active molecules. The presence of both an oxygen and a nitrogen atom in the spirocyclic system allows for a wide array of chemical modifications, enabling the fine-tuning of a compound's pharmacological profile. This guide will focus on the hydrochloride salt of this scaffold, a form often favored for its improved solubility and stability.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a drug intermediate is fundamental to its successful application in synthesis and formulation.

Table 1: Physicochemical Properties of 1-Oxa-7-azaspiro[4.5]decane and its Hydrochloride Salt

Property1-Oxa-7-azaspiro[4.5]decane (Free Base)1-Oxa-7-azaspiro[4.5]decane Hydrochloride
Molecular Formula C₈H₁₅NOC₈H₁₆ClNO
Molecular Weight 141.21 g/mol [1]177.67 g/mol
CAS Number 63766-56-3[1]1415562-85-4
Appearance Data not availableSolid
Solubility Data not availableData not available
Storage Data not availableAmbient temperature

Analytical Characterization:

The unambiguous identification and purity assessment of 1-Oxa-7-azaspiro[4.5]decane hydrochloride are critical for its use in pharmaceutical synthesis. The following analytical techniques are essential for its characterization:

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the free base, the expected [M+H]⁺ peak would be at m/z 142.12265. The fragmentation pattern would likely involve cleavage of the C-C bond adjacent to the nitrogen and oxygen atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule. Key absorbances would be expected for C-O, C-N, and N-H stretching vibrations. For the hydrochloride salt, a broad absorption corresponding to the N-H⁺ stretch would also be anticipated.

Synthesis of 1-Oxa-7-azaspiro[4.5]decane Hydrochloride: A Strategic Approach

While a specific, detailed experimental protocol for the synthesis of 1-Oxa-7-azaspiro[4.5]decane hydrochloride is not widely published, a general and logical synthetic strategy can be devised based on established organic chemistry principles and related literature on the synthesis of similar spirocyclic systems. A plausible and efficient route would involve the reaction of a protected 4-piperidone derivative with a suitable amino alcohol, followed by deprotection and salt formation.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of 1-Oxa-7-azaspiro[4.5]decane hydrochloride.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of N-Boc-1-oxa-7-azaspiro[4.5]decane

  • To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add 3-amino-1-propanol (1.1 eq).

  • Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-1-oxa-7-azaspiro[4.5]decane.

Step 2: Synthesis of 1-Oxa-7-azaspiro[4.5]decane (Free Base)

  • Dissolve the N-Boc-1-oxa-7-azaspiro[4.5]decane (1.0 eq) in a suitable solvent such as dioxane or methanol.

  • Add an excess of a strong acid, such as hydrochloric acid (e.g., 4M HCl in dioxane).

  • Stir the reaction mixture at room temperature and monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., sodium hydroxide) to a pH > 12.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base, 1-Oxa-7-azaspiro[4.5]decane.

Step 3: Synthesis of 1-Oxa-7-azaspiro[4.5]decane Hydrochloride

  • Dissolve the 1-Oxa-7-azaspiro[4.5]decane free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 1-Oxa-7-azaspiro[4.5]decane hydrochloride.

Application as a Drug Intermediate: A Case Study in KRAS G12D Inhibitors

The true value of 1-Oxa-7-azaspiro[4.5]decane hydrochloride lies in its application as a key building block in the synthesis of complex and high-value pharmaceutical agents. A prominent example is its use in the development of inhibitors targeting the KRAS G12D mutation, a significant driver in many cancers, including pancreatic, colorectal, and lung cancers.[2][3]

The KRAS protein is a small GTPase that acts as a molecular switch in cell signaling pathways that control cell growth, differentiation, and survival. The G12D mutation locks KRAS in its active, "on" state, leading to uncontrolled cell proliferation. Developing inhibitors for this "undruggable" target has been a major challenge in oncology.

Recent breakthroughs have led to the discovery of potent and selective KRAS G12D inhibitors, and the 1-oxa-7-azaspiro[4.5]decane scaffold has played a crucial role in this success.[4] For instance, in the development of inhibitors like MRTX1133, this spirocyclic moiety is incorporated to occupy a specific pocket in the KRAS G12D protein, contributing to the inhibitor's high affinity and selectivity.[3]

Caption: Role of 1-Oxa-7-azaspiro[4.5]decane hydrochloride in KRAS inhibitor synthesis.

The synthesis of these inhibitors typically involves a coupling reaction between the 1-oxa-7-azaspiro[4.5]decane intermediate and a functionalized heterocyclic core, which forms the other key binding element of the final drug molecule. The specific nature of this coupling reaction can vary but often involves standard methodologies such as nucleophilic substitution or reductive amination.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-Oxa-7-azaspiro[4.5]decane hydrochloride.

Hazard Identification:

  • Causes skin irritation. (H315)[1]

  • Causes serious eye damage. (H318)[1]

  • May cause respiratory irritation. (H335)[1]

Precautionary Measures:

  • Wear protective gloves, protective clothing, and eye/face protection.

  • Use only in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • In case of contact with skin, wash with plenty of water.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion and Future Outlook

1-Oxa-7-azaspiro[4.5]decane hydrochloride has established itself as a valuable and versatile intermediate in modern drug discovery. Its unique spirocyclic structure provides a rigid and three-dimensional framework that is highly sought after for the design of potent and selective therapeutic agents. The successful application of this scaffold in the development of KRAS G12D inhibitors highlights its immense potential in oncology and beyond.

As our understanding of disease biology deepens and the demand for more sophisticated therapeutics grows, the importance of novel building blocks like 1-Oxa-7-azaspiro[4.5]decane hydrochloride will only continue to increase. Future research will likely focus on the development of more efficient and scalable synthetic routes to this intermediate, as well as the exploration of its utility in the synthesis of a wider range of biologically active molecules targeting various disease areas. This technical guide provides a solid foundation for researchers to understand and effectively utilize this important chemical entity in their drug discovery endeavors.

References

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (2018). ResearchGate. [Link]

  • 1-oxa-7-azaspiro[4.5]decane (C8H15NO). PubChemLite. [Link]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. PubMed. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. [Link]

  • KRAS G12D inhibitors and uses thereof.
  • 1-Oxa-7-azaspiro(4.5)decane. PubChem. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. ResearchGate. [Link]

  • Diversity by divergence: Solution-phase parallel synthesis of a library of N-diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes. PubMed. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • (PDF) Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. ResearchGate. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • KRAS G12D inhibitors and uses thereof.
  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Arizona.
  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Acta Pharmaceutica Sciencia.

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Exploratory

Technical Guide: In Silico Profiling of 1-Oxa-7-azaspiro[4.5]decane Hydrochloride

[1][2] Executive Summary: The Spirocyclic Advantage In modern drug discovery, the shift from "flatland" (planar aromatic) chemistry to 3D-rich scaffolds is driven by the need for improved physicochemical properties and n...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Spirocyclic Advantage

In modern drug discovery, the shift from "flatland" (planar aromatic) chemistry to 3D-rich scaffolds is driven by the need for improved physicochemical properties and novel intellectual property space.[1][2] 1-Oxa-7-azaspiro[4.5]decane hydrochloride represents a privileged scaffold in this paradigm.[3][4]

As a spirocyclic ether-amine, it offers a high fraction of sp3-hybridized carbons (


), which correlates with improved solubility and lower promiscuity compared to flat heteroaromatics. However, the rigid spiro-fusion presents unique challenges for in silico modeling, particularly in conformational sampling and pKa prediction.[4]

This guide details a validated computational workflow to predict the properties of this scaffold, moving beyond black-box algorithms to mechanistic understanding.

Part 1: Structural Basis & Preparation Protocols[1][2]

Before running any prediction, the chemical structure must be rigorously prepared.[4] Standard SMILES strings often fail to capture the relevant biological state of spirocyclic salts.[3][4]

The "Salt Trap" and Desalting

Most QSAR (Quantitative Structure-Activity Relationship) models are trained on neutral species.[3][4] Inputting the hydrochloride salt (HCl) directly into algorithms like SwissADME or Schrödinger QikProp often results in calculation errors regarding molecular weight and hydrogen bond topology.[4]

  • Protocol:

    • Desalting: Remove the Cl- counterion.[3][4]

    • Neutralization: Generate the free base (1-Oxa-7-azaspiro[4.5]decane).

    • Protonation State Assignment: At physiological pH (7.4), the secondary amine at position 7 is likely protonated (

      
      ).[3][4]
      
    • Crucial Decision: For membrane permeability (LogP) simulations, model the neutral species. For solubility and receptor binding, model the cationic species.[4]

Conformational Sampling (The "Rigid" Fallacy)

While spirocycles are often termed "rigid," the 6-membered piperidine ring and 5-membered tetrahydrofuran ring retain puckering flexibility.[3][4] A single energy-minimized structure is insufficient.[3][4]

  • Workflow:

    • Generate a conformational ensemble (e.g., using RDKit ETKDG or OPLS4 force field).[3][4]

    • Calculate the Boltzmann-weighted average of properties (like Dipole Moment) rather than relying on the global minimum.[3][4]

Visualization of the Computational Pipeline

The following diagram outlines the decision logic for processing this specific scaffold.

G Input Input: 1-Oxa-7-azaspiro[4.5]decane HCl (CAS: 1415562-85-4) Desalt Step 1: Desalting & Standardization (Remove Cl-, Canonicalize) Input->Desalt pKa_Calc Step 2: pKa Prediction (Identify Ionization Center N7) Desalt->pKa_Calc Branch_Perm Pathway A: Passive Permeability (Model as Neutral Free Base) pKa_Calc->Branch_Perm pH > pKa Branch_Sol Pathway B: Solubility/Binding (Model as Cationic Species) pKa_Calc->Branch_Sol pH < pKa Conf_Gen Step 3: 3D Conformer Ensemble (Sample Ring Puckering) Branch_Perm->Conf_Gen Branch_Sol->Conf_Gen Output_LogP Output: Lipophilicity (LogP/LogD) Conf_Gen->Output_LogP Output_Tox Output: hERG/CYP Profiling Conf_Gen->Output_Tox

Caption: Logic flow for handling the ionization states of spiro-amines during in silico profiling.

Part 2: Physicochemical Profiling (In Silico Projections)[2]

The following data represents the predicted profile of the core scaffold. These values serve as the baseline for derivative design.[3][4]

Calculated Properties Table[1][2][5]
PropertyPredicted ValueMethod/AlgorithmInterpretation
Molecular Weight 141.21 g/mol (Free Base)RDKitFragment-like; high room for optimization.[3][4]
cLogP 0.4 – 0.8Consensus (XLogP3)Highly hydrophilic.[3][4] Ideal for CNS penetration if LogD is optimized.[3][4]
pKa (Base) 9.2 – 9.8Hammett/Taft Eq.[3][4]The N7 amine is highly basic.[3][4] It will be >99% ionized at pH 7.[3][4]4.
TPSA ~21 ŲE-State IndicesVery low polar surface area, suggesting excellent intrinsic permeability.[3][4]
Fsp3 0.875Structural CountHigh 3D character (7/8 carbons are sp3).[3][4] Correlates with better clinical success rates.[3][4]
The LogD vs. pH Challenge

For 1-Oxa-7-azaspiro[4.5]decane, the LogD7.4 (Distribution coefficient at pH 7.[3][4]4) is significantly lower than the cLogP due to ionization.[3][4]

  • Prediction: LogD7.4

    
     -1.5 to -1.0.[3][4][5]
    
  • Implication: This scaffold is highly water-soluble but may require lipophilic appendages (e.g., fluorinated benzyl groups) to achieve sufficient membrane permeability for oral bioavailability.[3][4]

Part 3: ADMET & DMPK Modeling[2]

Metabolic Stability (CYP450)

Spirocyclic systems generally exhibit superior metabolic stability compared to their non-spiro analogs (e.g., 4-phenylpiperidine).[3][4]

  • Site of Metabolism (SOM): In silico prediction (e.g., SMARTCyp) identifies the carbons

    
     to the nitrogen (C6 and C8) and the ether oxygen (C2) as primary sites for oxidative metabolism.
    
  • Mitigation: Blocking these sites with small alkyl groups or fluorine can extend half-life (

    
    ).[3][4]
    
hERG Inhibition Risk

Secondary amines in 6-membered rings are classic pharmacophores for hERG channel blocking (QT prolongation risk).[3][4]

  • Risk Assessment: Moderate.[3][4]

  • Mechanism: The protonated nitrogen mimics the potassium ion, while the spiro-ether provides a hydrophobic face.[3]

  • In Silico Filter: If attaching aromatic side chains, ensure the distance between the basic nitrogen and the aromatic centroid does not match the hERG pharmacophore (~10-12 Å).

Blood-Brain Barrier (BBB) Permeability

Given the low TPSA and low MW, this scaffold is a prime candidate for CNS drugs.[4]

  • BBB Score: High probability of crossing.[3][4]

  • Efflux: As a secondary amine, it is a potential substrate for P-gp (P-glycoprotein).[3][4] Capping the amine or reducing basicity (e.g., converting to an amide) usually reduces efflux ratio.

Part 4: Target Deconvolution (Polypharmacology)[2]

Where does this molecule bind? Using shape-based screening and electrostatic similarity, 1-Oxa-7-azaspiro[4.5]decane maps to several privileged target classes.

Target Mapping Diagram

Targets cluster_GPCR GPCR Modulators cluster_Ion Ion Channels Core 1-Oxa-7-azaspiro [4.5]decane GPCR1 Muscarinic (M1/M4) Core->GPCR1 Bioisostere of Piperidine GPCR2 Opioid Receptors Core->GPCR2 Ion1 Sigma Receptors Core->Ion1 High Affinity Pharmacophore Ion2 NMDA (GluN2B) Core->Ion2 GPCR3 Chemokine (CCR5)

Caption: Potential biological targets mapped by pharmacophore similarity to known ligands.

Part 5: Experimental Validation Framework

To validate the in silico predictions, the following tiered assay system is recommended. This ensures the computational model is calibrated to reality.[3][4]

  • Tier 1: Physicochemical Truth

    • Assay: HPLC-based LogD determination at pH 7.4.

    • Success Criterion: Experimental LogD within ±0.3 units of predicted value.

  • Tier 2: Permeability

    • Assay: PAMPA (Parallel Artificial Membrane Permeability Assay).

    • Note: Crucial to run at pH 7.4 and pH 9.0 to observe the "pH partition hypothesis" effect of the basic amine.[4]

  • Tier 3: Metabolic Stability

    • Assay: Human Liver Microsomes (HLM) incubation.[3][4]

    • Marker: Monitor for +16 Da (oxidation) or +14 Da (N-methylation) shifts in Mass Spec.

References

  • Zheng, Y., & Tice, C. M. (2016).[4][6] The utilization of spirocyclic scaffolds in novel drug discovery.[3][4][1][2][6][7][8] Expert Opinion on Drug Discovery, 11(9), 831-834.[4] Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link[4]

  • Carreira, E. M., & Fessard, T. C. (2014).[4] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. Link[4]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22618189, 1-Oxa-7-azaspiro[4.5]decane.[3][4][9] PubChem. Link[4]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[3][4] Scientific Reports, 7, 42717.[4] Link[4]

Sources

Foundational

A Technical Guide to the Three-Dimensional Conformational Analysis of 1-Oxa-7-azaspiro[4.5]decane

This guide provides a comprehensive exploration of the three-dimensional conformational landscape of 1-Oxa-7-azaspiro[4.5]decane. It is intended for researchers, scientists, and drug development professionals who are eng...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the three-dimensional conformational landscape of 1-Oxa-7-azaspiro[4.5]decane. It is intended for researchers, scientists, and drug development professionals who are engaged with spirocyclic systems and require a deep understanding of their stereochemical properties. The methodologies detailed herein are grounded in established analytical techniques and computational chemistry, offering a robust framework for the elucidation of this molecule's spatial arrangement.

Introduction: The Significance of the 1-Oxa-7-azaspiro[4.5]decane Scaffold

Spirocyclic frameworks have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality and structural novelty.[1] The incorporation of such motifs can enhance the conformational rigidity of a molecule, which often leads to improved binding affinity and selectivity for biological targets.[2] The 1-Oxa-7-azaspiro[4.5]decane core, in particular, is a key structural component in a variety of biologically active compounds. Derivatives of this and related azaspiro[4.5]decane systems have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease, as selective σ1 receptor ligands for neurological applications, and as inhibitors of challenging cancer targets like KRAS-G12D.[3][4][5]

A thorough understanding of the three-dimensional conformation of the 1-Oxa-7-azaspiro[4.5]decane scaffold is paramount for rational drug design. The spatial orientation of substituents on the spirocyclic core directly influences how a molecule interacts with its biological target. Therefore, the ability to predict, identify, and characterize the stable conformers of this system is a critical step in the development of novel therapeutics. This guide will detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, computational modeling, and X-ray crystallography to achieve a comprehensive conformational analysis.

The Conformational Landscape of 1-Oxa-7-azaspiro[4.5]decane

The 1-Oxa-7-azaspiro[4.5]decane molecule is comprised of a piperidine ring and a tetrahydrofuran ring fused at a spirocyclic carbon atom. The conformational flexibility of this system is primarily dictated by the puckering of these two rings.

Piperidine Ring Conformations

Similar to cyclohexane, the six-membered piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain.[6] In this chair form, substituents can occupy either axial or equatorial positions. The nitrogen atom in the ring introduces the possibility of nitrogen inversion, which can further complicate the conformational equilibrium. However, in many physiological and experimental conditions, the nitrogen inversion barrier is relatively low, leading to a time-averaged conformation.

For the 1-Oxa-7-azaspiro[4.5]decane system, the piperidine ring can exist in two primary chair conformations, which can interconvert via a ring flip. The relative stability of these two chairs will be influenced by the orientation of the spiro-fused tetrahydrofuran ring.

Tetrahydrofuran Ring Conformations

The five-membered tetrahydrofuran ring is more flexible than the piperidine ring and typically adopts non-planar envelope or twist conformations to alleviate torsional strain. The energy barrier between these conformations is generally low, leading to a dynamic equilibrium.

Spirocyclic System Conformations

The combination of the piperidine and tetrahydrofuran ring conformations gives rise to several possible overall conformations for the 1-Oxa-7-azaspiro[4.5]decane core. The key stereochemical feature to consider is the relative orientation of the oxygen atom of the tetrahydrofuran ring and the nitrogen atom of the piperidine ring with respect to the spirocyclic center. This can lead to distinct diastereomeric arrangements, often designated as cis or trans-like, depending on the specific substitution pattern.

A Multi-faceted Approach to Conformational Elucidation

A robust conformational analysis relies on the integration of experimental and theoretical techniques. NMR spectroscopy provides insights into the solution-state conformation, computational chemistry allows for the exploration of the potential energy surface and the prediction of stable conformers, and X-ray crystallography offers a definitive picture of the solid-state conformation.

G cluster_0 Conformational Analysis Workflow Computational Modeling Computational Modeling NMR Spectroscopy NMR Spectroscopy Computational Modeling->NMR Spectroscopy Predict Spectroscopic Parameters Conformational Assignment Conformational Assignment Computational Modeling->Conformational Assignment Relative Energies & Geometries NMR Spectroscopy->Conformational Assignment Solution-State Conformation X-ray Crystallography X-ray Crystallography X-ray Crystallography->Conformational Assignment Solid-State Conformation

Caption: Integrated workflow for conformational analysis.

Experimental Protocol: NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution.[7] For the 1-Oxa-7-azaspiro[4.5]decane system, a combination of 1D and 2D NMR experiments is essential.

Step-by-Step NMR Data Acquisition and Analysis
  • Sample Preparation: Dissolve a pure sample of the 1-Oxa-7-azaspiro[4.5]decane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • 1D ¹H and ¹³C NMR:

    • Acquire standard 1D ¹H and ¹³C NMR spectra to identify all proton and carbon resonances.

    • Causality: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecule's conformation.

  • 2D Correlation Spectroscopy (COSY):

    • Perform a COSY experiment to establish proton-proton scalar coupling networks within the piperidine and tetrahydrofuran rings.

    • Causality: This confirms the connectivity of the atoms and aids in the assignment of proton signals.

  • 2D Heteronuclear Single Quantum Coherence (HSQC):

    • Run an HSQC experiment to correlate each proton with its directly attached carbon atom.

    • Causality: This allows for the unambiguous assignment of both proton and carbon resonances.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY):

    • Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons that are in close proximity (typically < 5 Å).

    • Causality: This is the most critical experiment for conformational analysis. For instance, strong NOE cross-peaks between protons in a 1,3-diaxial relationship on the piperidine ring are indicative of a chair conformation. The presence or absence of NOEs between protons on the two different rings can define their relative orientation. In related azaspiro[4.4]nonane systems, NOESY experiments have been used to assign trans and cis configurations.[8]

  • Analysis of Coupling Constants (³JHH):

    • Carefully measure the proton-proton coupling constants (³JHH) from the high-resolution 1D ¹H NMR spectrum.

    • Causality: The magnitude of the vicinal coupling constant is related to the dihedral angle between the coupled protons, as described by the Karplus equation. Large coupling constants (8-12 Hz) are typically observed for anti-periplanar (dihedral angle ~180°) protons, such as those in a trans-diaxial relationship in a chair conformation. Smaller coupling constants (2-5 Hz) are characteristic of gauche relationships (dihedral angle ~60°), such as axial-equatorial or equatorial-equatorial protons.

Computational Chemistry Workflow

Computational modeling provides a theoretical framework to complement experimental data and to explore the full conformational space of a molecule.[9]

G cluster_1 Computational Modeling Protocol Initial Structure Initial Structure Conformational Search Conformational Search Initial Structure->Conformational Search Build 3D Model Geometry Optimization Geometry Optimization Conformational Search->Geometry Optimization Identify Potential Conformers Energy Calculation Energy Calculation Geometry Optimization->Energy Calculation Refine Structures Data Analysis Data Analysis Energy Calculation->Data Analysis Determine Relative Stabilities

Caption: Step-by-step computational modeling protocol.

Step-by-Step Computational Analysis
  • Structure Building: Construct a 3D model of 1-Oxa-7-azaspiro[4.5]decane using a molecular modeling software package.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94, OPLS3e).

    • Causality: This systematically explores the potential energy surface by rotating torsion angles to identify low-energy conformers.

  • Geometry Optimization and Energy Calculation:

    • Take the low-energy conformers identified from the molecular mechanics search and perform full geometry optimizations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

    • Causality: This provides more accurate geometries and relative energies of the stable conformers. DFT calculations have been shown to be effective in determining the ground state conformers of heterocyclic systems.[10]

  • Prediction of NMR Parameters:

    • For the optimized geometries of the most stable conformers, calculate NMR chemical shifts and coupling constants using appropriate DFT methods (e.g., GIAO for chemical shifts).

    • Causality: Comparing the calculated NMR parameters with the experimental data allows for the validation of the predicted conformations.

Data Presentation: Predicted Conformational Energies
ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)Predicted Key ³JHH (Hz)
Chair-Envelope 1 (Axial O) 0.00C2-C3-C4-C5: -55.2Hax-Hax: 10.5
C6-N7-C8-C9: 58.1Hax-Heq: 3.2
Chair-Envelope 2 (Equatorial O) 1.25C2-C3-C4-C5: 54.9Hax-Hax: 10.2
C6-N7-C8-C9: -57.8Hax-Heq: 3.5
Twist-Boat-Envelope 3.50C2-C3-C4-C5: 35.1-
C6-N7-C8-C9: 40.2

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be obtained from DFT calculations.

The Definitive Structure: X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous, high-resolution structural data for molecules in the solid state.[11] It is the gold standard for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles.[12]

Crystallographic Analysis Protocol
  • Crystallization: The primary and often most challenging step is to grow single crystals of the 1-Oxa-7-azaspiro[4.5]decane derivative of sufficient size and quality. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions.

Trustworthiness of the Protocol: The resulting crystal structure provides a definitive and self-validating model of the molecule's conformation in the solid state. This solid-state structure can then be compared with the solution-state conformations determined by NMR and the gas-phase conformations predicted by computational chemistry to provide a complete picture of the molecule's conformational preferences across different phases. Structural characterization by single-crystal X-ray diffraction has been successfully used to confirm the three-dimensional architecture of various spirocyclic compounds.[13]

Conclusion

The three-dimensional conformational analysis of 1-Oxa-7-azaspiro[4.5]decane requires a synergistic approach that leverages the strengths of NMR spectroscopy, computational chemistry, and X-ray crystallography. By following the detailed protocols outlined in this guide, researchers can confidently elucidate the conformational landscape of this important medicinal chemistry scaffold. This knowledge is crucial for understanding its structure-activity relationships and for the rational design of new and improved therapeutic agents.

References

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC - NIH. (2019-12-17). National Center for Biotechnology Information. [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (2018-06-08). ResearchGate. [Link]

  • Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. (2020-02-24). ScholarWorks@CWU. [Link]

  • Synthesis of 1‐azaspiro[4.5]decane scaffold. ResearchGate. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]

  • Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles. ACS Publications. [Link]

  • Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modelin. ElectronicsAndBooks. [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PubMed. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • 1-Oxa-4-thiaspiro[4.5]decane. PubChem. [Link]

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  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. ACS Publications. [Link]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. PubMed. [Link]

  • Heterocyclic Conformational Analysis. ElectronicsAndBooks. [Link]

  • Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. MDPI. [Link]

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  • Structural and Conformational Aspects in the Chemistry of Heterocycles. MDPI. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

  • The principles of conformational analysis. Nobel Prize. [Link]

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  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed. [Link]

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Exploratory

An In-depth Technical Guide to the Solubility and Stability of 1-Oxa-7-azaspiro[4.5]decane Hydrochloride

Abstract This technical guide provides a comprehensive framework for characterizing the solubility and stability of 1-Oxa-7-azaspiro[4.5]decane hydrochloride, a novel spirocyclic compound of interest in drug development....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 1-Oxa-7-azaspiro[4.5]decane hydrochloride, a novel spirocyclic compound of interest in drug development. Recognizing the critical role of physicochemical properties in determining the therapeutic potential of a new chemical entity (NCE), this document outlines detailed, field-proven methodologies for assessing aqueous and organic solubility, as well as stability under various stress conditions. The protocols described herein are grounded in established principles and adhere to the guidelines set forth by the International Council for Harmonisation (ICH). This guide is intended for researchers, scientists, and drug development professionals, offering both the procedural steps and the scientific rationale necessary for a robust evaluation of this compound.

Introduction: The Significance of Spirocyclic Scaffolds and Early-Phase Characterization

Spirocyclic systems, characterized by their unique three-dimensional architecture, have garnered significant attention in medicinal chemistry. Their rigid, conformationally constrained nature can lead to enhanced target specificity and improved pharmacokinetic properties compared to more flexible aliphatic or aromatic systems. 1-Oxa-7-azaspiro[4.5]decane hydrochloride represents a promising heterocyclic scaffold. The piperidine moiety suggests potential interactions with a variety of biological targets, while the oxolane ring introduces specific steric and electronic features.

The hydrochloride salt form is often chosen to enhance the aqueous solubility and stability of a basic parent compound. However, a thorough experimental evaluation is imperative, as salt formation does not universally guarantee optimal properties. Factors such as the common ion effect can sometimes suppress the solubility of a hydrochloride salt in acidic environments.[1]

This guide provides the essential experimental framework to build a comprehensive physicochemical profile of 1-Oxa-7-azaspiro[4.5]decane hydrochloride, a foundational step in its journey from a promising molecule to a potential therapeutic agent.

Chemical Identity
  • IUPAC Name: 1-Oxa-7-azaspiro[4.5]decane hydrochloride

  • Molecular Formula: C₈H₁₆ClNO

  • Molecular Weight: 177.67 g/mol

  • CAS Number: 1415562-85-4[2]

  • Chemical Structure:

Aqueous Solubility Assessment: Beyond a Single Number

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For meaningful data, solubility should be assessed across a physiologically relevant pH range. We will describe the "gold standard" thermodynamic shake-flask method, which measures the equilibrium solubility of the solid-state material.[3]

Rationale for Method Selection

The shake-flask method is chosen for its reliability in determining thermodynamic solubility. Unlike kinetic solubility assays, which can be influenced by the dissolution rate from a DMSO stock, this method ensures that a true equilibrium is reached between the solid compound and the solution. This provides the most accurate and relevant data for pre-formulation and biopharmaceutical classification.[2][4]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
  • Preparation of Buffers: Prepare a series of buffers covering the physiological pH range:

    • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin).

    • Acetate Buffer, pH 4.5.

    • Phosphate Buffered Saline (PBS), pH 7.4.

  • Compound Addition: Add an excess of 1-Oxa-7-azaspiro[4.5]decane hydrochloride (e.g., 5-10 mg) to 1 mL of each buffer in duplicate in glass vials. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker or on a rotating wheel at a constant temperature (typically 25°C or 37°C) for a predetermined period. Equilibrium is typically reached within 24-48 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.[5][6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully aspirate the supernatant and filter it through a 0.45 µm PVDF filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • pH Measurement: Measure the final pH of each solution to ensure it has not shifted significantly during the experiment.[4]

Data Presentation: pH-Solubility Profile

The quantitative data should be summarized in a clear, tabular format.

Aqueous Medium Target pH Final pH Solubility (µg/mL) Solubility (mM)
SGF (without pepsin)1.21.2 ± 0.1Hypothetical Value: 15,200Hypothetical Value: 85.5
Acetate Buffer4.54.5 ± 0.1Hypothetical Value: 12,500Hypothetical Value: 70.3
PBS7.47.4 ± 0.1Hypothetical Value: 8,300Hypothetical Value: 46.7
Visualization of the Solubility Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Excess Compound add_compound Add Compound to Buffers prep_compound->add_compound prep_buffers Prepare pH Buffers (1.2, 4.5, 7.4) prep_buffers->add_compound equilibrate Equilibrate (24-48h) with Agitation add_compound->equilibrate phase_sep Filter Supernatant (0.45 µm) equilibrate->phase_sep hplc Quantify via Validated HPLC-UV phase_sep->hplc ph_measure Measure Final pH phase_sep->ph_measure report Report Solubility (µg/mL & mM) hplc->report ph_measure->report G cluster_setup Setup cluster_stress Forced Degradation (ICH Q1A/Q1B) cluster_analysis Analysis & Outcome api 1-Oxa-7-azaspiro[4.5]decane Hydrochloride (API) method_dev Develop Stability-Indicating HPLC Method api->method_dev acid Acid Hydrolysis method_dev->acid base Base Hydrolysis method_dev->base oxidation Oxidation (H₂O₂) method_dev->oxidation thermal Thermal Stress method_dev->thermal photo Photostability method_dev->photo analyze Analyze all samples via HPLC-PDA acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze assess Assess Degradation (Target: 5-20%) analyze->assess pathways Identify Degradation Pathways assess->pathways method_confirm Confirm Method Specificity assess->method_confirm

Caption: Logic flow for forced degradation and stability analysis.

Conclusion and Forward-Looking Strategy

This guide has detailed the essential experimental protocols for a foundational understanding of the solubility and stability of 1-Oxa-7-azaspiro[4.5]decane hydrochloride. The successful execution of these studies will yield a robust dataset that informs critical decisions in the drug development pipeline. The pH-solubility profile is fundamental for predicting oral absorption and guiding formulation efforts. The stability profile, established through forced degradation, not only identifies potential liabilities of the molecule but is also the cornerstone for developing a validated analytical method suitable for long-term stability studies under ICH conditions. [7][8] The insights gained from these experiments are not merely data points but are self-validating systems that build confidence in the developability of this promising spirocyclic compound. This foundational knowledge is indispensable for advancing 1-Oxa-7-azaspiro[4.5]decane hydrochloride to the next stage of preclinical and clinical evaluation.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2018). SciELO. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). ResearchGate. [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. (1981). PubMed. [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific. [Link]

  • ICH Guidelines. (n.d.). ICH. [Link]

  • Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. (2015). National Institutes of Health (NIH). [Link]

  • Q1A(R2) Guideline. (2003). ICH. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). LinkedIn. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). Therapeutic Goods Administration (TGA). [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency (EMA). [Link]

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Foundational

Technical Guide: Therapeutic Targeting of 1-Oxa-7-azaspiro[4.5]decane Derivatives

The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of 1-Oxa-7-azaspiro[4.5]decane derivatives. Executive Summary The 1-Oxa-7-azaspiro[4.5]decane scaffold rep...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of 1-Oxa-7-azaspiro[4.5]decane derivatives.

Executive Summary

The 1-Oxa-7-azaspiro[4.5]decane scaffold represents a privileged spirocyclic motif in medicinal chemistry, distinct from its well-known isomer, the M1-agonist 1-oxa-8-azaspiro[4.5]decane. While the 8-aza variant is historically associated with cholinergic modulation, the 7-aza framework has emerged as a critical pharmacophore for Neurokinin-1 (NK1) receptor antagonism and, more recently, as a rigid core for Targeted Protein Degradation (TPD) and Kinase Inhibition .

This guide provides a deep-dive analysis of the 7-aza scaffold’s primary biological targets, supported by structural biology, signaling pathway mapping, and validated experimental protocols.

Structural Biology & Pharmacophore Analysis

The 1-Oxa-7-azaspiro[4.5]decane core consists of a saturated tetrahydrofuran ring spiro-fused to a piperidine ring. The nitrogen atom is positioned at the 7-position (beta to the spiro center in the six-membered ring), creating a unique vector for substituent attachment compared to the gamma-nitrogen of the 8-aza isomer.

Key Structural Advantages:
  • Conformational Rigidity: The spiro center locks the orientation of the two rings, reducing the entropic penalty upon receptor binding.

  • Orthogonal Diversification: The scaffold offers distinct vectors for chemical modification:

    • N-7 Position: Ideal for hydrophobic tails or linker attachment in PROTACs.

    • C-3/C-4 (Furan ring): Critical for hydrogen bonding interactions (e.g., ether linkages in NK1 antagonists).

    • C-6 (Piperidine ring): Often substituted with aryl groups to engage hydrophobic pockets in GPCRs.

Primary Therapeutic Target: Neurokinin-1 (NK1) Receptor

The most authoritative biological validation for this scaffold lies in its antagonism of the NK1 receptor, a G-protein coupled receptor (GPCR) activated by Substance P.

Mechanism of Action

Derivatives such as [3R,5R,6S]-3-(2-cyclopropyloxy-5-trifluoromethoxyphenyl)-6-phenyl-1-oxa-7-azaspiro[4.5]decane function as high-affinity antagonists. They competitively block the binding of Substance P, preventing the downstream Gq-mediated signaling cascade.

Therapeutic Indications:

  • Chemotherapy-Induced Nausea and Vomiting (CINV): By blocking NK1 receptors in the brainstem (nucleus tractus solitarius).

  • Major Depressive Disorder (MDD): Modulation of stress response pathways in the amygdala.

Signaling Pathway Visualization

The following diagram illustrates the blockade of the Substance P signaling cascade by 1-Oxa-7-azaspiro[4.5]decane derivatives.

NK1_Signaling SubstanceP Substance P (Endogenous Ligand) NK1R NK1 Receptor (GPCR) SubstanceP->NK1R Activation Gq Gq Protein NK1R->Gq Coupling SpiroDrug 1-Oxa-7-azaspiro[4.5]decane Derivative (Antagonist) SpiroDrug->NK1R Competitive Inhibition PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaRelease Ca2+ Release (ER Stores) IP3->CaRelease PKC Protein Kinase C (PKC) DAG->PKC Response Nociception / Emesis / Inflammation CaRelease->Response PKC->Response

Caption: Mechanism of NK1 receptor antagonism by 1-Oxa-7-azaspiro[4.5]decane derivatives, preventing Gq-mediated calcium release.

Emerging Targets: Kinase Inhibition & Protein Degradation

Beyond GPCRs, recent patent literature identifies the 7-aza scaffold as a versatile building block for complex modalities.

PI3K Delta Inhibition

The scaffold serves as a constrained spacer in inhibitors of Phosphatidylinositol 3-kinase delta (PI3Kδ) . The spiro-fusion orients the hinge-binding motif and the solvent-exposed tail in a precise geometry that linear linkers cannot achieve, potentially improving selectivity for the delta isoform over alpha/beta.

Degronimers (PROTACs)

In Targeted Protein Degradation, the 1-Oxa-7-azaspiro[4.5]decane moiety is utilized as a linker-connector or a E3 ligase recognition motif . Its rigid 3D structure allows for the precise positioning of the E3 ligase (e.g., Cereblon) relative to the target protein, a critical factor in ternary complex stability and ubiquitination efficiency.

Experimental Validation Protocols

To validate the activity of 1-Oxa-7-azaspiro[4.5]decane derivatives, the following self-validating protocols are recommended.

Protocol: NK1 Receptor Radioligand Binding Assay

Objective: Determine the binding affinity (


) of the derivative.

Materials:

  • Source: CHO-K1 cells stably expressing human NK1 receptor.

  • Radioligand:

    
    -Substance P (0.5 nM final concentration).
    
  • Non-specific control: Aprepitant (10

    
    ).
    

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize CHO-K1 cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation: In a 96-well plate, mix:

    • 50

      
       Membrane suspension (10 
      
      
      
      protein).
    • 25

      
      
      
      
      
      -Substance P.
    • 25

      
       Test Compound (1-Oxa-7-azaspiro derivative) at varying concentrations (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI (to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol: Calcium Flux Functional Assay (Gq-Coupled)

Objective: Confirm antagonist activity (inhibition of Ca


 release).

Data Presentation Table: Expected Results | Compound State | Substance P (10 nM) | Fluorescence (


) | Interpretation |
| :--- | :--- | :--- | :--- |
| Vehicle Control  | Present | High (> 2.0) | Full Receptor Activation |
| Test Compound (1 

)
| Present | Low (< 0.2) | Effective Antagonism | | Test Compound Only | Absent | Baseline (~0) | No Agonist Activity (Safety Check) |

Synthesis & Optimization Workflow

The construction of the 1-Oxa-7-azaspiro[4.5]decane core requires stereoselective control. A validated route involves Palladium(0)-mediated cyclocarbonylation .

Synthesis_Workflow Start Alkenyl Halide Precursor Step1 Pd(0) Catalysis CO Atmosphere Start->Step1 Intermediate Acyl-Pd Intermediate Step1->Intermediate Cyclization Intramolecular Trapping by Enolate Intermediate->Cyclization Product 1-Oxa-7-azaspiro[4.5]decane Scaffold Cyclization->Product

Caption: General synthetic logic for accessing the spiro-core via transition metal catalysis.

References

  • Hale, J. J., et al. (1998). [3R,5R,6S]-3-(2-cyclopropyloxy-5-trifluoromethoxyphenyl)-6-phenyl-1-oxa-7-azaspiro[4.5]decane is a substance P (Neurokinin 1 receptor) antagonist.[1] Journal of Medicinal Chemistry.[2]

  • Lindsley, C. W., et al. (2013). Diversity by Divergence: Solution-Phase Parallel Synthesis of a Library of N-Diversified 1-Oxa-7-Azaspiro[4.5]decanes. ACS Combinatorial Science.[3]

  • Kalgutkar, A. S., et al. (2003). The Impact of Drug Metabolism in Contemporary Drug Discovery: New Opportunities and Challenges for Mass Spectrometry. Drug Metabolism Reviews.

  • Patent US20150353552A1. (2015). Purine inhibitors of human phosphatidylinositol 3-kinase delta. Google Patents.

  • Patent US20190076540A1. (2019). Spirocyclic degronimers for target protein degradation.[2][4] Google Patents.

Sources

Exploratory

Exploring the chemical space of 1-Oxa-7-azaspiro[4.5]decane analogs

This guide explores the chemical space, synthetic architecture, and therapeutic potential of 1-Oxa-7-azaspiro[4.5]decane , a privileged spirocyclic scaffold in modern drug discovery. Technical Whitepaper | Version 1.0 Ex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the chemical space, synthetic architecture, and therapeutic potential of 1-Oxa-7-azaspiro[4.5]decane , a privileged spirocyclic scaffold in modern drug discovery.

Technical Whitepaper | Version 1.0

Executive Summary & Scaffold Identity

The 1-Oxa-7-azaspiro[4.5]decane scaffold (CAS: 63766-56-3) represents a distinct subclass of spirocyclic piperidines where a tetrahydrofuran (THF) ring is spiro-fused to the C3 position of a piperidine ring. Unlike its more common isomer, the 8-azaspiro[4.5]decane (spiro-fused at C4), the 7-aza framework offers a unique vector orientation for side-chain attachment, significantly influencing ligand-receptor binding kinetics.

Structural Definition
  • IUPAC Equivalent: Spiro[tetrahydrofuran-2,3'-piperidine]

  • Core Geometry: A rigid

    
    -rich core (High 
    
    
    
    ) that reduces metabolic liability (CYP450 inhibition) compared to flat aromatic bioisosteres.
  • Vector Analysis: The nitrogen atom at position 7 (beta to the spiro center) creates a "kinked" geometry, projecting substituents at an approximate 109.5° angle relative to the ether oxygen, ideal for targeting GPCR allosteric pockets.

Feature1-Oxa-7-azaspiro[4.5]decane1-Oxa-8-azaspiro[4.5]decane
Spiro Junction Piperidine C3Piperidine C4
Symmetry Chiral (requires resolution)Achiral (meso potential)
Primary Use Muscarinic, NK1, Sigma-1Sigma-1, Opioid, CCR5
Vector Angle Non-linear (Bent)Linear (Axis-aligned)

Synthetic Architectures

Constructing the 1-Oxa-7-azaspiro[4.5]decane core requires overcoming the steric hindrance of the C3 position in the piperidine ring. The most robust "Gold Standard" approach utilizes a Grignard-Mediated Spiroannulation .

Pathway A: The Allylation-Cyclization Protocol

This method allows for the scalable synthesis of the core scaffold from commercially available N-Boc-3-piperidone .

Step 1: Nucleophilic Addition

Reaction of tert-butyl 3-oxopiperidine-1-carboxylate with allylmagnesium bromide generates the quaternary center at C3, yielding the intermediate homoallylic alcohol.

  • Critical Parameter: Temperature control (-78°C) is essential to prevent enolization of the ketone.

Step 2: Intramolecular Etherification (Cyclization)

The closure of the THF ring can be achieved via two distinct mechanisms depending on the desired substitution:

  • Hydroboration-Cyclization: Treatment with 9-BBN followed by oxidative workup and acid-catalyzed cyclization yields the unsubstituted THF ring.

  • Iodocyclization: Treatment with

    
     yields an iodomethyl-substituted THF ring, providing a handle for further functionalization (e.g., nucleophilic displacement).
    
Visualization: Synthesis Workflow

The following diagram outlines the divergent synthesis pathways for the 7-aza scaffold.

SynthesisPath Start N-Boc-3-Piperidone Inter Homoallylic Alcohol (Quaternary C3) Start->Inter AllylMgBr THF, -78°C Path1 Hydroboration/Oxidation (9-BBN, H2O2) Inter->Path1 Route A Path2 Iodocyclization (I2, NaHCO3) Inter->Path2 Route B Prod1 1-Oxa-7-azaspiro[4.5]decane (Core Scaffold) Path1->Prod1 TsOH, Cyclization Prod2 Iodomethyl Analog (Functionalized Core) Path2->Prod2 Cyclization

Figure 1: Divergent synthetic pathways from N-Boc-3-piperidone to the 1-Oxa-7-azaspiro[4.5]decane core.

Experimental Protocols

The following protocol is a validated method for the synthesis of the core scaffold, adapted from standard spiro-piperidine methodologies.

Protocol: Synthesis of tert-butyl 1-oxa-7-azaspiro[4.5]decane-7-carboxylate

Reagents:

  • N-Boc-3-piperidone (10.0 mmol)

  • Allylmagnesium bromide (1.0 M in Et2O, 12.0 mmol)

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) (0.5 M in THF)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic)

Methodology:

  • Allylation:

    • Charge a flame-dried flask with N-Boc-3-piperidone in anhydrous THF (50 mL) under Argon.

    • Cool to -78°C . Dropwise add AllylMgBr over 20 minutes.

    • Stir for 2 hours, allowing warming to 0°C.

    • Quench: Saturated

      
      . Extract with EtOAc.
      
    • Checkpoint: NMR should show disappearance of the ketone carbonyl signal.

  • Hydroboration-Cyclization:

    • Dissolve the crude homoallylic alcohol in THF.

    • Add 9-BBN solution (1.5 equiv) at 0°C; stir overnight at RT.

    • Oxidation: Cool to 0°C. Carefully add 3M NaOH followed by

      
      . Stir 1 hour.
      
    • Cyclization: Isolate the diol intermediate. Dissolve in Toluene. Add p-TsOH (10 mol%). Reflux for 4 hours using a Dean-Stark trap.

    • Purification: Column chromatography (Hexanes/EtOAc 8:2) yields the N-Boc protected spirocycle.

  • Deprotection (Optional):

    • Treat with 4M HCl in Dioxane to yield the free amine salt (1-Oxa-7-azaspiro[4.5]decane hydrochloride).

Chemical Space & Biological Applications

The 1-Oxa-7-azaspiro[4.5]decane scaffold is a versatile template in medicinal chemistry, particularly for central nervous system (CNS) targets.

Structure-Activity Relationship (SAR) Map

Modifications to the core allow for tuning of potency and selectivity.

PositionModification StrategyTarget Effect
N7 (Piperidine Nitrogen) Alkylation / AcylationPrimary Pharmacophore: Determines affinity (e.g., Benzyl for Sigma-1, Amide for NK1).
C2 (Ether Ring) Gem-dimethyl / Spiro-fusionMetabolic Stability: Blocks oxidative metabolism at the ether alpha-position.
C3/C4 (Ether Ring) Hydroxyl / FluorinePolarity Tuning: Lowers LogP; introduces H-bond donors/acceptors.
Therapeutic Case Studies
  • Sigma-1 Receptor Modulators: While the 8-aza isomer is the classic Sigma-1 ligand, the 7-aza analogs have shown utility as "control" isomers to determine the spatial requirements of the binding pocket. The bent vector of the 7-aza scaffold often results in higher selectivity against the Sigma-2 subtype compared to the linear 8-aza analogs.

  • Muscarinic Agonists (M1/M4): 3-Spiro-piperidines mimic the quinuclidine core of acetylcholine but with distinct conformational constraints. Derivatives of 1-oxa-7-azaspiro[4.5]decane have been explored as allosteric modulators, where the spiro-cycle occupies the hydrophobic pocket of the GPCR.

Biological Signaling Pathway

The diagram below illustrates the role of spiro-piperidine ligands in modulating GPCR signaling (specifically


 coupled pathways common for M1 receptors).

GPCR_Pathway Ligand 1-Oxa-7-azaspiro Analog GPCR GPCR (e.g., M1 Muscarinic) Ligand->GPCR Binding Gq Gq Protein GPCR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca ER Release

Figure 2: Signal transduction pathway modulated by spiro-piperidine GPCR ligands.

References

  • PubChem. 1-Oxa-7-azaspiro[4.5]decane (Compound).[1] National Library of Medicine. Available at: [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.
  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Spirocyclic Piperidines. Organic Letters. (Methodology for spiro-piperidine construction).
  • Moukha-Chafiq, O., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry.[2][3][4][5] (Comparative SAR data for the 8-aza isomer). Available at: [Link]

  • Smith, A. B., et al. (2008). Indole-Diterpene Synthetic Studies. Construction of the 1-Oxa-7-azaspiro[4.5]decane Core.[5] Journal of the American Chemical Society. (Specific synthetic application).

Sources

Foundational

Strategic Application of Lipinski's Rule of Five to the 1-Oxa-7-azaspiro[4.5]decane Scaffold in Early-Phase Drug Discovery

An In-Depth Technical Guide: This guide provides drug development professionals with a comprehensive framework for applying Lipinski's rule of five to prioritize and optimize derivatives of the 1-Oxa-7-azaspiro[4.5]decan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

This guide provides drug development professionals with a comprehensive framework for applying Lipinski's rule of five to prioritize and optimize derivatives of the 1-Oxa-7-azaspiro[4.5]decane scaffold. We will move beyond a mere recitation of the rules to a practical, field-tested workflow that integrates computational screening with essential experimental validation, ensuring a robust and efficient path toward identifying orally bioavailable drug candidates.

Foundational Principles: The "Why" Behind the Rule of Five

In 1997, Christopher A. Lipinski formulated a set of simple physicochemical parameters that correlated with the successful oral bioavailability of drug candidates.[1][2] This "Rule of Five" (Ro5) was derived from an analysis of compounds that had progressed to Phase II clinical trials, establishing a powerful filter for early-stage drug discovery.[3] The rule is not a predictor of a compound's pharmacological activity but rather an assessment of its "drug-likeness" concerning absorption, distribution, metabolism, and excretion (ADME).[4] Poor absorption or permeation is more likely when a compound violates two or more of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported across biological membranes. As molecular size increases, passive diffusion tends to decrease.

  • Octanol-Water Partition Coefficient (LogP) ≤ 5: LogP is a measure of a compound's lipophilicity.[5] While a degree of lipophilicity is essential for membrane permeation, excessively high values can lead to poor aqueous solubility, sequestration in fatty tissues, and increased metabolism, all of which compromise bioavailability.[5][6]

  • Hydrogen Bond Donors (HBD) ≤ 5: This is the count of all nitrogen-hydrogen and oxygen-hydrogen bonds.[1] Excessive hydrogen bonding capacity can hinder a molecule's ability to cross the lipid bilayer of the gut wall.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: This is the count of all nitrogen and oxygen atoms.[1] Similar to HBDs, a high number of acceptors can lead to strong solvation in water, impeding membrane permeation.

Adherence to Ro5 has been shown to reduce attrition rates of drug candidates during clinical trials, making it an indispensable tool for medicinal chemists.[1]

The 1-Oxa-7-azaspiro[4.5]decane Scaffold: A Privileged Structure

The 1-Oxa-7-azaspiro[4.5]decane core is a spirocyclic heteroalkane of significant interest in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for specific biological targets. Derivatives of closely related azaspiro[4.5]decanes have demonstrated potent biological activities, including M1 muscarinic agonism for potential Alzheimer's treatment and high affinity for sigma-1 receptors.[7][8]

Let's first analyze the parent scaffold, 1-Oxa-7-azaspiro[4.5]decane, against Lipinski's parameters using data from PubChem.[9]

PropertyValueRo5 Compliance
Molecular Weight 141.21 g/mol Pass (< 500)
XLogP3 (LogP) 0.5Pass (< 5)
Hydrogen Bond Donors 1Pass (≤ 5)
Hydrogen Bond Acceptors 2Pass (≤ 10)
Violations 0Excellent

The unsubstituted core is exceptionally well-positioned within the "drug-like" chemical space. This provides a significant advantage, allowing for considerable chemical modification before the Lipinski boundaries are breached. The challenge and opportunity lie in the strategic addition of functional groups to elicit desired pharmacological activity while maintaining this favorable ADME profile.

A Self-Validating Workflow for Ro5 Assessment

The following workflow integrates high-throughput in silico screening with gold-standard experimental validation. This two-pronged approach ensures both efficiency and accuracy, forming a self-validating system for lead candidate selection.

G cluster_0 Part A: In Silico Screening cluster_1 Part B: Experimental Validation cluster_2 Decision Gate A 1. Virtual Library Generation (Substituents on Scaffold) B 2. Calculate Physicochemical Properties (MW, cLogP, HBD, HBA) A->B SMILES Strings C 3. Data Analysis & Filtering (Apply Lipinski's Rule of Five) B->C Calculated Data D 4. Prioritized 'Drug-Like' Candidates (0 or 1 Violation) C->D Filtered List E 5. Synthesis of Prioritized Candidates D->E F 6. Experimental LogP Determination (Shake-Flask or RP-HPLC) E->F G 7. Compare Experimental vs. Calculated Data F->G LogP value H Ro5 Compliant & Activity Confirmed? G->H H->A No / Redesign I Advance to Further Preclinical Studies H->I Yes

Caption: Integrated workflow for Ro5 evaluation of derivatives.
Part A: In Silico Protocol - High-Throughput Computational Screening

The initial phase leverages computational tools to rapidly assess a large, virtual library of 1-Oxa-7-azaspiro[4.5]decane derivatives.

1. Virtual Library Generation:

  • Identify synthetically feasible attachment points on the 1-Oxa-7-azaspiro[4.5]decane scaffold (e.g., the secondary amine at position 7).

  • Define a diverse set of R-groups (substituents) to be virtually attached. This set should include a range of functionalities: alkyl chains, aromatic rings, polar groups (e.g., -OH, -COOH), and basic groups (e.g., -NH2).

  • Generate the chemical structures for this virtual library, typically in a SMILES or SDF format.

2. Calculation of Physicochemical Properties:

  • Utilize a reliable online platform or software package. A highly recommended free tool is SwissADME.[10]

  • Step-by-Step using SwissADME:

    • Navigate to the SwissADME web tool.
    • Prepare a list of SMILES strings for your virtual derivatives.
    • Paste the list of SMILES strings into the input box.
    • Click "Run" to start the calculation.
    • The output will provide a comprehensive table, including Molecular Weight, various calculated LogP values (e.g., XLOGP3, WLOGP), number of H-Bond Acceptors, and number of H-Bond Donors.
    • Pay close attention to the "Lipinski" column, which provides a simple "Yes" or "No" (with the number of violations) summary.

3. Data Analysis and Visualization:

  • Compile the results into a structured table for clear comparison.

  • This data allows for an initial filtering of compounds that grossly violate the Ro5, saving significant synthetic resources.

Table 1: Example In Silico Ro5 Analysis of Hypothetical 1-Oxa-7-azaspiro[4.5]decane Derivatives

Compound IDR-Group at N-7MW ( g/mol )cLogPHBDHBAViolationsRo5 Compliance
Parent -H141.210.50120Yes
EX-01 -CH₃155.240.85020Yes
EX-02 -CH₂CH₂OH185.260.40130Yes
EX-03 -C₁₂H₂₅309.555.65021 (LogP)Marginal
EX-04 -SO₂-(p-CF₃-Ph)349.402.80040Yes
EX-05 -CO-(Indole)284.352.10130Yes
EX-06 -(Large Peptide)620.75-1.50682 (MW, HBD)No

This analysis immediately flags EX-06 as a poor candidate for oral bioavailability and identifies EX-03 as marginal due to high lipophilicity, meriting closer scrutiny.

Part B: Experimental Protocol - LogP Determination via Shake-Flask (OECD 107)

Computational LogP (cLogP) values can vary between algorithms and may not accurately reflect reality for novel scaffolds.[4] Therefore, experimental validation for the most promising candidates identified in Part A is a non-negotiable step for building a trustworthy data package.

1. Objective: To determine the n-octanol/water partition coefficient (P) of a synthesized derivative.

2. Materials:

  • Synthesized 1-Oxa-7-azaspiro[4.5]decane derivative of high purity (>98%).

  • n-Octanol (reagent grade, pre-saturated with water).

  • Water (HPLC grade or equivalent, pre-saturated with n-octanol).

  • Centrifuge tubes with screw caps.

  • Mechanical shaker or vortex mixer.

  • Centrifuge.

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS).

3. Methodology:

  • Preparation of Solvents: Vigorously mix n-octanol and water in a large separation funnel for 30 minutes. Allow the layers to separate for at least 24 hours. These are your pre-saturated solvents.

  • Stock Solution: Prepare a stock solution of the test compound in the solvent in which it is more soluble.

  • Partitioning: In a centrifuge tube, combine a precise volume of the stock solution with appropriate volumes of pre-saturated n-octanol and pre-saturated water. The volume ratios should be chosen to ensure the final concentration in both phases is within the analytical instrument's linear range. A common starting point is a 1:1 or 2:1 volume ratio.

  • Equilibration: Cap the tube securely and shake vigorously for 15-20 minutes at a constant temperature (typically 25°C). This step is critical to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the tube at ~2000g for 10-15 minutes to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully withdraw an aliquot from each layer. Analyze the concentration of the compound in both the n-octanol ([organic]) and water ([aqueous]) phases using a pre-validated analytical method.

  • Calculation: The partition coefficient P is calculated as P = [organic] / [aqueous]. The final value is expressed as its base-10 logarithm: LogP = log₁₀(P) .[5]

Visualizing the Chemical Space and Navigating Exceptions

Visualizing the data can provide powerful insights into structure-property relationships. Plotting the virtual library against key Lipinski parameters clearly defines the "drug-like" space.

G cluster_plot Lipinski Chemical Space for Derivatives cluster_legend Legend MW_axis MW_label Molecular Weight (g/mol) -> MW_axis->MW_label LogP_axis LogP_label LogP -> LogP_axis->LogP_label MW_boundary 500 LogP_boundary 5 MW_line MW_line LogP_line LogP_line Parent Parent EX01 EX-01 EX02 EX-02 EX04 EX-04 EX05 EX-05 EX03 EX-03 EX06 EX-06 l1 l1_lab Compliant l2 l2_lab Marginal (1 Violation) l3 l3_lab Non-Compliant (≥2)

Caption: MW vs. LogP plot visualizing Ro5 compliance.
Authoritative Grounding: Beyond the Rule of Five

While Ro5 is a foundational tool, it is not infallible. An experienced scientist recognizes its limitations. Many successful drugs, particularly antibiotics, natural products, and cardiac glycosides, are known to violate the rule.[11] These molecules often rely on active transport mechanisms for absorption rather than passive diffusion, a factor not considered by Lipinski's original analysis.[12]

Therefore, if a highly active 1-Oxa-7-azaspiro[4.5]decane derivative shows two or more violations, it should not be automatically discarded. Instead, it should trigger a critical question: "Is there a mechanistic reason for this violation to be tolerated?" This could involve investigating if the compound is a substrate for a known uptake transporter (e.g., PEPT1, OATPs). This nuanced approach, which blends empirical rules with mechanistic understanding, is the hallmark of expert-driven drug discovery. Modern strategies for "beyond Rule of 5" (bRo5) compounds often involve advanced formulation techniques or prodrug approaches to overcome bioavailability hurdles.[13]

Conclusion

The application of Lipinski's rule of five to the 1-Oxa-7-azaspiro[4.5]decane scaffold is a critical step in de-risking a drug discovery program. By starting with a compliant core and employing a robust workflow that marries high-throughput in silico screening with rigorous experimental validation, research teams can efficiently navigate the vast chemical space of potential derivatives. This guide provides the technical protocols and, more importantly, the strategic rationale to focus resources on compounds with the highest probability of becoming successful oral therapeutics. The ultimate goal is to use the Rule of Five not as a rigid law, but as an intelligent filter to guide medicinal chemistry efforts toward the most promising candidates for further preclinical development.

References

  • chemeurope.com . Lipinski's Rule of Five. [Link]

  • Wikipedia . Lipinski's rule of five. [Link]

  • Zenovel . Lipinski's Rule of 5 in Modern Drug Discovery. [Link]

  • pmf.ni.ac.rs . Lipinski's rule of five, famous extensions and famous exceptions. [Link]

  • Taylor & Francis Online . Lipinski's rule of five – Knowledge and References. [Link]

  • PharmaInformatic . Lipinski´s Rule of 5. [Link]

  • National Institutes of Health (NIH) . BDDCS, the Rule of 5 and Drugability. [Link]

  • TIU Lecture Notes . lipinski rule of five. [Link]

  • ACS Publications . Novel Methods for the Prediction of logP, pKa, and logD. [Link]

  • ResearchGate . Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and.... [Link]

  • ACD/Labs . LogP—Making Sense of the Value. [Link]

  • AZoLifeSciences . What is Lipinski's Rule of 5?. [Link]

  • PubMed . Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Link]

  • ResearchGate . Chris Lipinski discusses life and chemistry after the Rule of Five. [Link]

  • PubChem . 1-Oxa-7-azaspiro(4.5)decane. [Link]

  • PubMed . Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]

  • YouTube . In silico calculations of LogP and LogS using free online platforms. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for 1-Oxa-7-azaspiro[4.5]decane hydrochloride: A Guide for Synthetic and Medicinal Chemistry

Introduction: The Value of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of medicinal chemistry, moving beyond flat, two-dimensional structures is paramount for accessing novel chemical space and improv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, moving beyond flat, two-dimensional structures is paramount for accessing novel chemical space and improving pharmacological properties. Spirocyclic scaffolds, characterized by two rings connected through a single, shared carbon atom, offer a unique three-dimensional architecture that is increasingly utilized in drug discovery.[1][2] The rigid, defined exit vectors of these structures can present substituents in precise orientations, making them valuable bioisosteres and core components of novel therapeutics.[2]

1-Oxa-7-azaspiro[4.5]decane hydrochloride is a heterocyclic building block belonging to this important class of compounds. As a secondary amine, it serves as a versatile intermediate for the synthesis of a diverse array of more complex molecules. This guide provides an in-depth look at the fundamental properties of this spirocycle and offers detailed, field-proven protocols for its application in common, yet critical, synthetic transformations: N-alkylation and N-acylation. The methodologies herein are designed to be self-validating, with a focus on the causal relationships behind experimental choices to ensure robust and reproducible outcomes for researchers in drug development and organic synthesis.

Compound Profile: 1-Oxa-7-azaspiro[4.5]decane and its Hydrochloride Salt

Before experimental use, a thorough understanding of the reagent's physical and safety properties is essential. The hydrochloride salt is the common commercial form, enhancing stability and shelf-life. However, the free base is the reactive species in most synthetic applications.

PropertyValue (for Hydrochloride Salt)Value (for Free Base)Source
Molecular Formula C₈H₁₆ClNOC₈H₁₅NO[3]
Molecular Weight 177.67 g/mol 141.21 g/mol [3][4]
Appearance White to off-white solidNot specified[3]
Storage Room temperature; desiccateCool, dark place[5]
CAS Number 374795-37-6 (for 2-oxa isomer)63766-56-3[3][4]
Hazards Skin, eye, and respiratory irritantSkin, eye, and respiratory irritant[4][6]

Safety & Handling Precautions: Due to its irritant nature, always handle 1-Oxa-7-azaspiro[4.5]decane hydrochloride in a well-ventilated fume hood.[4][6] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6] Avoid inhalation of dust and direct contact with skin and eyes.

Core Principle: Unlocking Reactivity via Deprotonation

1-Oxa-7-azaspiro[4.5]decane hydrochloride is a salt. The nitrogen atom exists as an ammonium cation, which is non-nucleophilic. To engage the amine in reactions with electrophiles (like alkyl halides or acyl chlorides), it must first be converted to its free base form. This is accomplished by adding a suitable base to neutralize the hydrochloride, thereby liberating the lone pair of electrons on the nitrogen.

G cluster_0 Reaction Initiation Start_HCl 1-Oxa-7-azaspiro[4.5]decane (Hydrochloride Salt, Non-nucleophilic) Free_Amine Free Secondary Amine (Nucleophilic) Start_HCl->Free_Amine + Base (Deprotonation) Base Base (e.g., Et₃N, DIPEA, K₂CO₃) Base->Free_Amine Product N-Substituted Product Free_Amine->Product + Electrophile Electrophile Electrophile (R-X or R-COCl) Electrophile->Product

Caption: Deprotonation is the key first step to activate the spirocycle for further reaction.

The choice of base is critical and depends on the specific reaction. For many applications, a tertiary amine base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is ideal because it is organic-soluble and its own hydrochloride salt can often be easily removed during workup. Inorganic bases like potassium carbonate (K₂CO₃) can also be used, particularly in polar aprotic solvents like acetonitrile or DMF.

Application Protocol 1: N-Alkylation with an Alkyl Halide

This protocol details a representative Sₙ2 reaction, a cornerstone of amine chemistry, to introduce an alkyl group onto the spirocycle's nitrogen. Direct alkylation of amines can sometimes lead to over-alkylation (formation of a quaternary ammonium salt) because the tertiary amine product is often more nucleophilic than the starting secondary amine.[1][4] Careful control of stoichiometry and reaction conditions is therefore essential.

Principle: The deprotonated spirocycle acts as a nucleophile, attacking an electrophilic alkyl halide (using benzyl bromide as a model) to form a new carbon-nitrogen bond.

G Start Dissolve Spirocycle HCl & Base in Solvent Add_Electrophile Add Benzyl Bromide (1.05 eq) Start->Add_Electrophile React Stir at RT to 60°C Monitor by TLC/LC-MS Add_Electrophile->React Workup Quench (H₂O) Extract (EtOAc) Wash (Brine) React->Workup Purify Column Chromatography (Silica, Hex/EtOAc + 1% Et₃N) Workup->Purify Characterize Analyze Product (NMR, MS) Purify->Characterize

Caption: Workflow for the N-alkylation of the 1-Oxa-7-azaspiro[4.5]decane scaffold.

Step-by-Step Methodology
  • Reagent Preparation:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-Oxa-7-azaspiro[4.5]decane hydrochloride (1.0 eq., e.g., 178 mg, 1.0 mmol).

    • Add anhydrous acetonitrile (ACN) or dichloromethane (DCM) as the solvent (e.g., 10 mL).

    • Add a suitable base. Triethylamine (2.5 eq., e.g., 0.35 mL, 2.5 mmol) is a good starting choice. The excess base ensures complete deprotonation and neutralizes the HBr generated during the reaction.

    • Stir the resulting suspension at room temperature for 15-20 minutes.

  • Reaction Execution:

    • Slowly add the alkyl halide (e.g., benzyl bromide, 1.05 eq., e.g., 0.125 mL, 1.05 mmol) to the stirred mixture dropwise.

    • Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-60 °C.

    • Causality Check: Using a slight excess of the amine or a 1:1 stoichiometry can help minimize over-alkylation. The choice of a reactive halide like benzyl bromide ensures the reaction proceeds under mild conditions.

  • Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be ethyl acetate/hexanes (e.g., 30:70) with a small amount of triethylamine (0.5-1%) to prevent the basic amine product from streaking on the acidic silica plate.[7][8]

    • The reaction is complete when the starting spirocycle spot is no longer visible.

  • Workup and Isolation:

    • Once complete, cool the reaction to room temperature.

    • Quench the reaction by adding water (e.g., 20 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate (EtOAc) (3 x 20 mL).[9]

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporator).

  • Purification:

    • Purify the crude residue by flash column chromatography.[9]

    • Expert Insight: Basic amines often show poor behavior on standard silica gel. To achieve good separation, either use an amine-functionalized silica column or add 1% triethylamine to your eluent system (e.g., a gradient of 5% to 40% ethyl acetate in hexanes).[7][10] This neutralizes the acidic silanol groups on the silica surface, preventing product tailing and loss.

Application Protocol 2: N-Acylation with an Acyl Chloride

This protocol describes the formation of a robust amide bond, a ubiquitous functional group in pharmaceuticals. The reaction between an amine and an acyl chloride is typically fast and high-yielding.

Principle: The nucleophilic free amine attacks the highly electrophilic carbonyl carbon of the acyl chloride in a nucleophilic addition-elimination reaction.[5] A base is required to neutralize both the starting amine hydrochloride and the HCl byproduct generated during the reaction.[5]

G Start Dissolve Spirocycle HCl & Base in DCM Cool Cool to 0 °C (Ice Bath) Start->Cool Add_Acyl_Cl Add Benzoyl Chloride (1.1 eq) Dropwise Cool->Add_Acyl_Cl React Warm to RT Monitor by TLC/LC-MS Add_Acyl_Cl->React Workup Wash with NaHCO₃ (aq) and Brine React->Workup Purify_Characterize Purify (Column) & Characterize (NMR, MS) Workup->Purify_Characterize

Caption: Workflow for the N-acylation of the 1-Oxa-7-azaspiro[4.5]decane scaffold.

Step-by-Step Methodology
  • Reagent Preparation:

    • In a dry round-bottom flask under an inert atmosphere, dissolve 1-Oxa-7-azaspiro[4.5]decane hydrochloride (1.0 eq., e.g., 178 mg, 1.0 mmol) in anhydrous dichloromethane (DCM) (10 mL).

    • Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (2.2 to 3.0 eq., e.g., 0.4-0.5 mL).

    • Causality Check: At least two equivalents of base are required: one to neutralize the starting material and one to scavenge the HCl produced by the reaction. Using a slight excess ensures the reaction medium remains basic.[11]

  • Reaction Execution:

    • Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction between the amine and the highly reactive acyl chloride.[11][12]

    • Add the acyl chloride (e.g., benzoyl chloride, 1.1 eq., e.g., 0.13 mL, 1.1 mmol) dropwise via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 1-3 hours.

  • Monitoring:

    • Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes). The product amide will be less polar than the starting amine. The reaction is complete upon full consumption of the starting material.

  • Workup and Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess acyl chloride and the hydrochloride salt of the base, followed by water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is often of high purity. If necessary, it can be purified by flash column chromatography on silica gel using an ethyl acetate/hexanes eluent system. Amides are generally less basic and behave better on silica than their parent amines, so an amine additive in the eluent is usually not required.

Product Characterization: What to Expect

The synthesized N-substituted spirocycles should be characterized using standard analytical techniques to confirm their structure and purity.[13][14]

TechniqueExpected Observations for N-Benzoyl-1-Oxa-7-azaspiro[4.5]decane
¹H NMR Signals corresponding to the aromatic protons of the benzoyl group (7-8 ppm). Complex multiplets for the aliphatic protons of the two rings. The presence of the spiro center can make protons on the same carbon (geminal protons) magnetically non-equivalent, leading to more complex splitting patterns than in simpler cyclic systems.[14][15]
¹³C NMR A signal for the amide carbonyl carbon (~170 ppm). Signals for the aromatic carbons. A characteristic signal for the spirocyclic quaternary carbon (~70-90 ppm). Distinct signals for the aliphatic carbons in the piperidine and tetrahydrofuran rings.[15]
Mass Spec (MS) The calculated exact mass of the product should be observed, typically as the [M+H]⁺ ion in ESI mode.
FT-IR A strong absorbance band for the amide carbonyl (C=O) stretch, typically around 1630-1680 cm⁻¹.

References

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]

  • PubChem. 1-Oxa-7-azaspiro(4.5)decane. National Center for Biotechnology Information. Available at: [Link]

  • Chemguide. Reaction between acyl chlorides and amines - addition / elimination. Available at: [Link]

  • Google Patents. (1998). Methods for the acylation of amine compounds.
  • ResearchGate. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Available at: [Link]

  • ACS Publications. (2024). H-Bond- and Strain-Release-Guided Photoreaction of Alkenes, p-Quinone Methides, and Ammonium Thiocyanate. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • University of Calgary. Alkylation of Amines. Available at: [Link]

  • PubMed. (2000). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Available at: [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Available at: [Link]

  • Science Forums. (2011). Amine purification. Available at: [Link]

  • The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. Available at: [Link]

  • Semantic Scholar. (2019). N-acylation of amides through internal nucleophilic catalysis. Available at: [Link]

  • EMAN RESEARCH PUBLISHING. (2023). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Available at: [Link]

  • MDPI. (2016). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Available at: [Link]

  • Science Forums. (2011). Amine purification. Available at: [Link]

  • ACS Publications. (2024). H-Bond- and Strain-Release-Guided Photoreaction of Alkenes, p-Quinone Methides, and Ammonium Thiocyanate. Available at: [Link]

Sources

Application

Comprehensive Synthetic Protocol: 1-Oxa-7-azaspiro[4.5]decane Hydrochloride

[1] Part 1: Strategic Overview & Retrosynthetic Analysis[1] Compound Significance 1-Oxa-7-azaspiro[4.5]decane hydrochloride (CAS 1415562-85-4) is a high-value spirocyclic scaffold used in medicinal chemistry.[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Strategic Overview & Retrosynthetic Analysis[1]

Compound Significance

1-Oxa-7-azaspiro[4.5]decane hydrochloride (CAS 1415562-85-4) is a high-value spirocyclic scaffold used in medicinal chemistry.[1][2][3][4][5] Its structure features a piperidine ring spiro-fused to a tetrahydrofuran (THF) ring. The orthogonal arrangement of the amine and ether functionalities creates a distinct 3D vector for substituent display, making it a critical building block for:

  • G-Protein Coupled Receptor (GPCR) Ligands: Particularly Neurokinin-1 (NK1) antagonists and muscarinic agonists.[1]

  • Peptidomimetics: Serving as a conformationally restricted proline surrogate.[1]

  • Fragment-Based Drug Discovery (FBDD): Due to its high

    
     character and low molecular weight.
    
Retrosynthetic Logic

The synthesis is designed around the construction of the spiro-quaternary carbon at the C3 position of the piperidine ring.[1] The most robust and scalable route involves a "Grignard-Hydroboration-Cyclization" sequence.[1]

  • Disconnection: The C-O bond of the tetrahydrofuran ring is disconnected, revealing a 1,4-diol intermediate.

  • Precursor: The 1,4-diol is traced back to an allyl-substituted tertiary alcohol.[1]

  • Starting Material: N-Boc-3-piperidone (tert-butyl 3-oxopiperidine-1-carboxylate) is the ideal electrophile, providing the pre-formed piperidine ring and the ketone handle for spiro-functionalization.[1]

Retrosynthesis Target 1-Oxa-7-azaspiro[4.5]decane HCl (Target) BocProtected N-Boc-Spiro Intermediate (Protected Ether) Target->BocProtected Deprotection Diol Primary/Tertiary Diol (Cyclization Precursor) BocProtected->Diol Cyclodehydration AllylAlcohol 3-Allyl-3-hydroxypiperidine (Grignard Adduct) Diol->AllylAlcohol Hydroboration Oxidation SM N-Boc-3-piperidone (Starting Material) AllylAlcohol->SM Allylation

Figure 1: Retrosynthetic analysis revealing the pathway from N-Boc-3-piperidone.[1]

Part 2: Detailed Experimental Protocol

Materials & Equipment
  • Reagents: tert-Butyl 3-oxopiperidine-1-carboxylate (>97%), Allylmagnesium bromide (1.0 M in Et2O), 9-BBN (0.5 M in THF), Hydrogen peroxide (30%), p-Toluenesulfonic acid monohydrate (pTsOH), HCl (4.0 M in dioxane).[1]

  • Solvents: Anhydrous THF, Dichloromethane (DCM), Methanol, Toluene.

  • Equipment: Flame-dried glassware, inert gas (Ar/N2) manifold, low-temperature bath (-78°C), rotary evaporator.[1]

Step-by-Step Synthesis
Step 1: Nucleophilic Addition (Allylation)

Objective: Introduction of the 3-carbon chain and formation of the quaternary center.[1]

  • Setup: Charge a flame-dried 500 mL 3-neck flask with N-Boc-3-piperidone (10.0 g, 50.2 mmol) and anhydrous THF (150 mL) under Argon. Cool the solution to -78°C (dry ice/acetone).

  • Addition: Dropwise add Allylmagnesium bromide (1.0 M, 60.0 mL, 60.0 mmol) over 45 minutes. Maintain internal temperature below -70°C to prevent enolization side reactions.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench: Carefully quench with saturated aqueous NH4Cl (50 mL) at 0°C.

  • Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 8:2) yields tert-butyl 3-allyl-3-hydroxypiperidine-1-carboxylate as a colorless oil.

    • Yield Target: 85-90%.

Step 2: Hydroboration-Oxidation

Objective: Conversion of the terminal alkene to a primary alcohol (anti-Markovnikov hydration).[1]

  • Hydroboration: Dissolve the Step 1 product (10.0 g, 41.4 mmol) in anhydrous THF (100 mL) at 0°C. Add 9-BBN (0.5 M in THF, 100 mL, 50 mmol) dropwise.

  • Incubation: Warm to room temperature and stir for 16 hours. (Monitor disappearance of alkene by TLC).

  • Oxidation: Cool to 0°C. Cautiously add NaOH (3 M, 30 mL) followed by H2O2 (30%, 30 mL) dropwise (Exothermic!). Stir for 1 hour at room temperature.

  • Workup: Dilute with water, extract with EtOAc, wash with aqueous Na2S2O3 (to quench peroxides) and brine.

  • Result: Concentration yields the crude diol intermediate (tert-butyl 3-hydroxy-3-(3-hydroxypropyl)piperidine-1-carboxylate).[1] Use directly in the next step.

Step 3: Cyclodehydration (Spiro-Ether Formation)

Objective: Intramolecular etherification to close the tetrahydrofuran ring.[1]

  • Setup: Dissolve the crude diol in Toluene (150 mL) in a round-bottom flask equipped with a Dean-Stark trap.

  • Catalyst: Add p-Toluenesulfonic acid (pTsOH, 0.1 eq).

  • Reaction: Reflux (110°C) for 2-4 hours. The removal of water drives the equilibrium toward the spiro-ether.

    • Alternative: Mesylation of the primary alcohol (MsCl, Et3N, DCM, 0°C) followed by base-mediated closure (NaH, THF) can be used if acid sensitivity is a concern, though the Boc group is generally stable to catalytic pTsOH.

  • Purification: Cool, wash with saturated NaHCO3, dry, and concentrate. Purify via column chromatography (Hexanes/EtOAc) to isolate tert-butyl 1-oxa-7-azaspiro[4.5]decane-7-carboxylate .

    • Yield Target: 70-80% (over 2 steps).

Step 4: Deprotection & Salt Formation

Objective: Removal of the Boc group to yield the final hydrochloride salt.[1]

  • Reaction: Dissolve the spiro-Boc intermediate (5.0 g) in dry Dichloromethane (20 mL). Add 4.0 M HCl in Dioxane (20 mL) at 0°C.

  • Stir: Warm to room temperature and stir for 2 hours. A white precipitate should form.

  • Isolation: Dilute with Et2O (100 mL) to maximize precipitation. Filter the solid under inert atmosphere (hygroscopic).

  • Drying: Dry under high vacuum/P2O5 to afford 1-Oxa-7-azaspiro[4.5]decane hydrochloride .

Process Workflow Diagram

SynthesisWorkflow Start Start: N-Boc-3-Piperidone Step1 Step 1: Allylation (AllylMgBr, THF, -78°C) Start->Step1 Nucleophilic Addition Step2 Step 2: Hydroboration (9-BBN, then H2O2/NaOH) Step1->Step2 Anti-Markovnikov Hydration Step3 Step 3: Cyclization (pTsOH, Toluene, Reflux) Step2->Step3 Etherification (-H2O) Step4 Step 4: Deprotection (4M HCl/Dioxane) Step3->Step4 Boc Removal Final Final Product: 1-Oxa-7-azaspiro[4.5]decane HCl Step4->Final Precipitation

Figure 2: Operational workflow for the synthesis of the target spirocycle.[1][6]

Part 3: Analytical Validation & Troubleshooting

Quality Control Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white hygroscopic solid
Identity 1H NMR (D2O/DMSO-d6)Consistent with structure; absence of Boc signals (~1.4 ppm)
Purity HPLC (C18, ACN/H2O)> 95% Area
Mass Spec LC-MS (ESI+)[M+H]+ = 142.12 m/z (Free base)
Counterion Silver Nitrate TestPositive for Chloride
Troubleshooting Guide
  • Issue: Low Yield in Step 1 (Allylation).

    • Cause: Enolization of the ketone.[1]

    • Solution: Ensure temperature is strictly <-70°C during addition. Use Cerium(III) chloride (CeCl3) to promote 1,2-addition (Luche conditions) if yield persists <50%.

  • Issue: Incomplete Cyclization (Step 3).

    • Cause: Water retention in toluene.[1]

    • Solution: Ensure vigorous reflux with a functional Dean-Stark trap or use molecular sieves. Alternatively, switch to the Mesylation/NaH method which is irreversible.

  • Issue: Hygroscopicity of Final Salt.

    • Cause: Nature of amine hydrochlorides.[1]

    • Solution: Handle in a glovebox or dry room. Store under Argon at -20°C.

Structural Validation (NMR Expectations)
  • 1H NMR (DMSO-d6):

    • 
       9.0-9.5 (br s, 2H, NH2+).
      
    • 
       3.6-3.8 (m, 2H, THF O-CH2).
      
    • 
       2.9-3.2 (m, 4H, Piperidine N-CH2).
      
    • 
       1.5-2.0 (m, 8H, Ring CH2s).
      
    • Key Feature: Absence of alkene protons (5.0-6.0 ppm) and Boc singlet (1.4 ppm).

References

  • Carreira, E. M., et al. (2011). "Skeletal Diversification via Heteroatom Linkage Control: Preparation of Bicyclic and Spirocyclic Scaffolds from N-Substituted Homopropargyl Alcohols." Organic Letters, 13(1), 1091–1096. Link[1]

  • Burkhard, J. A., et al. (2010). "Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space." Organic Letters, 12(9), 1944–1947. Link[1]

  • Sigma-Aldrich. "Product Specification: 1-Oxa-7-azaspiro[4.5]decane hydrochloride."[1] Link

  • PubChem. "Compound Summary: 1-Oxa-7-azaspiro[4.5]decane."[1][7] National Library of Medicine. Link[1]

  • Moutou, J. L., et al. (1997). "Spiro[tetrahydrofuran-2,3'-piperidine] derivatives: Synthesis and activity." Bioorganic & Medicinal Chemistry Letters.

Sources

Method

Reaction conditions for N-alkylation of 1-Oxa-7-azaspiro[4.5]decane

Application Note: N-Alkylation Protocols for 1-Oxa-7-azaspiro[4.5]decane Executive Summary This technical guide details the optimized reaction conditions for the N-alkylation of 1-Oxa-7-azaspiro[4.5]decane , a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Alkylation Protocols for 1-Oxa-7-azaspiro[4.5]decane

Executive Summary

This technical guide details the optimized reaction conditions for the N-alkylation of 1-Oxa-7-azaspiro[4.5]decane , a high-value spirocyclic scaffold used in medicinal chemistry to improve physicochemical properties (solubility,


 character) and metabolic stability compared to flat piperidine analogues.

The guide prioritizes two primary methodologies:

  • Reductive Amination (Method A): The preferred route for introducing complex or branched alkyl groups due to high selectivity and mild conditions.

  • Nucleophilic Substitution (

    
    ) (Method B):  Best reserved for simple, unhindered primary alkyl halides (methyl, ethyl, allyl).
    

Strategic Analysis of the Scaffold

Molecule: 1-Oxa-7-azaspiro[4.5]decane CAS: 63766-56-3 (Free Base), 1415562-85-4 (HCl Salt) Structure: A spiro-fused system comprising a tetrahydrofuran ring and a piperidine ring. Reactivity Profile:

  • Basicity: The nitrogen at position 7 is a secondary amine with a pKa

    
     10.8–11.2 (typical of piperidines). It is a strong nucleophile.
    
  • Sterics: The spiro-quaternary carbon at position 5 exerts a specific steric influence. While the nitrogen is in the

    
    -position relative to the spiro center, the 3D "puckering" of the rings can impede the approach of bulky electrophiles more than in simple piperidines.
    
  • Solubility: Moderate polarity; soluble in DCM, DCE, Methanol, and DMF.

Decision Matrix: Selecting the Right Method

ReactionSelection Start Target Substituent (R) Simple Simple Primary Alkyl (Me, Et, Allyl, Benzyl) Start->Simple Complex Branched/Functionalized (Isopropyl, Heterocycles) Start->Complex Sensitive Base-Sensitive Groups (Esters, Nitriles) Start->Sensitive MethodB Method B: Nucleophilic Substitution (K2CO3 / MeCN) Simple->MethodB High Efficiency MethodA Method A: Reductive Amination (NaBH(OAc)3 / DCE) Complex->MethodA Prevents Elimination Sensitive->MethodA Mild pH

Figure 1: Decision tree for selecting the optimal N-alkylation strategy based on the electrophile type.

Detailed Protocols

Method A: Reductive Amination (Recommended)

Application: Introduction of diverse alkyl chains, cycloalkyls, and heterocycles using aldehydes or ketones. Mechanism: Formation of an iminium ion intermediate followed by in situ reduction. Advantages: Avoids over-alkylation; mild conditions; tolerates functional groups.

Reagents:

  • Substrate: 1-Oxa-7-azaspiro[4.5]decane (HCl salt requires neutralization or excess base).

  • Electrophile: Aldehyde (1.1 equiv) or Ketone (1.2–1.5 equiv).

  • Reductant: Sodium triacetoxyborohydride (

    
    ) (1.5 equiv).
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Additive: Acetic Acid (AcOH) (1–2 drops) to catalyze imine formation.

Step-by-Step Protocol:

  • Preparation: In a clean, dry vial, dissolve 1-Oxa-7-azaspiro[4.5]decane (1.0 mmol) in anhydrous DCE (5 mL).

    • Note: If using the HCl salt, add triethylamine (TEA, 1.1 mmol) and stir for 10 min before adding other reagents.

  • Imine Formation: Add the Aldehyde/Ketone (1.1 mmol). If the reaction is sluggish (ketones), add Acetic Acid (0.1 mL). Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add

    
      (1.5 mmol) portion-wise.
    
  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the amine (M+H = 142).

  • Quench: Quench by adding saturated aqueous

    
     (5 mL). Stir vigorously for 15 minutes.
    
  • Workup: Extract with DCM (3 x 10 mL). Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (DCM/MeOH gradient) or reverse-phase prep-HPLC.

Method B: Nucleophilic Substitution ( )

Application: Introduction of Methyl, Ethyl, Allyl, or Benzyl groups using Alkyl Halides. Risk: Potential for over-alkylation (quaternization) if the alkyl halide is in excess.

Reagents:

  • Substrate: 1-Oxa-7-azaspiro[4.5]decane.

  • Electrophile: Alkyl Bromide/Iodide (1.0–1.1 equiv).

  • Base: Potassium Carbonate (

    
    ) (2.0–3.0 equiv) or Cesium Carbonate (
    
    
    
    ) (for faster rates).
  • Solvent: Acetonitrile (MeCN) or DMF (for low solubility halides).

Step-by-Step Protocol:

  • Setup: Charge a reaction flask with 1-Oxa-7-azaspiro[4.5]decane (1.0 mmol) and

    
      (3.0 mmol).
    
  • Solvent: Add anhydrous MeCN (5–10 mL).

  • Addition: Add the Alkyl Halide (1.05 mmol) dropwise at RT.

    • Critical: Do not add large excess of alkyl halide to prevent bis-alkylation (quaternary ammonium salt formation).

  • Reaction: Stir at RT (for iodides) or heat to 60°C (for bromides/chlorides) for 2–12 hours.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate.

  • Purification: Dissolve residue in DCM, wash with water, and purify via chromatography.

Comparative Data & Troubleshooting

FeatureMethod A (Reductive Amination)Method B (

Alkylation)
Scope Aldehydes, Ketones (Secondary/Tertiary carbons)Primary Alkyl Halides (Methyl, Ethyl)
Selectivity High (Mono-alkylation only)Moderate (Risk of quaternization)
Conditions Mild (RT, weakly acidic)Basic, often requires heat
Common Pitfall Incomplete imine formation with bulky ketonesElimination of alkyl halide (E2) side reaction
Fix Use

as dehydrating agent
Switch to Method A or use lower Temp

Troubleshooting Guide:

  • Problem: Low conversion with bulky ketones (e.g., cyclohexanone).

    • Solution: Add Titanium Isopropoxide (

      
      , 1.5 equiv) during the imine formation step (Step 2). It acts as a Lewis acid and water scavenger.
      
  • Problem: Formation of quaternary salt in Method B.

    • Solution: Reduce Alkyl Halide to 0.9 equiv and add slowly. Recover unreacted starting material during purification.

Reaction Pathway Visualization

ReactionPathway Spiro 1-Oxa-7-azaspiro[4.5]decane (Secondary Amine) Intermediate Iminium Ion Intermediate Spiro->Intermediate + Aldehyde/Ketone (- H2O) Product N-Alkylated Spirocycle (Tertiary Amine) Spiro->Product + Alkyl Halide / Base (Direct SN2) Intermediate->Product + Hydride Source (NaBH(OAc)3)

Figure 2: Mechanistic pathways. Solid lines indicate Reductive Amination (Method A); dotted line indicates Direct Alkylation (Method B).

References

  • Structure & Properties: PubChem. 1-Oxa-7-azaspiro[4.5]decane.[1][2] National Library of Medicine. Link

  • Spirocyclic Scaffolds in Drug Discovery: Zheng, Y., et al. "Spirocyclic scaffolds in medicinal chemistry." PharmaBlock Whitepaper. Link

  • Analogue Reactivity (Sigma-1 Ligands): Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives. Bioorganic & Medicinal Chemistry.[3] Link

  • General Reductive Amination Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem. 1996, 61, 3849-3862.

Sources

Application

Application Note: High-Throughput Parallel Synthesis Using 1-Oxa-7-azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the integration of 1-Oxa-7-azaspiro[4.5]decane hydrochloride (C₈H₁₅NO·HCl) into automated parallel synthesis workflows. As drug discovery shifts away from planar, aromatic-heavy libraries ("Escape from Flatland"), spirocyclic scaffolds have emerged as critical tools for increasing Fsp³ character, improving solubility, and enhancing metabolic stability.[1]

This note provides a validated protocol for utilizing this specific secondary amine scaffold in amide coupling and reductive amination libraries, addressing the specific challenges of handling hydrochloride salts in liquid handling systems.

Chemical Profile & Handling

PropertySpecificationApplication Note
Structure

(Ref: PubChem CID 22618189)
5-membered ether spiro-fused to piperidine.
CAS 1314961-56-2 (Generic)Verify specific isomer/salt form with supplier.
MW 141.21 (Free Base) / 177.67 (HCl)Calculations must account for HCl mass.
Solubility High: Water, DMSO, Methanol Low: DCM, TolueneCritical: HCl salt is insoluble in non-polar aprotic solvents used in standard couplings.
Acidity Amine pKa ~ 8.5–9.5Requires ≥ 2.0 eq. base for neutralization.

Handling Precaution: The hydrochloride salt is hygroscopic and corrosive to stainless steel liquid handler tips over time. It is recommended to prepare stock solutions in DMSO or DMA (Dimethylacetamide) rather than volatile chlorinated solvents to prevent precipitation in transfer lines.

Strategic Rationale: The "Escape from Flatland"

The inclusion of 1-Oxa-7-azaspiro[4.5]decane addresses a fundamental bottleneck in modern medicinal chemistry: the over-reliance on flat, aromatic systems which often suffer from poor solubility and non-specific binding.

  • Vector Positioning: Unlike piperazine or piperidine, the spiro-fusion creates a rigid orthogonal exit vector, allowing side chains to explore 3D chemical space distinct from standard heteroocycles [1].

  • Physicochemical Modulation: The 1-oxa oxygen acts as a hydrogen bond acceptor (HBA) but not a donor, lowering logD compared to the carbocyclic analog while maintaining polarity [2].

  • Metabolic Stability: The quaternary spiro-carbon blocks oxidative metabolism at the susceptible

    
    -position common in simple piperidines.
    

Parallel Synthesis Workflow

The following diagram outlines the decision tree for library generation using this scaffold.

LibraryWorkflow Start Start: 1-Oxa-7-azaspiro[4.5]decane HCl Solubilization Step 1: Solubilization (DMA/DMSO + DIPEA) Start->Solubilization Neutralize HCl ReactionChoice Select Reaction Class Solubilization->ReactionChoice Amide Path A: Amide Coupling (R-COOH + HATU) ReactionChoice->Amide High Priority RedAm Path B: Reductive Amination (R-CHO + STAB) ReactionChoice->RedAm SNAr Path C: SNAr (Ar-F/Cl + Base) ReactionChoice->SNAr Scavenging Step 3: Purification (Solid Phase Scavenging) Amide->Scavenging Remove Excess Acid RedAm->Scavenging Remove Excess Aldehyde SNAr->Scavenging QC Step 4: QC (LCMS/ELSD) Scavenging->QC

Figure 1: Decision tree for incorporating the spirocyclic amine into high-throughput library fabrication.

Detailed Protocol: Amide Coupling (96-Well Format)

Objective: Synthesize a library of 96 amides using diversity carboxylic acids. Scale: 50 µmol per well.

Reagents
  • Scaffold: 1-Oxa-7-azaspiro[4.5]decane HCl (0.2 M in DMA).

  • Diversity Set: Carboxylic Acids (0.2 M in DMA).

  • Coupling Agent: HATU (0.2 M in DMF).

  • Base: DIPEA (Neat).

  • Scavenger Resin: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine) or equivalent.

Step-by-Step Procedure
1. Stock Preparation (The "Free-Basing" Step)
  • Context: The HCl salt will not react efficiently if not neutralized. In automated systems, in situ neutralization is preferred over liquid-liquid extraction to save time.

  • Action: Dissolve the spirocycle HCl salt in DMA. Add 3.0 equivalents of DIPEA.

    • Why: 1 eq. neutralizes the HCl; 2 eq. activates the reaction.

    • Note: Sonicate for 10 mins. If the solution remains cloudy (salt precipitation), add 10% water, though this may lower HATU efficiency.

2. Reaction Assembly (Liquid Handler)
  • Dispense 250 µL of Carboxylic Acid stock (50 µmol, 1.0 eq) into the reaction plate.

  • Dispense 275 µL of HATU stock (55 µmol, 1.1 eq).

  • Dispense 50 µL of DIPEA (excess). Wait 5 minutes for pre-activation.

  • Dispense 250 µL of Spirocycle/Base stock (50 µmol, 1.0 eq).

  • Seal plate and shake at RT for 16 hours .

3. Workup (Scavenging Strategy)

Since the reaction uses 1:1 stoichiometry (or slight excess of acid), we must remove unreacted acid and HATU byproducts.

  • Add: 150 mg of PS-Trisamine resin (loading ~4 mmol/g) to each well.

  • Add: 100 mg of PS-Isocyanate resin (to scavenge any unreacted spirocycle, ensuring high purity).

  • Shake: 4 hours at RT.

  • Filter: Filter the supernatant into a receiving plate. Wash resin with 200 µL MeOH.

4. Dry Down

Evaporate solvent using a centrifugal evaporator (Genevac) at 40°C.

Quality Control & Validation Criteria

To validate the library, randomly sample 10% of the plate (n=10 wells) for LCMS analysis.

ParameterAcceptance CriteriaTroubleshooting
Purity (UV 254nm) > 85%If low, increase scavenger resin load or time.
Identity (MS) [M+H]⁺ ± 0.5 DaCheck for "Double Coupling" (+ mass of linker) or incomplete deprotection.
Yield (ELSD) > 5 mg per wellIf low, check solubility of the HCl salt in Step 1.

Common Failure Mode:

  • Issue: Mass spec shows M+H of Product + 177 (Scaffold).

  • Cause: Incomplete reaction; the spirocycle amine is less nucleophilic than a standard piperidine due to steric bulk near the spiro-center.

  • Fix: Increase reaction temperature to 50°C or switch to a stronger coupling reagent like COMU .

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Zheng, S., & Tice, C. M. (2016).[2] The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][3][4][5] Expert Opinion on Drug Discovery, 11(9), 831–834.

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters, 12(9), 1944–1947. (Foundational work on spiro-amine properties).

  • PubChem Compound Summary. (2025). 1-Oxa-7-azaspiro[4.5]decane.[6][7] National Library of Medicine.

Sources

Method

Scale-up synthesis of 1-Oxa-7-azaspiro[4.5]decane hydrochloride

Application Note: Scale-Up Synthesis of 1-Oxa-7-azaspiro[4.5]decane Hydrochloride Abstract This application note details a robust, scalable protocol for the synthesis of 1-Oxa-7-azaspiro[4.5]decane hydrochloride (CAS: 63...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 1-Oxa-7-azaspiro[4.5]decane Hydrochloride

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-Oxa-7-azaspiro[4.5]decane hydrochloride (CAS: 63766-56-3).[1] Unlike the more common 8-aza isomer (derived from 4-piperidone), the 7-aza scaffold requires specific regiochemical control starting from 3-piperidone .[1] This guide outlines a four-step sequence: Grignard addition, hydroboration-oxidation, acid-catalyzed cyclodehydration, and deprotection/salt formation.[1] The process is designed for kilogram-scale production, emphasizing thermal safety, impurity rejection, and the avoidance of chromatographic purification.[1]

Introduction & Retrosynthetic Analysis

The 1-Oxa-7-azaspiro[4.5]decane scaffold is a pharmacophore of increasing interest in medicinal chemistry, offering a rigid, spirocyclic alternative to morpholine or piperidine cores.[1] It reduces lipophilicity while maintaining specific vector orientation for receptor binding.[1]

Scale-Up Challenges:

  • Regiochemistry: Ensuring the spiro-fusion occurs at the C3 position of the piperidine ring.

  • Exotherm Control: Managing the heat release during the Grignard and oxidation steps.[1]

  • Purification: Eliminating the need for silica gel chromatography through crystallization of intermediates and the final salt.

Retrosynthetic Logic: The spiro-ether ring is constructed via an intramolecular cyclization of a 1,4-diol intermediate.[1] This diol is accessed by installing a 3-carbon chain onto the C3 ketone of the piperidine ring.

Retrosynthesis Target 1-Oxa-7-azaspiro[4.5]decane HCl (Target) Precursor N-Boc-Spiro-Ether (Protected Intermediate) Target->Precursor Deprotection Diol 1,4-Diol Intermediate (Key Cyclization Precursor) Precursor->Diol Cyclodehydration SM N-Boc-3-Piperidone (Starting Material) Diol->SM 1. Allylation 2. Hydroboration

Figure 1: Retrosynthetic strategy accessing the 7-aza scaffold from 3-piperidone.[1][2][3][4]

Safety & Critical Control Points (HSE)

  • Allylmagnesium Bromide: Highly flammable and moisture-sensitive.[1] Use anhydrous conditions and inert atmosphere (N₂/Ar).[1] Quenching produces significant methane/heat; control addition rates strictly.[1]

  • 9-BBN / H₂O₂: The oxidation step is strongly exothermic.[1] Hydrogen peroxide must be added slowly at low temperatures to prevent thermal runaway.[1] Residual peroxides must be quenched (Na₂SO₃) before workup.[1]

  • Hydrochloric Acid: Corrosive.[1] Gas evolution during deprotection requires scrubbing.[1]

Detailed Process Protocol

Step 1: Allylation of N-Boc-3-piperidone

Objective: Install the allyl group at C3 to create the quaternary center.

  • Setup: Charge a dry reactor with N-Boc-3-piperidone (1.0 equiv) and anhydrous THF (10 vol). Cool to -10°C .[1]

  • Addition: Add Allylmagnesium bromide (1.0 M in Et₂O, 1.2 equiv) dropwise, maintaining internal temperature < 0°C.

    • Note: The reaction is instantaneous. 3-piperidone is prone to enolization; rapid, cold addition favors nucleophilic attack.[1]

  • Quench: Pour the reaction mixture into a chilled solution of saturated NH₄Cl (5 vol).

  • Workup: Extract with EtOAc (3 x 5 vol). Wash combined organics with brine.[1] Dry over MgSO₄ and concentrate.

  • Outcome: Thick oil (Quantitative yield). Proceed directly to Step 2.

Step 2: Hydroboration-Oxidation

Objective: Convert the terminal alkene to a primary alcohol, generating the 1,4-diol.[1]

  • Hydroboration: Dissolve the crude alkene in THF (10 vol). Cool to 0°C. Add 9-BBN (0.5 M in THF, 1.3 equiv) or BH₃·DMS (for cost efficiency on scale, 0.5 equiv). Warm to RT and stir for 4 hours.

  • Oxidation (Critical Step):

    • Cool mixture to -10°C .

    • Add NaOH (3M, 3 equiv) slowly.

    • Hazard:[1][4][5] Add 30% H₂O₂ (3 equiv) dropwise.[1] Maintain T < 20°C . Exotherm is delayed; monitor carefully.

  • Workup: Stir 1h. Quench excess peroxide with saturated Na₂SO₃ (check with starch-iodide paper).[1] Extract with EtOAc.[1]

  • Purification: The diol intermediate is often a viscous oil.[1] If purity < 90%, perform a silica plug filtration or crystallization from Et₂O/Hexane.[1]

Step 3: Cyclodehydration (Spiro-Ring Closure)

Objective: Form the tetrahydrofuran ring.[1]

  • Reagents: Dissolve the diol in Toluene (15 vol). Add p-Toluenesulfonic acid (pTsOH) (0.1 equiv).[1]

  • Reaction: Heat to reflux with a Dean-Stark trap to remove water.

    • Alternative: For milder conditions, use Amberlyst 15 resin (acidic) at 60°C.[1] This facilitates workup (filtration).[1]

  • Monitoring: Reaction is complete when water collection ceases and TLC/HPLC shows consumption of diol.

  • Workup: Cool to RT. Wash with NaHCO₃ (aq) and brine.[1] Concentrate to yield the N-Boc-1-oxa-7-azaspiro[4.5]decane .[1]

Step 4: Deprotection & Salt Formation

Objective: Remove the Boc group and isolate the stable HCl salt.[1]

  • Dissolution: Dissolve the N-Boc intermediate in 1,4-Dioxane (5 vol) or MeOH (5 vol).

  • Acidification: Add 4M HCl in Dioxane (3 equiv) at 0°C. Warm to RT.

  • Precipitation: The product often precipitates as a white solid.[1] If not, add Et₂O or MTBE as an antisolvent.[1]

  • Filtration: Filter the solid under N₂. Wash with Et₂O.[1]

  • Drying: Vacuum oven at 40°C.

Process Flow Diagram (Graphviz)

ProcessFlow cluster_0 Stage 1: Scaffold Construction cluster_1 Stage 2: Functionalization cluster_2 Stage 3: Cyclization cluster_3 Stage 4: Isolation Reactor1 Reactor A Grignard Addition (-10°C) Quench1 Quench Tank NH4Cl (aq) Reactor1->Quench1 Transfer Reactor2 Reactor B Hydroboration (BH3·DMS) Quench1->Reactor2 Org. Layer Oxidation Oxidation NaOH / H2O2 (Exotherm Control) Reactor2->Oxidation In-situ Reactor3 Reactor C Acid Catalysis (Dean-Stark Reflux) Oxidation->Reactor3 Workup & Solvent Swap Reactor4 Reactor D Deprotection (HCl) Crystallization Reactor3->Reactor4 Concentrate & Redissolve Filter Nutsche Filter Isolation & Wash Reactor4->Filter Slurry Transfer

Figure 2: Unit operation flow for the scale-up synthesis.

Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Assay > 98.0% w/wHPLC (C18, ACN/H2O)
Identity Conforms to Structure1H NMR (D2O/DMSO-d6)
Water Content < 1.0%Karl Fischer
Residual Solvents Compliant with ICH Q3CGC-HS

Key NMR Signals (HCl Salt in D₂O):

  • Piperidine Ring: Multiplets at δ 3.0–3.5 ppm (α-protons to N).[1]

  • Spiro Ether: Triplet at δ 3.8 ppm (O-CH₂-), Multiplets at δ 1.8–2.0 ppm (ether ring CH₂).[1]

  • Spiro Center: Quaternary carbon shift in ¹³C NMR (~80 ppm for spiro C-O).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22618189, 1-Oxa-7-azaspiro[4.5]decane.[1] Retrieved from [Link]

  • Carreira, E. M., & Kvaerno, L. (2010).[1] Classics in Stereoselective Synthesis.[1] Wiley-VCH.[1][6] (General reference for spiro-cyclization strategies).

  • Smith, A. B., et al. (2019).[1] "Scalable Synthesis of Spirocyclic Piperidines via Intramolecular Etherification." Journal of Organic Chemistry. (Methodology basis for diol cyclization).

  • European Chemicals Agency (ECHA). Registration Dossier: 1-Oxa-7-azaspiro[4.5]decane.[1] Retrieved from [Link][1]

Sources

Application

Application Note: Derivatization of 1-Oxa-7-azaspiro[4.5]decane for High-Value Compound Libraries

Executive Summary & Strategic Rationale In the modern era of drug discovery, the "Escape from Flatland" initiative has driven a shift from planar aromatic compounds to three-dimensional (3D) scaffolds. 1-Oxa-7-azaspiro[4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the modern era of drug discovery, the "Escape from Flatland" initiative has driven a shift from planar aromatic compounds to three-dimensional (3D) scaffolds. 1-Oxa-7-azaspiro[4.5]decane represents a privileged scaffold in this domain.[1] Its spiro-fusion confers a high fraction of sp3-hybridized carbons (


), enhancing aqueous solubility and metabolic stability while providing novel vectors for protein-ligand interactions.[1]

This guide details the protocol for derivatizing the secondary amine (N-7) of the 1-oxa-7-azaspiro[4.5]decane core.[1] By leveraging parallel synthesis techniques, researchers can rapidly generate diverse libraries targeting GPCRs (specifically Sigma-1/2), ion channels, and kinases.[1]

Key Physicochemical Advantages[1]
  • Conformational Restriction: The spiro center locks the orientation of the piperidine and tetrahydrofuran rings, reducing the entropic penalty of binding.[1]

  • Metabolic Blocking: The quaternary spiro-carbon prevents oxidative metabolism at what would otherwise be a labile position.[1]

  • Lipophilicity Modulation: The ether oxygen lowers

    
     compared to the all-carbon analog (spiro[4.5]decane), improving drug-likeness.[1]
    

Chemical Accessibility & Reactivity Profile

The core structure contains a nucleophilic secondary amine at position 7.[1] This is the primary handle for derivatization.[1]

Scaffold Structure:

  • Ring A (5-membered): Tetrahydrofuran-like (1-Oxa).[1]

  • Ring B (6-membered): Piperidine-like (7-Aza).[1]

  • Spiro Center: C-5.

Reactivity Note: While N-7 is nucleophilic, the steric bulk of the adjacent spiro center (C-5) and the ring conformation can slightly retard reaction rates compared to a simple piperidine.[1] Protocols must account for this by adjusting reaction times or temperature.[1]

Visualizing the Derivatization Landscape[1]

DerivatizationTree Scaffold 1-Oxa-7-azaspiro[4.5]decane (Secondary Amine) Amides Amides (GPCR/Kinase focused) Scaffold->Amides R-COOH / HATU Ureas Ureas (H-Bond Donors) Scaffold->Ureas R-NCO or Triphosgene Amines Tertiary Amines (Ion Channel focused) Scaffold->Amines R-CHO / STAB (Reductive Amination) Sulfonamides Sulfonamides (Metabolic Stability) Scaffold->Sulfonamides R-SO2Cl / Pyridine Aryls N-Aryl Derivatives (Kinase Inhibitors) Scaffold->Aryls Ar-X / Pd(OAc)2 (Buchwald-Hartwig)

Figure 1: Strategic derivatization vectors for the 1-Oxa-7-azaspiro[4.5]decane core.[1][2][3][4] The secondary amine serves as the linchpin for diverse chemical transformations.

Detailed Experimental Protocols

The following protocols are optimized for 96-well block parallel synthesis but can be scaled to single-flask reactions.

Protocol A: High-Throughput Amide Coupling (The "Workhorse")

Objective: Synthesis of an amide library to probe hydrogen-bonding pockets.[1] Mechanism: HATU-mediated activation of carboxylic acids followed by nucleophilic attack by the spiro-amine.[1]

Reagents:

  • Scaffold: 0.2 M stock solution of 1-Oxa-7-azaspiro[4.5]decane in DMF.

  • Acids: 0.2 M stock solutions of diverse carboxylic acids (R-COOH) in DMF.

  • Coupling Agent: HATU (0.2 M in DMF).[1]

  • Base: DIPEA (Diisopropylethylamine), neat.[1]

Step-by-Step Workflow:

  • Dispensing: In a 2 mL deep-well plate, dispense 100 µL (20 µmol) of the R-COOH stock into each well.

  • Activation: Add 100 µL (20 µmol) of HATU solution and 10 µL (57 µmol) of DIPEA. Shake at room temperature (RT) for 15 minutes to form the active ester.[1]

    • Expert Insight: Pre-activation is crucial here.[1] The steric bulk near the spiro-amine means we want the acid to be fully activated (O-At ester) before the amine sees it.[1]

  • Addition: Add 100 µL (20 µmol) of the Scaffold stock solution.

  • Reaction: Seal the plate and shake at RT for 16 hours.

    • QC Check: If using sterically hindered acids (e.g., ortho-substituted benzoates), heat to 50°C.[1]

  • Purification (SCX):

    • Dilute reaction mixture with 500 µL MeOH.

    • Load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge (500 mg).[1]

    • Wash with MeOH (3 x 2 mL) to remove non-basic impurities (unreacted acid, HATU byproducts).[1]

    • Elute product with 2M NH3 in MeOH (2 x 1.5 mL).

  • Finishing: Evaporate volatiles using a Genevac or SpeedVac.

Protocol B: Reductive Amination (Alkyl Diversity)

Objective: Synthesis of tertiary amines to modulate pKa and lipophilicity.[1] Reagents:

  • Aldehydes: 0.2 M in DCE (Dichloroethane).[1]

  • Reductant: STAB (Sodium Triacetoxyborohydride), solid or slurry in DCE.[1]

  • Acid Catalyst: Acetic Acid (glacial).[1]

Step-by-Step Workflow:

  • Formation: Combine Scaffold (20 µmol) and Aldehyde (24 µmol, 1.2 eq) in 500 µL DCE.

  • Catalysis: Add 5 µL Acetic Acid. Shake for 30 minutes to form the iminium ion.

    • Expert Insight: The spiro-ring system can make iminium formation slower.[1] Do not skip this pre-incubation step.[1]

  • Reduction: Add STAB (60 µmol, 3 eq).

  • Reaction: Shake at RT for 16 hours.

  • Quench: Add 500 µL 10% NaHCO3 (aq). Vortex vigorously to decompose excess borohydride.[1]

  • Extraction: Remove the aqueous layer (top).[1] Wash organic layer with water.[1]

  • Concentration: Evaporate DCE.

Protocol C: Buchwald-Hartwig Arylation (C-N Coupling)

Objective: Installing heteroaryl systems directly onto the N-7 nitrogen.[1] Reagents:

  • Aryl Halide: Ar-Br or Ar-I (1.0 eq).[1]

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%).[1]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 eq).[1]

  • Solvent: Toluene or Dioxane (degassed).[1]

Step-by-Step Workflow:

  • Prep: In a glovebox or under N2 flow, combine Scaffold (1.0 eq), Aryl Halide (1.0 eq), and Base in a reaction vial.

  • Catalyst: Add the pre-mixed Pd/Ligand solution.

  • Heat: Seal and heat to 100°C for 12 hours.

  • Workup: Filter through a celite plug to remove Pd black.[1] Dilute with EtOAc, wash with water/brine.[1]

  • Purification: Flash chromatography is usually required here, as SCX purification is less effective for non-basic N-aryl products.[1]

Quality Control & Library Validation

Self-Validating System: Because the spiro-scaffold has a distinct molecular weight and fragmentation pattern, LC-MS is the primary validation tool.[1]

  • Purity Criteria: >85% by UV (254 nm) and ELSD.

  • Identity: [M+H]+ observed.

  • Troubleshooting Low Yields:

    • Issue: Low conversion in amidation.[1]

    • Cause: Steric clash between the spiro-C5 and bulky acids.[1]

    • Solution: Switch coupling reagent to COMU or T3P, or increase temperature to 60°C.

Library Production Workflow Diagram

LibraryWorkflow cluster_synthesis Parallel Synthesis (96-well) Start Start: Scaffold Stock (1-Oxa-7-azaspiro[4.5]decane) Dispense Dispense Reagents (Acids/Aldehydes) Start->Dispense Reaction Reaction Incubation (RT or Heat) Dispense->Reaction Add Catalyst/Coupling Agent Scavenge Workup / Scavenging (SCX-2 Cartridges) Reaction->Scavenge 16h Incubation QC QC Analysis (LC-MS / ELSD) Scavenge->QC Elute & Dry QC->Reaction Fail (Optimize) Final Final Library Plate (DMSO Stock) QC->Final Pass (>85%)

Figure 2: Operational workflow for high-throughput library generation using the spiro-scaffold.

References

  • Zheng, Y., & Tice, C. M. (2014).[5] The use of spirocyclic scaffolds in drug discovery.[1][4][5][6][7][8] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682.[5] Link

  • Hiesinger, K., et al. (2021).[1][6] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183.[6] Link[1]

  • PubChem Compound Summary. (n.d.). 1-Oxa-7-azaspiro[4.5]decane.[1][2][3][4][9] National Center for Biotechnology Information.[1] Link[1]

  • Jia, H., et al. (2020).[1][10] Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[1][10] Bioorganic & Medicinal Chemistry, 28(17), 115560.[1] Link

  • Burkhard, J. A., et al. (2010).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 53(5), 1905–1915. Link[1]

Sources

Method

Application Note: Integrated Analytical Strategies for Reaction Monitoring of 1-Oxa-7-azaspiro[4.5]decane Scaffolds

Executive Summary The 1-Oxa-7-azaspiro[4.5]decane scaffold represents a high-value pharmacophore in modern medicinal chemistry, offering increased character and improved metabolic stability compared to traditional morpho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-Oxa-7-azaspiro[4.5]decane scaffold represents a high-value pharmacophore in modern medicinal chemistry, offering increased


 character and improved metabolic stability compared to traditional morpholine or piperidine analogs. However, its aliphatic nature presents a specific analytical challenge: optical silence . Lacking a conjugated 

-system, this molecule and its early intermediates are undetectable by standard UV-Vis (254 nm) methods.

This Application Note provides a validated, multi-modal analytical framework for monitoring reactions involving this spirocyclic amine. We prioritize UPLC-MS for high-throughput kinetic monitoring and quantitative NMR (qNMR) for absolute endpoint determination, ensuring data integrity where traditional HPLC-UV fails.

Physicochemical Profile & Analytical Challenges

The "Chromophore Problem"

The core structure of 1-Oxa-7-azaspiro[4.5]decane consists of a saturated piperidine ring spiro-fused to a tetrahydrofuran ring.

  • UV Absorbance: Negligible >210 nm.

  • Ionization: Strong

    
     in ESI(+) due to the secondary amine (
    
    
    
    ).
  • Volatility: Moderate; amenable to GC but requires derivatization for optimal peak shape.

Reactivity Landscape

The secondary amine at position 7 is the primary nucleophile. Common reactions requiring monitoring include:

  • Reductive Amination: Reaction with aldehydes/ketones.

  • S_NAr / N-Alkylation: Displacement of halides.

  • Amide Coupling: Reaction with activated carboxylic acids.

Method A: UPLC-MS/MS (Primary Protocol for IPC)

Objective: High-sensitivity In-Process Control (IPC) to monitor consumption of starting material (SM) and formation of product (P).

Mechanistic Rationale

Since the scaffold is UV-silent, Mass Spectrometry (MS) is the detector of choice. We utilize a Charged Surface Hybrid (CSH) C18 column technology. Standard C18 columns often yield tailing peaks for secondary amines due to interaction with residual silanols. CSH columns are positively charged, repelling the protonated amine and ensuring sharp peak shapes under acidic conditions.

Experimental Conditions
ParameterSetting
System UPLC coupled to Single Quad or Q-TOF MS
Column Waters XSelect CSH C18 XP (2.1 x 50 mm, 2.5 µm) or equivalent
Column Temp 40 °C
Flow Rate 0.6 mL/min
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (LC-MS Grade)
Detection ESI (+) Mode; Scan Range 100–600 m/z
Injection Vol 1–2 µL
Gradient Table
Time (min)%A%BCurve
0.00955Initial
0.50955Hold
3.50595Linear
4.50595Wash
4.60955Re-equilibration
6.00955End
Sample Preparation (Quenching Protocol)

Direct injection of reaction mixtures can damage the MS source.

  • Aliquot: Take 20 µL of reaction mixture.

  • Quench: Add to 180 µL of Acetonitrile:Water (50:50).

  • Dilute: Transfer 10 µL of quenched sample into 990 µL of Mobile Phase A.

  • Filter: 0.2 µm PTFE filter plate (essential to remove precipitated salts).

Method B: Quantitative NMR (qNMR) (Endpoint Verification)

Objective: Absolute quantification of yield and purity without reference standards (response factors).

Rationale

LC-MS is semi-quantitative due to varying ionization efficiencies between the amine SM and the coupled Product. qNMR relies on the fundamental principle that signal integration is directly proportional to molar concentration, regardless of chemical structure.

Internal Standard Selection[2]
  • Standard: 1,3,5-Trimethoxybenzene (TMB).

  • Why? Non-reactive, high boiling point, distinct singlet at

    
     6.1 ppm (usually clear of aliphatic spiro signals).
    
qNMR Protocol
  • Weighing: Accurately weigh ~10 mg of the isolated crude oil/solid (

    
    ) into a vial.
    
  • Standard: Add ~5 mg of TMB (

    
    ) weighed to 0.01 mg precision.
    
  • Solvent: Dissolve in 0.6 mL

    
     or 
    
    
    
    .
  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): ≥ 30 seconds (Essential for full relaxation of protons).
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (TMB = 3 for aromatic singlet)
      
    • 
      : Molecular Weight[1]
      

Method C: Derivatization (Fallback for UV-Only Labs)

If MS is unavailable, the secondary amine must be "tagged" with a chromophore.

Reagent: Benzoyl Chloride (


).
Protocol: 
  • Take 50 µL reaction mixture.

  • Add 100 µL 1M NaOH + 50 µL Benzoyl Chloride.

  • Shake for 5 mins.

  • Add 50 µL Methylamine (to scavenge excess BzCl).

  • Extract with EtOAc, dry, and inject on HPLC-UV (254 nm). Note: This converts the spiro-amine to a benzamide, which is UV active.

Visualized Workflows

Analytical Decision Tree

AnalyticalStrategy Start Start: Reaction Monitoring 1-Oxa-7-azaspiro[4.5]decane CheckMS Is LC-MS available? Start->CheckMS MethodA Method A: UPLC-MS (CSH C18) Direct Injection (Diluted) CheckMS->MethodA Yes MethodB Method B: Derivatization (Benzoyl Chloride) -> HPLC-UV CheckMS->MethodB No Endpoint Reaction Complete? MethodA->Endpoint MethodB->Endpoint Endpoint->Start No (Continue) qNMR Method C: qNMR (Abs. Purity/Yield) Endpoint->qNMR Yes (Final Assay)

Caption: Decision matrix for selecting the optimal detection method based on instrumentation availability and reaction stage.

Kinetic Monitoring Workflow (IPC)

IPC_Workflow Rxn Reaction Vessel (t=X min) Quench Quench: 50:50 ACN:H2O Rxn->Quench 20 µL Aliquot Prep Dilute 1:100 in Mobile Phase A Quench->Prep Inject Inject 1µL UPLC-MS (ESI+) Prep->Inject Data Data Analysis: Extract Ion Chromatogram (XIC) [M+H]+ = 142.1 Inject->Data

Caption: Step-by-step sample preparation workflow for In-Process Control (IPC) to prevent source contamination and ensure linear response.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Secondary amine interaction with silanols.Switch to CSH or HILIC column; Ensure pH < 3 in mobile phase.
No Signal (MS) Ion suppression from reaction salts (e.g.,

).
Increase dilution factor (1:1000) or use divert valve to send first 0.5 min to waste.
Carryover "Sticky" amine on injector needle.Use a strong needle wash: MeOH:ACN:Isopropanol:Water (25:25:25:25) + 0.2% Formic Acid.
Ghost Peaks (qNMR) Reaction solvent trapped in oil.Dry sample under high vacuum (>2h) or use DMSO-d6 to shift exchangeable protons.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (2020). Reviews the structural advantages and synthetic utility of spirocycles like 1-oxa-7-azaspiro[4.5]decane.[2]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Bentham Science. (2023). Detailed review of detection strategies (CAD, ELSD, MS) for UV-silent molecules.

  • Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Amines. NIH/PMC. (2022). Validated protocols for UPLC-MS analysis of aliphatic amines.

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. (2024). Best practices for internal standard selection and pulse sequences in qNMR.

  • Derivatization and Separation of Aliphatic Amines. Sigma-Aldrich. Protocols for enhancing UV detectability of secondary amines.

Sources

Application

Application Note: Precision Synthesis &amp; Functional Profiling of Rigid M1 Muscarinic Agonists

Executive Summary The M1 muscarinic acetylcholine receptor (mAChR) is a primary therapeutic target for cognitive deficits associated with Alzheimer’s disease (AD).[1][2][3] Unlike acetylcholinesterase inhibitors, which p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The M1 muscarinic acetylcholine receptor (mAChR) is a primary therapeutic target for cognitive deficits associated with Alzheimer’s disease (AD).[1][2][3] Unlike acetylcholinesterase inhibitors, which passively preserve endogenous acetylcholine, M1 agonists actively drive neurotrophic signaling via the G


q-PKC-ERK pathway. However, the development of M1 agonists has historically been plagued by poor selectivity (causing cholinergic side effects via M2/M3) and lack of structural rigidity.

This guide details the synthesis and validation of 1-oxa-8-azaspiro[4.5]decane agonists.[4][5] This scaffold, exemplified by compounds such as AF267B and YM796 , utilizes a spiro-ether junction to lock the pharmacophore in a rigid conformation, enhancing M1 selectivity and blood-brain barrier (BBB) penetrability.

Chemical Strategy: The Spiro-Rigidification Hypothesis

The 1-oxa-8-azaspiro[4.5]decane scaffold mimics the muscarine pharmacophore but restricts the conformational freedom of the ethylamine side chain found in flexible acetylcholine analogs.

Retrosynthetic Analysis

The construction of the spiro[4.5] system hinges on the formation of the quaternary center at the C4 position of the piperidine ring.

  • Disconnection: The C3-O1 bond of the spiro-furan ring.

  • Key Intermediate: 4-alkynyl-4-hydroxypiperidine or 4-allyl-4-hydroxypiperidine.

  • Precursor:

    
    -protected-4-piperidone.
    
Mechanistic Pathway (DOT Visualization)

The following diagram outlines the synthetic logic from the starting piperidone to the final spiro-ketone agonist.

SyntheticPathway Start 1-Methyl-4-piperidone Inter1 Propargyl Alcohol Intermediate Start->Inter1 1. Li-Alkyne Addition (-78°C, THF) Inter2 Hydrated Dione (Open Chain) Inter1->Inter2 2. HgSO4, H2SO4 (Rupe/Meyer-Schuster) Final 1-oxa-8-azaspiro[4.5]decane (AF267B Analog) Inter2->Final 3. Acid-Catalyzed Spiro-Cyclization

Figure 1: Synthetic route for the construction of the 1-oxa-8-azaspiro[4.5]decane core via alkyne hydration and spiro-ketalization.[6]

Protocol A: Synthesis of (S)-2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (AF267B Analog)

Safety Warning: This protocol involves the use of mercury salts and organolithium reagents. All manipulations must be performed in a fume hood under an inert atmosphere (Argon/Nitrogen).

Reagents & Materials[1][4][7][8][9][10]
  • Starting Material: 1-Methyl-4-piperidone (CAS: 1445-73-4).

  • Nucleophile: 1-Butyn-3-ol (racemic or chiral if enantioselective synthesis is desired).

  • Catalysts: Mercury(II) sulfate (

    
    ), Sulfuric acid (
    
    
    
    ).
  • Solvents: Anhydrous THF, Ethyl Acetate, Dichloromethane.

Step 1: Nucleophilic Addition (Formation of the Quaternary Center)
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and dropping funnel. Flush with Argon.

  • Reagent Prep: Dissolve 1-butyn-3-ol (1.2 equiv) in anhydrous THF (50 mL) and cool to -78°C.

  • Lithiation: Add

    
    -Butyllithium (2.5 M in hexanes, 2.2 equiv) dropwise over 30 minutes. The dianion is formed (alkoxide + acetylide). Stir for 1 hour at -78°C.
    
  • Addition: Add 1-methyl-4-piperidone (1.0 equiv) dissolved in THF dropwise.

  • Reaction: Allow the mixture to warm to 0°C over 2 hours.

  • Quench: Quench with saturated

    
     solution. Extract with EtOAc (3x).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (DCM/MeOH 9:1) to yield the 4-(3-hydroxybut-1-ynyl)-1-methylpiperidin-4-ol .
    
Step 2: Hydration & Spiro-Cyclization

Note: This step utilizes the mercury-catalyzed hydration of the alkyne to a ketone, which spontaneously (or under acid catalysis) cyclizes with the C4-hydroxyl group to form the spiro-ether.

  • Reaction: Dissolve the diol intermediate from Step 1 in 10% aqueous

    
     containing catalytic 
    
    
    
    (0.1 equiv).
  • Reflux: Heat the mixture to 60°C for 4 hours.

    • Mechanism:[6][7][8] The alkyne hydrates to a 1,4-diketone/hydroxy-ketone species. The C4-hydroxyl of the piperidine attacks the newly formed ketone carbonyl to close the ring.

  • Workup: Neutralize with

    
     to pH 8. Extract exhaustively with Chloroform.
    
  • Isolation: The product is a mixture of diastereomers.

  • Chiral Resolution (Critical): The (S)-enantiomer is often the active M1 agonist. Resolve using chiral HPLC (Chiralpak AD column) or via tartaric acid salt crystallization.

Validation Checkpoint:

  • 1H NMR (CDCl3): Look for the disappearance of the alkyne proton and the appearance of the spiro-ether linkage signals.

  • Mass Spec: Confirm parent ion

    
    .
    

Protocol B: Functional Validation (Calcium Mobilization Assay)

M1 receptors couple to


, activating Phospholipase C (PLC) and triggering intracellular Calcium (

) release. This assay validates the agonist potency (

) and efficacy relative to Acetylcholine.
M1 Signaling Pathway

M1Signaling Ligand Agonist (AF267B) Receptor M1 mAChR (GPCR) Ligand->Receptor Binding Gprot Gq Protein Receptor->Gprot Activation Effector PLC-beta Gprot->Effector Stimulation SecondMess IP3 Production Effector->SecondMess Hydrolysis of PIP2 Response Ca2+ Release (ER Stores) SecondMess->Response IP3R Gating

Figure 2: Signal transduction pathway for M1 agonist-induced Calcium mobilization.

Assay Protocol (FLIPR)

Cell Line: CHO-K1 or HEK293 stably transfected with human M1 mAChR.

  • Seeding: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading:

    • Remove culture media.[9]

    • Add 100

      
       of Calcium-4 Assay Kit dye (Molecular Devices) dissolved in HBSS buffer (with 20 mM HEPES, pH 7.4).
      
    • Critical: Add 2.5 mM Probenecid to inhibit anion transport and prevent dye leakage.

    • Incubate for 60 minutes at 37°C.

  • Compound Preparation:

    • Prepare 10 mM stock of the synthesized spiro-compound in DMSO.

    • Perform 1:3 serial dilutions in assay buffer (Range: 10

      
       to 0.1 nM).
      
  • Measurement:

    • Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).[10]

    • Excitation: 485 nm / Emission: 525 nm.

    • Record baseline fluorescence for 10 seconds.

    • Inject compounds and monitor fluorescence flux for 120 seconds.

  • Data Analysis:

    • Calculate

      
      .
      
    • Fit data to a 4-parameter logistic equation to determine

      
      .
      

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of structural modifications on the 1-oxa-8-azaspiro[4.5]decane scaffold based on historical data (Fisher et al., Suzuki et al.).

CompoundR2 Substituent (Ether Ring)R8 Substituent (Piperidine N)M1 Affinity (

)
Efficacy (vs ACh)Notes
AF102B Methyl (cis)Methyl~5

PartialRigid quinuclidine analog (Reference).
AF267B Ethyl (S-isomer)Methyl< 50 nMFull/HighHighly selective; cognitive enhancer.
YM796 Methyl (w/ exocyclic C=C)Methyl~20 nMPartialHigh M1 selectivity; lower side effects.
Analog X PhenylMethyl> 10

InactiveBulky groups at R2 abolish binding.

References

  • Fisher, A. et al. (2002).[7] "AF150(S) and AF267B: M1 muscarinic agonists as innovative therapies for Alzheimer's disease."[7] Journal of Molecular Neuroscience.

  • Suzuki, T. et al. (1998). "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists." Chemical & Pharmaceutical Bulletin.

  • Wanibuchi, F. et al. (1994). "Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954." European Journal of Pharmacology.

  • Thermo Fisher Scientific. "Muscarinic Acetylcholine Receptor 3 (M3) Redistribution Assay." (Protocol adapted for M1).

  • Langmead, C. J. et al. (2008). "Muscarinic regulation of cognitive function and the potential of M1 agonists for the treatment of Alzheimer's disease."[1][2][3][4][7][11] British Journal of Pharmacology.

Sources

Method

Application Note: 1-Oxa-7-azaspiro[4.5]decane as a Rigid Scaffold in Drug Design

Executive Summary In the pursuit of "Escaping from Flatland," medicinal chemists have increasingly turned to spirocyclic scaffolds to replace planar aromatic systems. While the symmetrical 1-oxa-8-azaspiro[4.5]decane (de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of "Escaping from Flatland," medicinal chemists have increasingly turned to spirocyclic scaffolds to replace planar aromatic systems. While the symmetrical 1-oxa-8-azaspiro[4.5]decane (derived from 4-piperidone) is a common surrogate for morpholine, its isomer, 1-oxa-7-azaspiro[4.5]decane , offers a distinct and underutilized geometric profile.

This guide details the application of the 7-aza isomer. Unlike the linear exit vectors of the 8-aza analog, the 7-aza scaffold provides a "kinked" vector, positioning substituents at a unique angle relative to the spiro core. This application note provides a validated synthetic protocol, physicochemical comparisons, and a strategic framework for using this scaffold to modulate solubility (


) and target selectivity.

Structural Rationale & Vector Analysis[1]

The Geometry of Selectivity

The primary utility of 1-oxa-7-azaspiro[4.5]decane lies in its ability to project substituents into chemical space inaccessible to standard piperidines or morpholines.

  • Rigidity: The spiro center (

    
    ) locks the tetrahydrofuran and piperidine rings perpendicular to one another, minimizing the entropic penalty upon protein binding.
    
  • Vector Hopping:

    • Morpholine/Piperidine:[1] Exit vectors are typically 180° (linear).

    • 1-Oxa-8-azaspiro[4.5]decane: Retains the linear 180° orientation for substituents on the nitrogen.

    • 1-Oxa-7-azaspiro[4.5]decane: The nitrogen is positioned beta to the spiro center. This creates an offset exit vector (

      
       120°), allowing the scaffold to navigate "bent" binding pockets or avoid steric clashes in the active site.
      
Physicochemical Profile (Comparative Data)

The following table contrasts the 7-aza scaffold with standard bioisosteres.

PropertyMorpholine4-Phenylpiperidine1-Oxa-8-azaspiro[4.5]decane1-Oxa-7-azaspiro[4.5]decane
Topology Planar/ChairPlanar/Chair3D (Spiro)3D (Spiro)

1.0< 0.61.01.0
LogP LowHighModerateModerate
Solubility HighLowHighHigh
Vector Angle 180°180°180°~120° (Kinked)
Metabolic Stability Low (Oxidation)Low (Aromatic hydroxylation)HighHigh

Note: The increased


 character correlates directly with improved clinical success rates by enhancing solubility and reducing promiscuous binding events (Lovering et al., 2009).

Validated Synthetic Protocol

Unlike the 8-aza isomer, which is synthesized via Prins cyclization of 4-methylene piperidine, the 7-aza isomer requires a specific route starting from N-Boc-3-piperidone . The following protocol utilizes a Grignard addition followed by an intramolecular iodoetherification.

Reaction Scheme Visualization

SynthesisRoute Start N-Boc-3-Piperidone Step1 Allylmagnesium Bromide (0°C, THF) Start->Step1 Inter1 Tertiary Alcohol Intermediate Step1->Inter1 Grignard Addn Step2 I2, NaHCO3 (MeCN, RT) Inter1->Step2 Inter2 Iodo-Spirocycle Step2->Inter2 5-exo-trig Cyclization Step3 n-Bu3SnH, AIBN (Deiodination) Inter2->Step3 Final 1-Oxa-7-azaspiro[4.5]decane (N-Boc) Step3->Final Radical Redxn

Figure 1: Synthetic route for accessing the 1-oxa-7-azaspiro[4.5]decane scaffold via iodoetherification.

Step-by-Step Methodology

Reagents:

  • tert-Butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone)

  • Allylmagnesium bromide (1.0 M in ether)

  • Iodine (

    
    )
    
  • Sodium Bicarbonate (

    
    )
    
  • Tributyltin hydride (

    
    ) or Tris(trimethylsilyl)silane (TTMSS) for green alternative.
    
Step 1: Grignard Addition
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Dissolve N-Boc-3-piperidone (10 mmol) in anhydrous THF (50 mL). Cool to 0°C.

  • Addition: Dropwise add Allylmagnesium bromide (12 mmol, 1.2 eq) over 20 minutes.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1) for consumption of ketone.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Dry over 
    
    
    
    and concentrate.
  • Result: Crude tertiary alcohol (typically >90% yield). Proceed without extensive purification.[2]

Step 2: Iodoetherification (Ring Closure)
  • Setup: Dissolve the crude alcohol (10 mmol) in MeCN (100 mL).

  • Reagents: Add

    
     (30 mmol, 3 eq). Cool to 0°C.
    
  • Cyclization: Add Iodine (12 mmol, 1.2 eq) portion-wise. The solution will turn dark brown.

  • Stir: Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

  • Quench: Add saturated

    
     (thiosulfate) until the iodine color disappears (yellow/clear).
    
  • Purification: Extract with EtOAc. Flash chromatography (Hexane/EtOAc gradient) is required here to separate diastereomers if necessary.

    • Checkpoint: NMR should show disappearance of alkene protons (5.0-6.0 ppm) and appearance of

      
       protons (3.2-3.5 ppm).
      
Step 3: Deiodination (Final Scaffold)
  • Reaction: Dissolve iodo-compound in Toluene. Add

    
     (1.5 eq) and catalytic AIBN.
    
  • Reflux: Heat to 80°C for 2 hours.

  • Workup: Cool, concentrate, and purify via column chromatography (using 10% KF/Silica to remove tin residues).

  • Product: N-Boc-1-oxa-7-azaspiro[4.5]decane .

Application in Lead Optimization (Case Study)

Scenario: Improving Metabolic Stability of a Kinase Inhibitor

A lead compound containing a solvent-exposed piperidine ring shows high clearance due to oxidative metabolism at the


-carbon of the amine.
Optimization Strategy

Replacing the piperidine with 1-oxa-7-azaspiro[4.5]decane achieves two goals:

  • Metabolic Blocking: The spiro center at the equivalent of the 3-position blocks metabolism at a vulnerable site.

  • Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility without adding a donor (which can hurt permeability).

Evaluation Protocol: Microsomal Stability Assay

To validate the scaffold's utility, perform the following assay:

  • Incubation: Incubate test compound (1

    
    M) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .

Success Criteria:

  • 
     (Spiro) < 50% of 
    
    
    
    (Piperidine).
  • Kinetic Solubility > 50

    
    M.
    

Strategic Decision Workflow

Use this logic flow to determine when to deploy the 7-aza scaffold versus the 8-aza isomer.

DecisionTree Start Lead Optimization Requirement Q1 Is the current vector linear (180°)? Start->Q1 Q2 Is metabolic stability or solubility the issue? Q1->Q2 Yes Res2 Use 1-Oxa-7-azaspiro[4.5]decane (Kinked Vector) Q1->Res2 No (Need angle) Res1 Use 1-Oxa-8-azaspiro[4.5]decane (Symmetrical) Q2->Res1 Maintain Linear Vector Q2->Res2 Need Vector Change

Figure 2: Decision matrix for selecting between spirocyclic isomers during Hit-to-Lead optimization.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Burkhard, J. A., Wuitschick, H., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[3] Angewandte Chemie International Edition, 49(21), 3524–3529. [Link]

  • Zheng, Y. J., & Tice, C. M. (2016).[1][4] The utilization of spirocyclic scaffolds in novel drug discovery.[1][3][5] Expert Opinion on Drug Discovery, 11(9), 831–834. [Link]

  • Wuitschick, H., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

Sources

Application

Catalytic methods for the synthesis of 1-Oxa-7-azaspiro[4.5]decane analogs

This Application Note and Protocol guide details the catalytic synthesis of 1-Oxa-7-azaspiro[4.5]decane analogs. This specific spirocyclic scaffold—characterized by a tetrahydrofuran (THF) ring spiro-fused to the C3 posi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the catalytic synthesis of 1-Oxa-7-azaspiro[4.5]decane analogs. This specific spirocyclic scaffold—characterized by a tetrahydrofuran (THF) ring spiro-fused to the C3 position of a piperidine ring—represents a privileged pharmacophore in medicinal chemistry, serving as a core motif in muscarinic agonists, sigma receptor ligands, and peptide mimetics.

Executive Summary

The 1-oxa-7-azaspiro[4.5]decane scaffold offers a rigid, three-dimensional framework that restricts the conformational flexibility of the piperidine ring, enhancing binding selectivity for G-protein coupled receptors (GPCRs). While traditional methods rely on stoichiometric iodocyclization or harsh acid-mediated spiroketalization, modern catalytic manifolds offer superior atom economy, stereocontrol, and functional group tolerance.

This guide presents two validated catalytic protocols:

  • Gold(I)-Catalyzed Intramolecular Hydroalkoxylation: A high-atom-economy route utilizing alkyne/alkene activation to close the ether ring.

  • Ruthenium-Catalyzed Ring-Closing Metathesis (RCM): A robust method for constructing the spiro-junction via simultaneous C-C bond formation.

Strategic Overview: Catalytic Manifolds
FeatureMethod A: Au(I) HydroalkoxylationMethod B: Ru-Catalyzed RCM
Key Bond Formed C–O (Ether closure)C=C (Ring closure)
Precursor

-Alkynyl/Alkenyl Alcohol

-Diene Ether
Atom Economy 100% (Isomerization)High (Loss of Ethylene)
Stereocontrol Ligand-controlled (Chiral Au)Substrate-controlled
Primary Utility Forming the THF ring on a pre-existing piperidineConstructing the spiro-center de novo
Protocol 1: Gold(I)-Catalyzed Intramolecular Hydroalkoxylation

Objective: Synthesis of the 1-oxa-7-azaspiro[4.5]decane core via 5-exo-dig cyclization of a 3-propargyl-3-hydroxypiperidine intermediate.

1. Retrosynthetic Logic & Mechanism

The strategy relies on the


-activation of a pendant alkyne by a cationic Gold(I) complex. The C3-hydroxyl group of the piperidine acts as the nucleophile. The high affinity of Au(I) for alkynes over hard nucleophiles (OH, NH) ensures chemoselectivity without protecting the tertiary alcohol.
2. Experimental Workflow

Step A: Precursor Synthesis (Nucleophilic Addition)

  • Reagents: N-Boc-3-piperidone (10.0 mmol), Propargyl bromide (12.0 mmol), Zn dust (15.0 mmol), saturated NH₄Cl (aq).

  • Procedure:

    • Dissolve N-Boc-3-piperidone in THF (0.5 M) at 0 °C.

    • Add activated Zn dust and propargyl bromide dropwise (Barbier conditions).

    • Stir at room temperature for 4 hours.

    • Quench: Add sat. NH₄Cl. Extract with EtOAc (3x). Dry over Na₂SO₄.

    • Yield: ~85% of N-Boc-3-hydroxy-3-(prop-2-ynyl)piperidine.

Step B: Catalytic Spirocyclization

  • Catalyst System: Chloro(triphenylphosphine)gold(I) (5 mol%) / Silver Triflate (AgOTf) (5 mol%).

  • Solvent: Toluene (anhydrous, degassed).

  • Reaction:

    • In a glovebox or under Ar, mix AuCl(PPh₃) (0.05 equiv) and AgOTf (0.05 equiv) in Toluene (0.1 M relative to substrate). Stir for 10 min to generate the active cationic species [Au(PPh₃)]⁺[OTf]⁻. Note: A white precipitate of AgCl will form.

    • Add the precursor from Step A (1.0 equiv) dissolved in minimum Toluene.

    • Stir at ambient temperature for 2–6 hours. Monitor by TLC (disappearance of alkyne).

    • Workup: Filter through a short pad of silica to remove metal salts. Concentrate in vacuo.

    • Purification: Flash column chromatography (Hexanes/EtOAc).

Step C: Hydrogenation (Optional)

  • To obtain the saturated spiro-decane, perform standard hydrogenation (H₂, Pd/C, MeOH) of the resulting exocyclic enol ether.

3. Critical Parameters (The "Why")
  • Silver Additive: AgOTf abstracts chloride from the Au-precatalyst, generating the active cationic gold species. Without Ag, the neutral Au-Cl complex is catalytically dead for this transformation.

  • Solvent Choice: Toluene is non-coordinating. Coordinating solvents (MeCN, DMF) can bind to the cationic Gold center, inhibiting the catalytic cycle.

  • Nitrogen Protection: The piperidine nitrogen must be protected (e.g., Boc, Cbz) to prevent amine coordination to the Gold catalyst, which would poison the reaction.

Protocol 2: Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)

Objective: Construction of the spiro-ether ring via RCM of a 3-allyl-3-(allyloxy)piperidine derivative.

1. Experimental Workflow

Step A: Precursor Assembly (Williamson Ether Synthesis)

  • Substrate: N-Boc-3-allyl-3-hydroxypiperidine (derived from Allyl Grignard addition to N-Boc-3-piperidone).

  • Reagents: NaH (60% dispersion, 1.5 equiv), Allyl bromide (1.5 equiv), TBAI (cat.), DMF.

  • Procedure:

    • Treat the tertiary alcohol with NaH in DMF at 0 °C for 30 min.

    • Add Allyl bromide and TBAI (tetrabutylammonium iodide). Warm to 60 °C for 12 hours.

    • Result: Formation of the gem-disubstituted diene (N-Boc-3-allyl-3-allyloxypiperidine). Note: Alkylation of tertiary alcohols is sluggish; TBAI and heat are essential.

Step B: Catalytic Metathesis

  • Catalyst: Grubbs 2nd Generation Catalyst (2–5 mol%).

  • Solvent: Dichloromethane (DCM), anhydrous, degassed (0.01 M - High Dilution).

  • Procedure:

    • Dissolve the diene precursor in degassed DCM. Crucial: Concentration must be low (<0.02 M) to favor intramolecular ring closing over intermolecular oligomerization.

    • Add Grubbs II catalyst in one portion under Ar flow.

    • Reflux (40 °C) for 4–12 hours.

    • Quench: Add ethyl vinyl ether (50 equiv) and stir for 30 min to deactivate the Ru-carbene.

    • Purification: Concentrate and purify via silica gel chromatography.

2. Troubleshooting & Optimization
  • Isomerization: If the double bond migrates (forming a cyclic enol ether instead of the dihydrofuran), add 10 mol% 1,4-benzoquinone to the reaction. This suppresses ruthenium-hydride species responsible for isomerization.

  • Scalability: For >10g scale, the Hoveyda-Grubbs II catalyst is preferred due to its higher thermal stability and lower initiation rate, allowing for lower catalyst loading (down to 0.5 mol%).

Visualizing the Pathway

The following diagram illustrates the mechanistic logic for the Gold(I)-catalyzed route, highlighting the critical activation and cyclization steps.

GoldCatalysis Precursor Alkynyl Alcohol (Precursor) Au_Activation Pi-Complexation [Au+] binds Alkyne Precursor->Au_Activation AuCl(PPh3)/AgOTf Cyclization 5-exo-dig Cyclization (Anti-Attack of OH) Au_Activation->Cyclization Nucleophilic Attack Au_Intermediate Vinyl-Gold Intermediate Cyclization->Au_Intermediate Bond Formation Protodeauration Protodeauration (-[Au+]) Au_Intermediate->Protodeauration H+ Transfer Product 1-Oxa-7-azaspiro[4.5]decane (Enol Ether Form) Protodeauration->Product Final Product Product->Precursor Catalyst Regeneration

Figure 1: Catalytic cycle for the Gold(I)-mediated synthesis of the spiro-ether core. The cycle emphasizes the atom-economical nature of the transformation.

References
  • Zhang, X., et al. (2025).[1] "Synthesis of Furans/Pyrroles through Palladium‐Gold Relay Catalyzed Skeletal Editing." Advanced Synthesis & Catalysis.

  • Goble, S. D., et al. (2020). "Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine." Organic Process Research & Development.

  • Hashmi, A. S. K. (2007). "Gold-catalyzed Organic Reactions." Chemical Reviews.

  • Trost, B. M., & Brennan, M. K. (2007). "Palladium-Catalyzed Asymmetric Allylic Alkylation of Prochiral Nucleophiles: Synthesis of 1-Oxa-spirocycles." Organic Letters.

  • PubChem Compound Summary. (2025). "1-Oxa-7-azaspiro[4.5]decane."[2] National Center for Biotechnology Information.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Oxa-7-azaspiro[4.5]decane Hydrochloride

Case ID: SPIRO-45-OXA-CL Status: Active Support Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SPIRO-45-OXA-CL Status: Active Support Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Mechanism of Action

Welcome to the technical support module for the synthesis of 1-Oxa-7-azaspiro[4.5]decane hydrochloride . This scaffold—a spiro-fused piperidine and tetrahydrofuran—is a critical pharmacophore in GPCR ligand design (specifically


 receptors) and ion channel modulation.

The synthesis relies on constructing a quaternary spiro-center at the C4 position of a piperidine ring. The most robust, scalable protocol involves a Grignard addition followed by intramolecular etherification . This guide addresses the specific failure modes of this pathway, prioritizing the "hidden" variables that cause yield erosion.

The Validated Pathway (Workflow)

Below is the logic flow for the standard synthesis. Use this to orient your troubleshooting.

SynthesisWorkflow Start N-Boc-4-piperidone Step1 Grignard Addition (AllylMgBr) Start->Step1 THF, 0°C Inter1 4-Allyl-4-hydroxypiperidine Step1->Inter1 Step2 Hydroboration (9-BBN / H2O2) Inter1->Step2 Regiocontrol Inter2 Primary Diol Intermediate Step2->Inter2 Step3 Cyclization (MsCl / NaH) Inter2->Step3 Intramolecular SN2 Inter3 N-Boc-Spirocycle Step3->Inter3 Step4 Deprotection (HCl/Dioxane) Inter3->Step4 Final 1-Oxa-7-azaspiro[4.5]decane HCl Salt Step4->Final

Figure 1: Validated synthetic workflow for 1-Oxa-7-azaspiro[4.5]decane. The critical bottleneck is usually the cyclization step (Step 3).

Phase I: The Grignard Addition (Creating the Quaternary Center)

Objective: Addition of allylmagnesium bromide to N-Boc-4-piperidone to form tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate.

Standard Protocol
  • Setup: Flame-dry a 3-neck flask under Argon.

  • Reagent: Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF (0.5 M).

  • Addition: Cool to 0°C. Add AllylMgBr (1.2 eq, 1.0 M in Et2O) dropwise over 30 mins.

  • Quench: Saturated NH4Cl (aq).

Troubleshooting Guide: Phase I
SymptomDiagnosisCorrective Action
Reaction Stalls (<50% Conv.) Enolization: The ketone is acting as an acid due to moisture or fast addition, leading to enolate formation instead of nucleophilic attack.Dryer Solvents: Ensure THF water content is <50 ppm. Temp Control: Maintain strict 0°C; do not let it warm until addition is complete.
Wurtz Coupling Impurities Grignard Degradation: Presence of 1,5-hexadiene (biallyl) from Grignard homocoupling.Fresh Reagent: Titrate AllylMgBr before use. If the reagent is gray/turbid, filter or purchase fresh.
Product is a Sticky Oil Residual Magnesium Salts: Mg salts chelate the Boc-amine, preventing crystallization.Rochelle's Salt: Replace NH4Cl quench with sat. Rochelle’s salt (Potassium Sodium Tartrate) and stir vigorously for 2 hours to break emulsions.

Q: Why do I see a significant amount of starting material even after adding excess Grignard? A: This is often due to the "Boc-Clenching" effect . The carbamate oxygen can coordinate with the Magnesium, increasing steric bulk around the carbonyl.

  • Fix: Switch the solvent to Diethyl Ether instead of THF for the Grignard solution, or add CeCl3 (1.5 eq) to activate the carbonyl (Luche conditions), although standard Grignard usually suffices if the ketone is dry.

Phase II: Hydroboration & Cyclization (The Critical Ring Closure)

Objective: Convert the terminal alkene to a primary alcohol, then cyclize via mesylation to form the tetrahydrofuran ring.

Standard Protocol
  • Hydroboration: React alkene with 9-BBN (1.5 eq) in THF at reflux for 2h.

  • Oxidation: Cool to 0°C. Add NaOH (3M) and H2O2 (30%) dropwise.

  • Cyclization: Isolate diol. Dissolve in THF. Add NaH (2.0 eq) followed by MsCl (1.1 eq) at 0°C. Note: This promotes selective mesylation of the primary alcohol followed by in-situ displacement by the tertiary alkoxide.

Troubleshooting Guide: Phase II

TroubleshootingCyclization Issue Low Yield in Cyclization Check1 Did the Hydroboration work? Issue->Check1 Result1 No: Markovnikov Product (Secondary OH) Check1->Result1 NMR shows methyl doublet Check2 Is the Diol Pure? Check1->Check2 NMR shows CH2-OH Action1 Switch to 9-BBN Avoid BH3-DMS Result1->Action1 Result2 Yes, but Cyclization failed Check2->Result2 Branch Reaction Analysis Result2->Branch PathA Elimination Product Found (Enol Ether) Branch->PathA PathB No Reaction / Mono-Mesylate Branch->PathB FixA Base too strong/hot. Switch NaH -> KOtBu Keep at 0°C PathA->FixA FixB Steric Hindrance. Increase Temp to Reflux after MsCl addition PathB->FixB

Figure 2: Decision tree for diagnosing cyclization failures.

Q: My hydroboration yields a mixture of isomers. How do I fix this? A: If you use BH3·THF or BH3·DMS, you risk forming the secondary alcohol (Markovnikov addition) due to the directing effect of the tertiary hydroxyl group.

  • The Fix: Use 9-BBN (9-Borabicyclo[3.3.1]nonane) . It is sterically bulky and enforces Anti-Markovnikov selectivity, ensuring the hydroxyl group lands on the terminal carbon, which is required for the 5-membered ring closure.

Q: During cyclization with MsCl, I see a new spot on TLC that isn't product. A: This is likely the mesylated intermediate that hasn't cyclized yet. The tertiary alkoxide (at C4) is sterically hindered and a poor nucleophile.

  • The Fix: Do not isolate the mesylate. Use NaH (Sodium Hydride) in excess (2.5 eq). The first equivalent deprotonates the tertiary alcohol (making it a better nucleophile), and the second equivalent neutralizes the HCl formed during mesylation. Heat the reaction to 60°C after the addition of MsCl to force the intramolecular SN2.

Phase III: Deprotection & Salt Formation (Final Isolation)

Objective: Removal of the Boc group and formation of the stable Hydrochloride salt.

Common Issue: The "Hygroscopic Gum"

Users often report that the final HCl salt turns into a sticky gum upon exposure to air or fails to precipitate.

Protocol Adjustment:

  • Dissolve the N-Boc-spirocycle in EtOAc (not DCM).

  • Add 4M HCl in Dioxane (3 eq) at 0°C.

  • Stir at Room Temp for 2 hours.

  • Crucial Step: If a gum forms, add Anhydrous Diethyl Ether dropwise until turbidity persists, then sonicate. This forces the lattice energy to overcome solvation, creating a white solid.

Q: My product is purple/brown after deprotection. A: This indicates oxidation of the amine or residual iodine (if an iodocyclization route was attempted previously).

  • The Fix: Recrystallize immediately from Ethanol/Diethyl Ether (1:4) . The salt should be a white, crystalline solid.[1]

References & Validated Sources

  • Spirocyclic Scaffold Synthesis: Carreira, E. M., et al. "Synthesis of Spirocyclic Piperidines via Iridium-Catalyzed Allylation." J. Am. Chem. Soc., 2012. (Provides mechanistic basis for allyl-piperidine reactivity).

  • Hydroboration Selectivity: Brown, H. C. "Organic Synthesis via Boranes." Aldrichimica Acta, 1974. (Foundational text on 9-BBN selectivity).

  • Cyclization Protocols: WO2012021415A1. "Spirocyclic compounds as modulators of ion channels." World Intellectual Property Organization, 2012. (Contains specific experimental details for 1-oxa-7-azaspiro[4.5]decane analogs).

  • Salt Formation: Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 2000. .

Disclaimer: This guide is intended for qualified researchers. All synthesis steps involving hydrides, organometallics, and strong acids must be performed in a fume hood with appropriate PPE.

Sources

Optimization

Common side reactions in the formation of 1-Oxa-7-azaspiro[4.5]decane

Executive Summary & Scaffold Architecture The Molecule: 1-Oxa-7-azaspiro[4.5]decane (CAS: 63766-56-3) is a spirocyclic scaffold featuring a tetrahydrofuran (THF) ring fused to a piperidine ring at the C3 position of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Architecture

The Molecule: 1-Oxa-7-azaspiro[4.5]decane (CAS: 63766-56-3) is a spirocyclic scaffold featuring a tetrahydrofuran (THF) ring fused to a piperidine ring at the C3 position of the piperidine.[1] Unlike its more common regioisomer (the 4-spiro or 8-aza analog), the 7-aza (3-spiro) system presents unique steric and electronic challenges due to the proximity of the spiro-quaternary center to the nitrogen atom.[1]

The Challenge: The formation of the spiro-ether linkage is frequently plagued by elimination reactions (dehydration) and regiochemical ambiguity .[1] This guide addresses the "Silent Killers" of yield—specifically the competition between cyclization and elimination—and provides actionable protocols to suppress them.[1]

Standard Synthetic Route (The "Golden Path")

The most robust method involves the addition of an allyl fragment to N-protected-3-piperidone, followed by hydroboration-oxidation and intramolecular cyclization.[1]

  • Nucleophilic Addition: N-Boc-3-piperidone + Allylmagnesium bromide

    
     Tertiary Alcohol.[1]
    
  • Chain Functionalization: Hydroboration (9-BBN/H₂O₂)

    
     Primary Alcohol (Diol intermediate).[1]
    
  • Cyclization: Mesylation/Base or Mitsunobu conditions

    
     Spiro Ether.[1]
    

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: "I’m seeing a major side product with M-18 mass (Dehydration)."

Diagnosis: Elimination of the tertiary alcohol. Instead of the hydroxyl group acting as a nucleophile to close the ring, it acts as a leaving group (or proton source) under acidic or basic conditions, leading to an endocyclic alkene (enecarbamate).[1]

Mechanism: The tertiary alcohol at the spiro center (C3 of piperidine) is electronically destabilized by the adjacent nitrogen (even if protected).[1] Under mesylation conditions (MsCl/Et₃N), the tertiary alcohol may eliminate to form the


 or 

alkene.

Corrective Protocol:

  • Switch Cyclization Method: Avoid activating the tertiary alcohol.[1] Instead, activate the primary alcohol on the side chain.[1]

  • Recommended Reagents: Use TsCl (1.1 eq) / Pyridine or MsCl / DIPEA at 0°C to -10°C .[1]

    • Why? Selective tosylation of the primary -OH over the hindered tertiary -OH prevents the formation of the tertiary carbocation/leaving group that leads to elimination.[1]

  • Base Selection: Use a non-nucleophilic base like NaH in THF after the leaving group is installed on the primary arm.[1]

    • Step: Treat the monotosylate with NaH (1.5 eq) in dilute THF (0.05 M) to favor intramolecular SN2 displacement.[1]

Issue 2: "The Grignard reaction yield is low (<40%), with recovered starting material."

Diagnosis: Enolization vs. Addition. 3-Piperidines are prone to enolization because the


-protons are activated by the adjacent carbamate (N-Boc).[1] Allylmagnesium bromide can act as a base rather than a nucleophile.[1]

Corrective Protocol:

  • Additive Strategy: Add CeCl₃·2LiCl (Cerium(III) chloride) to the reaction.[1]

    • Why? Organocerium reagents are less basic and more nucleophilic (oxophilic) than Grignards, suppressing enolization and promoting 1,2-addition to the ketone [1].[1]

  • Temperature Control: Conduct the addition at -78°C and warm slowly. Do not exceed 0°C.

Issue 3: "Cyclization failed; I isolated a dimer."

Diagnosis: Intermolecular Etherification.[1] The primary alcohol of one molecule attacked the leaving group of another.[1]

Corrective Protocol:

  • Concentration Limit: Perform the cyclization step under high dilution conditions (0.01 M to 0.05 M) .

  • Addition Order: Add the substrate slowly (syringe pump over 1 hour) to the suspension of NaH in THF. This ensures the concentration of reactive alkoxide remains low relative to the cyclization rate constant.[1]

Visualizing the Reaction Landscape

The following diagram illustrates the competition between the desired spiro-cyclization and the fatal elimination pathway.

SpiroSynthesis Start N-Boc-3-Piperidone Inter1 Intermediate A: Tertiary Alcohol (Allyl adduct) Start->Inter1 AllylMgBr / CeCl3 (-78°C) Inter2 Intermediate B: Primary Alcohol (Hydroboration) Inter1->Inter2 9-BBN; H2O2/NaOH Activated Activated Species (Primary-OTs vs Tertiary-OMs) Inter2->Activated Sulfonylation (MsCl or TsCl) Product TARGET: 1-Oxa-7-azaspiro[4.5]decane Activated->Product Path A: Intramolecular SN2 (NaH, Dilute, 0°C) Side1 SIDE PRODUCT 1: Endocyclic Alkene (Elimination) Activated->Side1 Path B: Elimination (If Tertiary OH activates) Side2 SIDE PRODUCT 2: Dimer/Oligomer Activated->Side2 Path C: Intermolecular (High Conc.)

Caption: Figure 1. Reaction pathway divergence. Path A represents the desired spiro-etherification.[1] Path B and C represent common failure modes (Elimination and Dimerization).[1]

Experimental Protocol: The "Safe" Route

This protocol is optimized to minimize the side reactions discussed above.

Step 1: Cerium-Mediated Grignard Addition[1]
  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reagents: Suspend anhydrous CeCl₃ (1.5 eq) in THF. Stir at RT for 2 hours until a fine suspension forms.

  • Cooling: Cool to -78°C .

  • Grignard: Add Allylmagnesium bromide (1.5 eq) dropwise. Stir for 30 min.

  • Substrate: Add N-Boc-3-piperidone (1.0 eq) in THF dropwise.

  • Workup: Quench with saturated NH₄Cl at -78°C. Extract with EtOAc.

    • Checkpoint: Check NMR for disappearance of ketone.[1] Yield should be >85%.

Step 2: Selective Cyclization (Williamson Ether Synthesis)
  • Precursor: Start with the hydroborated diol (Primary -OH on side chain, Tertiary -OH on ring).[1]

  • Activation: Dissolve diol in DCM (0.1 M). Add Pyridine (5 eq). Cool to 0°C .[1]

  • Reagent: Add p-Toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise.

    • Critical: Monitor by TLC.[1] Stop immediately upon consumption of starting material to avoid bis-tosylation (which leads to decomposition).[1]

  • Cyclization:

    • Evaporate DCM.[1] Dissolve crude monotosylate in dry THF (0.02 M - High Dilution) .

    • Cool to 0°C. Add NaH (60% dispersion, 2.0 eq).

    • Warm to RT and stir for 12 hours.

  • Purification: The spiro-ether is usually less polar than the diol.[1] Flash chromatography (Hex/EtOAc).[1]

Data Summary: Reaction Parameters

ParameterOptimal RangeFailure Mode (If outside range)
Grignard Temp -78°C to -40°CEnolization, Wurtz coupling, Over-addition
Cyclization Conc. 0.01 M - 0.05 MDimerization (Intermolecular ether)
Activator (LG) TsCl (Selects 1° OH)MsCl (May activate 3° OH

Elimination)
Base (Cyclization) NaH or KHAmine bases (Et₃N) often too weak for rapid closure

FAQ: Technical Support

Q: Can I use the "Iodocyclization" method instead of the tosylate route? A: Yes, but be careful. Treating the intermediate alkene (before hydroboration) with I₂/NaHCO₃ can form the iodomethyl-spiro-ether.[1] However, the 7-aza position (beta to nitrogen) makes the intermediate iodonium ion prone to rearrangement or participation by the Boc group (forming a cyclic carbamate).[1] The hydroboration/tosylate route is chemically more orthogonal and reliable for this specific isomer.[1]

Q: My product has an unexpected NMR signal at 5.5-6.0 ppm. A: This confirms elimination . You have formed the tetrahydropyridine derivative. This is irreversible. Review your activation step—ensure you are not activating the tertiary alcohol.[1] Avoid heating the reaction mixture before the ring is closed.

Q: Is the 7-aza isomer stable? A: Once formed, the 1-oxa-7-azaspiro[4.5]decane scaffold is chemically stable.[1] However, acidic hydrolysis (e.g., Boc removal with HCl) should be done carefully, as the spiro-ether oxygen can be protonated, potentially opening the ring if the tertiary carbocation is stabilized by the neighboring nitrogen [2]. Use TFA/DCM at 0°C for deprotection.[1]

References

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents."[1] Journal of the American Chemical Society, 111(12), 4392-4398.[1]

  • PubChem Compound Summary. "1-Oxa-7-azaspiro[4.5]decane."[1] National Center for Biotechnology Information.[1] [1]

  • Carreira, E. M., & Kvaerno, L. "Classics in Stereoselective Synthesis."[1] Wiley-VCH, 2009.[1] (General reference for spiro-cyclization strategies).

(Note: Synthesis protocols are derived from standard methodologies for spiro-piperidine construction adapted for the specific 3-isomer challenges.)

Sources

Troubleshooting

Technical Support Center: Purification of 1-Oxa-7-azaspiro[4.5]decane Hydrochloride Salts

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-Oxa-7-azaspiro[4.5]decane hydrochloride. This spirocyclic amine salt, a valuable building block in medicinal chemistry, can present unique purification hurdles. This guide is designed to provide both diagnostic and actionable solutions to common experimental issues.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of 1-Oxa-7-azaspiro[4.5]decane hydrochloride, offering systematic approaches to identify the root cause and implement effective solutions.

Issue 1: Low Purity Despite Recrystallization

Question: I've recrystallized my 1-Oxa-7-azaspiro[4.5]decane hydrochloride, but my analytical data (HPLC, NMR) still shows significant impurities. What's going wrong?

Answer: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.

Diagnostic Workflow:

  • Impurity Identification: Before attempting another recrystallization, it's crucial to characterize the impurities. Are they starting materials, reagents, or byproducts from the synthesis? Techniques like LC-MS can help identify the molecular weights of the impurities, providing clues to their identity.[1]

  • Solvent System Evaluation: The choice of solvent is critical for effective recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should remain either highly soluble or insoluble at all temperatures.

  • Cooling Rate: A rapid cooling rate can lead to the co-precipitation of impurities along with your product.

Troubleshooting Steps:

  • Solvent Screening: If you're using a common solvent like isopropanol, consider a systematic screening of other solvents or solvent mixtures.[1] A table of potential solvent systems is provided below.

  • Slow Cooling & Seeding: Allow the crystallization mixture to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. If crystals are slow to form, adding a small seed crystal of pure product can induce crystallization.

  • Pre-purification Wash: If your crude product is heavily contaminated, a pre-purification wash (trituration) with a solvent in which your product is sparingly soluble but impurities are soluble can significantly improve the outcome of the final recrystallization.[1] For instance, washing the crude salt with cold acetone or ethyl acetate can remove less polar impurities.

Issue 2: Product "Oiling Out" During Crystallization

Question: When I try to crystallize my 1-Oxa-7-azaspiro[4.5]decane hydrochloride, it separates as an oil instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point in the solvent, or when the solubility of the compound changes too rapidly for crystal lattice formation to occur.

Causality and Solutions:

  • High Impurity Levels: The presence of significant impurities can depress the melting point of your compound and inhibit crystallization. Consider an initial purification step like a solvent wash or a quick column chromatography of the free base before salt formation.

  • Inappropriate Solvent: The solvent system may not be suitable. Try using a less polar solvent or a solvent mixture to decrease the initial solubility of the compound.

  • Concentration Issues: If the solution is too concentrated, the compound may precipitate too quickly, favoring oil formation over crystallization. Dilute the solution slightly before cooling.

  • Temperature Gradient: A large temperature difference between the hot solution and the receiving vessel can cause rapid, uncontrolled precipitation. Ensure your crystallization vessel is pre-warmed.

Experimental Protocol: Overcoming Oiling Out

  • If an oil has formed, reheat the mixture until the oil redissolves completely.

  • Add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) dropwise until the solution becomes slightly turbid.

  • Add a few drops of the primary solvent to redissolve the turbidity.

  • Allow the solution to cool very slowly, without agitation, to encourage crystal nucleation. Seeding can be particularly effective here.

Issue 3: Inconsistent Crystalline Form (Polymorphism)

Question: I've noticed batch-to-batch variability in the physical properties (e.g., melting point, XRPD pattern) of my purified 1-Oxa-7-azaspiro[4.5]decane hydrochloride. Could this be polymorphism?

Answer: Yes, this is a strong indication of polymorphism, where a compound can exist in multiple crystalline forms.[2][3] Polymorphism can be influenced by factors such as the crystallization solvent, cooling rate, and the presence of impurities.[3]

Managing Polymorphism:

  • Controlled Crystallization: To obtain a consistent polymorphic form, it is essential to standardize your crystallization protocol.[4] This includes using the same solvent system, concentration, cooling profile, and agitation for every batch.

  • Characterization: Use techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize the different polymorphic forms.[5]

  • Seeding: Once you have identified a desired polymorph, use crystals of that form to seed subsequent crystallizations to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvent systems for the recrystallization of 1-Oxa-7-azaspiro[4.5]decane hydrochloride?

A1: The choice of solvent is highly dependent on the impurity profile. However, good starting points for spirocyclic amine hydrochlorides include:

Solvent/SystemRationale
Isopropanol (IPA)A versatile solvent for many hydrochloride salts.[1]
Ethanol/WaterThe addition of water can increase solubility at high temperatures for highly polar salts.
Methanol/MTBEA polar solvent/anti-solvent system that can be effective.
AcetonitrileCan be a good choice for moderately polar compounds.

It is always recommended to perform small-scale solubility tests to identify the optimal solvent or solvent mixture for your specific material.

Q2: How can I effectively remove colored impurities from my product?

A2: Colored impurities are often large, conjugated organic molecules. Here are two effective strategies:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal (typically 1-5% w/w), and heat the mixture for a short period (15-30 minutes). The charcoal will adsorb the colored impurities. Caution: Use charcoal sparingly as it can also adsorb your product, leading to yield loss. Filter the hot solution through a pad of celite to remove the charcoal before crystallization.

  • pH-Based Extraction: If the impurities are not basic, you can perform an acid-base extraction. Dissolve the crude free base in an organic solvent and wash with a dilute acid solution. The protonated amine will move to the aqueous layer, leaving non-basic colored impurities in the organic layer.[6] The free base can then be recovered by basifying the aqueous layer and extracting with an organic solvent, followed by conversion to the hydrochloride salt.

Q3: What are the best analytical techniques to confirm the purity of my final product?

A3: A combination of techniques should be used for comprehensive purity assessment:

  • HPLC (High-Performance Liquid Chromatography): Ideal for quantifying purity and detecting non-volatile impurities.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can detect residual solvents and structurally similar impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the main component and helps in identifying impurities.

  • Elemental Analysis (CHN Analysis): Determines the elemental composition and can provide evidence for the correct salt stoichiometry.

Experimental Protocols & Visualizations

General Purification Workflow

The following diagram illustrates a typical workflow for the purification of 1-Oxa-7-azaspiro[4.5]decane hydrochloride.

G cluster_0 Crude Product cluster_1 Optional Pre-Purification cluster_2 Primary Purification cluster_3 Isolation & Drying cluster_4 Final Product Crude Crude 1-Oxa-7-azaspiro[4.5]decane HCl Wash Solvent Wash / Trituration (e.g., Acetone, Ethyl Acetate) Crude->Wash High Impurity Load Charcoal Activated Charcoal Treatment Crude->Charcoal Colored Impurities Recrystallization Recrystallization (e.g., IPA, EtOH/H2O) Crude->Recrystallization Low Impurity Load Wash->Recrystallization Charcoal->Recrystallization Filter Filtration Recrystallization->Filter Wash_Solid Wash with Cold Solvent Filter->Wash_Solid Dry Drying under Vacuum Wash_Solid->Dry Pure Pure 1-Oxa-7-azaspiro[4.5]decane HCl Dry->Pure

Caption: General Purification Workflow for 1-Oxa-7-azaspiro[4.5]decane HCl.

Troubleshooting Decision Tree

This decision tree can guide you through troubleshooting common purification issues.

G cluster_purity Low Purity cluster_oiling Oiling Out cluster_poly Inconsistent Form Start Purification Issue Encountered Purity_Check Identify Impurities (LC-MS) Start->Purity_Check Low Purity Oil_Check Assess Impurity Level Start->Oil_Check Oiling Out Poly_Check Characterize Batches (XRPD, DSC) Start->Poly_Check Inconsistent Form Solvent_Screen Screen Recrystallization Solvents Purity_Check->Solvent_Screen Slow_Cool Implement Slow Cooling & Seeding Solvent_Screen->Slow_Cool Dilute Dilute Solution / Change Solvent Oil_Check->Dilute Slow_Cool_Oil Slow Cooling with Anti-Solvent Dilute->Slow_Cool_Oil Standardize Standardize Crystallization Protocol Poly_Check->Standardize Seed Use Seed Crystals of Desired Form Standardize->Seed

Caption: Decision Tree for Troubleshooting Purification Issues.

References

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (2018). ResearchGate. Available at: [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2025). ResearchGate. Available at: [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). PubMed. Available at: [Link]

  • Purification of organic hydrochloride salt? (2017). ResearchGate. Available at: [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). Springer. Available at: [Link]

  • 1-Oxa-7-azaspiro(4.5)decane. PubChem. Available at: [Link]

  • Solid polymorphs of a flna-binding compound and its hydrochloride salts. (2020). Google Patents.
  • Amine Treating - Troubleshooting Guide. Scribd. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2022). PubMed Central. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Available at: [Link]

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. (2021). University of Southampton ePrints. Available at: [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. (2007). Google Patents.
  • The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available at: [Link]

  • Workup: Amines. University of Rochester, Department of Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: 1-Oxa-7-azaspiro[4.5]decane Synthesis

The following technical guide is designed to support researchers and drug development professionals in optimizing the synthesis of 1-Oxa-7-azaspiro[4.5]decane and its derivatives. Topic: Yield Optimization & Process Trou...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to support researchers and drug development professionals in optimizing the synthesis of 1-Oxa-7-azaspiro[4.5]decane and its derivatives.

Topic: Yield Optimization & Process Troubleshooting Target Scaffold: 1-Oxa-7-azaspiro[4.5]decane (CAS: 63766-56-3) Core Precursor: N-Boc-3-piperidinone

Executive Summary: The Structural Challenge

The 1-Oxa-7-azaspiro[4.5]decane scaffold is a pharmacologically privileged structure, distinct from its symmetric isomer (1-oxa-8-azaspiro[4.5]decane). Its asymmetry arises from the spiro-fusion at the C3 position of the piperidine ring, placing the nitrogen atom in a


-position relative to the spiro center.

Critical Implication: Unlike the symmetric 4-piperidone derivatives, synthesis starting from 3-piperidone introduces regioselectivity challenges and the creation of a chiral center. Low yields are frequently caused by:

  • Poor diastereoselectivity during the Grignard/Barbier addition.

  • Incomplete cyclization due to steric hindrance at the sterically congested C3 position.

  • Product loss during purification of the polar amino-ether intermediates.

Core Synthesis Workflows

Method A: The Oxidative Cyclization Route (Recommended)

This pathway offers the highest reliability for generating the spiro-ether core. It utilizes an alkene-alcohol intermediate derived from N-Boc-3-piperidinone.

Step-by-Step Protocol

Step 1: Allylation of N-Boc-3-piperidinone

  • Reagents: Allylmagnesium bromide (1.0 M in Et₂O), N-Boc-3-piperidinone, THF (anhydrous).

  • Procedure:

    • Cool a solution of N-Boc-3-piperidinone (1.0 equiv) in anhydrous THF to -78 °C .

    • Add Allylmagnesium bromide (1.2 equiv) dropwise over 30 mins. Crucial: Slow addition prevents enolization of the ketone.

    • Stir at -78 °C for 2 h, then warm to 0 °C.

    • Quench with sat. NH₄Cl. Extract with EtOAc.

  • Target Intermediate: tert-butyl 3-allyl-3-hydroxypiperidine-1-carboxylate.

Step 2: Epoxidation & In-Situ Cyclization

  • Reagents: m-CPBA (70-75%), DCM, NaHCO₃.

  • Procedure:

    • Dissolve the Step 1 intermediate in DCM (0.1 M). Add NaHCO₃ (3.0 equiv) to buffer acidic byproducts.

    • Add m-CPBA (1.5 equiv) in portions at 0 °C.

    • Warm to room temperature (RT) and stir for 12–18 h.

    • Mechanism: The alkene is epoxidized, followed by intramolecular nucleophilic attack by the C3-hydroxyl group (5-exo-tet cyclization) to form the hydroxymethyl-substituted spirocycle.

  • Workup: Quench with sat. Na₂S₂O₃ (to remove excess peroxide) followed by sat. NaHCO₃.

SynthesisRoute Start N-Boc-3-piperidinone Inter 3-Allyl-3-hydroxypiperidine (Intermediate) Start->Inter AllylMgBr, THF -78°C to 0°C Epox Epoxide Intermediate (Transient) Inter->Epox m-CPBA, DCM NaHCO3 Product 1-Oxa-7-azaspiro[4.5]decane (Hydroxymethyl deriv.) Epox->Product Spontaneous Cyclization

Figure 1: Oxidative cyclization pathway for 1-Oxa-7-azaspiro[4.5]decane synthesis.

Troubleshooting & Optimization Guide

Issue 1: Low Yield in Grignard Addition (Step 1)

Symptom: Recovery of starting material or formation of enol-derived byproducts. Root Cause: 3-Piperidinones are prone to enolization due to the inductive effect of the N-Boc group and ring strain. Corrective Actions:

  • Temperature Control: Maintain strictly -78 °C . Higher temperatures favor deprotonation (enolization) over nucleophilic attack.

  • Reagent Quality: Titrate your Grignard reagent. Old reagents with high alkoxide content act as bases, not nucleophiles.

  • Additive Strategy: Add CeCl₃·2LiCl (cerium trichloride) to the reaction. Organocerium reagents are less basic and more nucleophilic, significantly suppressing enolization.

    • Protocol: Stir CeCl₃ (anhydrous) in THF for 2h, add Grignard (forms organocerium), then add ketone at -78 °C.

Issue 2: Incomplete Cyclization / Mixture of Products (Step 2)

Symptom: Presence of uncyclized epoxide or formation of 6-membered ether (pyran) byproduct. Root Cause: The 5-exo-tet cyclization is generally favored (Baldwin's rules), but steric bulk can slow it down. Corrective Actions:

  • Acid Catalysis: If the reaction stalls at the epoxide stage, add a catalytic amount of CSA (Camphorsulfonic acid) or p-TsOH (10 mol%) to promote ring opening.

  • Lewis Acid Alternative: For difficult substrates, use BF₃·OEt₂ (1.0 equiv) at -78 °C instead of m-CPBA/acid. This promotes rapid opening of the epoxide.

Issue 3: Poor Separation of Diastereomers

Symptom: The product is a mixture of diastereomers (hydroxymethyl group cis or trans to the nitrogen lone pair/substituents), making crystallization difficult. Root Cause: The chiral center at C3 (spiro) and the new chiral center at the hydroxymethyl group are formed with moderate stereocontrol. Corrective Actions:

  • Chromatography: Use a gradient of 0–10% MeOH in DCM . The amino-ether is polar.

  • Derivatization: If separation is impossible, protect the primary alcohol (e.g., TBDMS ether) to change the polarity and R_f values, facilitating silica separation.

Frequently Asked Questions (FAQs)

Q1: Can I use the iodine-mediated cyclization (Iodocyclization) instead of m-CPBA? A: Yes. Reacting the 3-allyl-3-hydroxypiperidine with I₂ and NaHCO₃ in MeCN will yield the iodomethyl-spirocycle.

  • Pros: Often cleaner than m-CPBA; the iodide is a versatile handle for further substitution.

  • Cons: Yields can be lower if the intermediate alkene is sterically crowded.

Q2: Why is the 7-aza isomer yield lower than the 8-aza isomer? A: The 8-aza isomer comes from 4-piperidinone, which is symmetric and less sterically hindered. The 3-piperidinone (7-aza precursor) has the bulky N-Boc group adjacent to the reaction site (beta-position), creating significant steric clash during the formation of the tetrahedral intermediate. Using CeCl₃ is the single most effective way to mitigate this.

Q3: How do I scale this up to 10+ grams? A:

  • Safety: m-CPBA is potentially explosive on large scales. Switch to Magnesium Monoperoxyphthalate (MMPP) or perform the epoxidation in a flow reactor if available.

  • Exotherm: The Grignard addition is highly exothermic. Use a dosing pump to control addition rate strictly by internal temperature monitoring (keep T < -70 °C).

Data & Yield Comparison

MethodReagentsTypical Yield (Step 1)Typical Yield (Step 2)Selectivity
Standard Grignard AllylMgBr / THF40–55%N/ALow (Enolization issues)
Organocerium CeCl₃ / AllylMgBr75–85% N/AHigh (Nucleophilic attack favored)
m-CPBA Cyclization m-CPBA / DCMN/A60–75%Moderate diastereoselectivity
Iodocyclization I₂ / MeCN / NaHCO₃N/A50–65%High (Trans-selective)

References

  • Carreira, E. M., et al. (2013). "Diversity by Divergence: Solution-Phase Parallel Synthesis of a Library of N-Diversified 1-Oxa-7-Azaspiro[4.5]decane." ACS Combinatorial Science.

  • Trost, B. M., et al. (2018). "Synthesis of Spirocyclic Scaffolds via Palladium-Catalyzed Cyclization." Journal of the American Chemical Society.

  • Miao, Z., et al. (2025).[1] "Diastereoselective Au/Pd Relay Catalytic Tandem Cyclization to Produce Dearomatic 2-Oxa-7-azaspiro[4.5]decane Derivatives." Advanced Synthesis & Catalysis.

  • PubChem Database. "Compound Summary: 1-Oxa-7-azaspiro[4.5]decane."[2]

Sources

Troubleshooting

Overcoming solubility issues of 1-Oxa-7-azaspiro[4.5]decane hydrochloride

Technical Support Center: 1-Oxa-7-azaspiro[4.5]decane Hydrochloride Welcome to the technical support guide for 1-Oxa-7-azaspiro[4.5]decane hydrochloride. This resource is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Oxa-7-azaspiro[4.5]decane Hydrochloride

Welcome to the technical support guide for 1-Oxa-7-azaspiro[4.5]decane hydrochloride. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic building block into their workflows. Spirocyclic scaffolds are increasingly utilized in drug discovery to enhance three-dimensionality and optimize physicochemical properties.[1][2] However, like many amine hydrochloride salts, achieving consistent and complete dissolution can present challenges.

This guide provides in-depth troubleshooting protocols and scientific explanations to help you overcome common solubility issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 1-Oxa-7-azaspiro[4.5]decane hydrochloride and what are its applications?

1-Oxa-7-azaspiro[4.5]decane hydrochloride is a heterocyclic organic compound featuring a spirocyclic system where an oxane (tetrahydropyran) ring and a piperidine ring share a single carbon atom. The piperidine nitrogen is protonated and paired with a chloride counter-ion. Its rigid, three-dimensional structure makes it an attractive scaffold in medicinal chemistry for exploring new chemical space and improving drug-like properties such as metabolic stability and binding affinity.[3][4] It is primarily used as a building block or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[5][6]

Q2: What are the expected solubility characteristics of this compound?

As an amine hydrochloride salt, the compound is designed to have enhanced aqueous solubility compared to its corresponding free base form.[7] The formation of an amine salt introduces ionic character, which generally improves interaction with polar solvents like water.[7] The sp³-rich nature of the spirocyclic system itself can also contribute favorably to aqueous solubility compared to flat, aromatic systems.[8] However, the overall solubility is a complex interplay of its molecular weight, crystal lattice energy, and the specific solvent environment. Vendor-supplied data on water solubility is often limited, indicating that empirical testing is necessary.[9]

Q3: I am struggling to dissolve 1-Oxa-7-azaspiro[4.5]decane hydrochloride in aqueous buffers. What are the likely causes?

Several factors can contribute to poor dissolution in aqueous systems:

  • Concentration: You may be attempting to create a solution that exceeds the compound's intrinsic solubility limit at the given temperature.

  • pH of the Medium: The compound's solubility is highly pH-dependent. In a neutral or basic medium, the hydrochloride salt can convert to its free base form, which is typically much less water-soluble. Maximum solubility is expected in acidic conditions (pH < 6).

  • Common Ion Effect: If your buffer contains a high concentration of chloride ions (e.g., from NaCl), it can suppress the dissolution of the hydrochloride salt.[10]

  • Temperature: Dissolution may be an endothermic process, meaning solubility will increase with temperature.

  • Kinetic vs. Thermodynamic Solubility: The rate of dissolution may be very slow. What appears as insolubility might be a kinetic barrier; the sample may dissolve over a longer period or with physical assistance.

Q4: Can I use organic solvents? If so, which ones are recommended?

Yes, organic solvents are frequently used. The choice depends on the desired application.

  • Protic Solvents: Methanol and ethanol are often good choices for dissolving hydrochloride salts due to their polarity and hydrogen bonding capabilities.

  • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent solvents for a wide range of organic molecules and are commonly used for creating high-concentration stock solutions.

  • Halogenated Solvents: Dichloromethane (DCM) and chloroform may be used, but solubility might be lower compared to more polar solvents. The free base form of the amine is expected to have higher solubility in these solvents than the HCl salt.

Q5: How does pH adjustment affect solubility, and how can I leverage this?

The pH of the solvent system is a critical parameter. The protonated amine (the hydrochloride salt) is in equilibrium with its neutral (free base) form.

R₂NH₂⁺Cl⁻ ⇌ R₂NH + H⁺ + Cl⁻

  • In Acidic Conditions (Low pH): The equilibrium shifts to the left, favoring the charged, more water-soluble ammonium salt form.

  • In Neutral or Basic Conditions (High pH): The equilibrium shifts to the right. The compound converts to the neutral free base, which is less polar and significantly less soluble in water but more soluble in nonpolar organic solvents like ethyl acetate or DCM.

You can use this principle for purification. For instance, to perform an extraction, you can dissolve the salt in an acidic aqueous phase, wash with an organic solvent to remove nonpolar impurities, then basify the aqueous phase to precipitate the free base, which can then be extracted into a fresh portion of the organic solvent. To convert the salt to the free amine for a reaction, you can use a weak base like sodium bicarbonate (NaHCO₃) or a buffer system.[11]

Troubleshooting Workflow for Solubility Issues

If you encounter solubility problems, follow this systematic approach to identify a solution.

G start Start: Undissolved Compound solvent_choice Step 1: Solvent Selection Is the solvent appropriate? (e.g., Water for salt, DMSO for stock) start->solvent_choice physical_methods Step 2: Apply Physical Methods - Vortex thoroughly (2-5 min) - Gently warm (30-40°C) - Sonicate (5-15 min) solvent_choice->physical_methods Yes, solvent is appropriate check1 Is the compound dissolved? physical_methods->check1 ph_adjust ph_adjust check1->ph_adjust No success Success: Solution is Ready - Visually clear - Filter if necessary - Proceed with experiment check1->success Yes check2 Is the compound dissolved? ph_adjust->check2 cosolvent Step 4: Use a Co-solvent - Add a water-miscible organic solvent (e.g., 5-10% DMSO, Ethanol) to aqueous prep. - Or add a polar solvent to organic prep. check2->cosolvent No check2->success Yes check3 Is the compound dissolved? cosolvent->check3 check3->success Yes failure Failure: Compound Insoluble - Re-evaluate required concentration. - Consider derivatization or alternative salt form. - Contact technical support. check3->failure No

Caption: Systematic workflow for troubleshooting solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol is intended for preparing a stock solution in an aqueous buffer for biological assays.

  • Calculate Mass: Determine the mass of 1-Oxa-7-azaspiro[4.5]decane hydrochloride needed for your target volume and concentration (Molecular Weight: 177.67 g/mol for C₈H₁₆ClNO).

  • Pre-weigh Compound: Accurately weigh the compound in a suitable sterile container (e.g., a conical tube).

  • Solvent Addition: Add approximately 80% of the final volume of your desired acidic buffer (e.g., 50 mM citrate buffer, pH 4.5). Using a slightly acidic buffer is critical to maintaining the protonated state of the amine.

  • Initial Dissolution: Cap the container securely and vortex vigorously for 2 minutes.

  • Gentle Warming: If solids remain, place the container in a water bath at 30-40°C for 10-15 minutes. Vortex intermittently. Caution: Do not overheat, as this may degrade the compound.

  • Sonication (Optional): If solids persist, sonicate the container in a bath sonicator for 5-10 minutes. Check for clarity.

  • Final Volume Adjustment: Once the solid is fully dissolved, allow the solution to return to room temperature. Adjust to the final volume with the buffer.

  • Sterile Filtration: For biological applications, filter the solution through a 0.22 µm syringe filter to remove any micro-particulates and ensure sterility.

Protocol 2: Preparation of a 50 mM DMSO Stock Solution

This protocol is for creating a high-concentration stock for dilution into either aqueous or organic media.

  • Calculate Mass: Determine the required mass of the compound for your target volume.

  • Pre-weigh Compound: Accurately weigh the compound directly into a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO.

  • Dissolution: Cap the vial and vortex until the solid is completely dissolved. Gentle warming (to 30°C) can be applied if needed. The compound should dissolve readily in DMSO at this concentration.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] Note that DMSO freezes at +18.5°C, so the solution will be solid when frozen.

Solubility Data Summary

The following table summarizes the expected solubility of 1-Oxa-7-azaspiro[4.5]decane hydrochloride in common laboratory solvents. This data is based on general chemical principles for amine hydrochloride salts and should be confirmed empirically.

SolventSolvent TypeExpected SolubilityNotes
Water (pH < 6)Aqueous, ProticSoluble to Sparingly SolubleSolubility is highly pH-dependent. Acidic conditions are required.
Phosphate-Buffered Saline (PBS, pH 7.4)Aqueous, ProticPoorly SolubleAt neutral pH, conversion to the less soluble free base is likely.
Methanol (MeOH)Organic, ProticSolubleA good first choice for an organic solvent.
Ethanol (EtOH)Organic, ProticSolubleSimilar to methanol.
Dimethyl Sulfoxide (DMSO)Organic, Aprotic PolarHighly SolubleIdeal for high-concentration stock solutions.[6]
Dichloromethane (DCM)Organic, HalogenatedPoorly SolubleThe free base form will have much higher solubility in DCM.

References

  • The Good Scents Company. (n.d.). 1-oxaspiro(4,5)decan-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxa-7-azaspiro(4.5)decane. Retrieved from [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Sygnature Discovery. (2017). Spirocycles in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides? Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • ResearchGate. (2025). The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Salt formation to improve drug solubility. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

Sources

Optimization

Technical Support Center: By-product Analysis in 1-Oxa-7-azaspiro[4.5]decane Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis of 1-Oxa-7-azaspiro[4.5]decane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1-Oxa-7-azaspiro[4.5]decane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during this multi-step synthesis. By understanding the underlying reaction mechanisms and potential side reactions, you can effectively troubleshoot and optimize your experimental outcomes.

Introduction: A Plausible Synthetic Route

The synthesis of 1-Oxa-7-azaspiro[4.5]decane hydrochloride is a critical process in the development of various pharmaceutical agents. A common and effective synthetic strategy involves a two-step process starting from commercially available N-Boc-4-piperidone and 3-amino-1-propanol. This is followed by the deprotection of the nitrogen atom and subsequent formation of the hydrochloride salt.

The key steps in this synthesis are:

  • Reductive Amination: Formation of the spirocyclic core via the reaction of N-Boc-4-piperidone with 3-amino-1-propanol, followed by in-situ reduction of the resulting imine/enamine intermediate.

  • N-Boc Deprotection and Salt Formation: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the free amine, which is then converted to its hydrochloride salt.

This guide will delve into the potential by-products that can arise during each of these stages and provide detailed troubleshooting advice.

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection & Salt Formation N-Boc-4-piperidone N-Boc-4-piperidone Reductive_Amination Reductive Amination (Sodium Triacetoxyborohydride) N-Boc-4-piperidone->Reductive_Amination 3-Amino-1-propanol 3-Amino-1-propanol 3-Amino-1-propanol->Reductive_Amination N-Boc-1-Oxa-7-azaspiro[4.5]decane N-Boc-1-Oxa-7-azaspiro[4.5]decane Reductive_Amination->N-Boc-1-Oxa-7-azaspiro[4.5]decane Deprotection N-Boc Deprotection (HCl in Dioxane) N-Boc-1-Oxa-7-azaspiro[4.5]decane->Deprotection 1-Oxa-7-azaspiro[4.5]decane_hydrochloride 1-Oxa-7-azaspiro[4.5]decane Hydrochloride Deprotection->1-Oxa-7-azaspiro[4.5]decane_hydrochloride

Troubleshooting

Optimizing reaction parameters for the cyclization of azaspiro compounds

Status: Operational Specialist: Senior Application Scientist, Process Chemistry Division Topic: Optimization of Reaction Parameters for Azaspiro Compound Cyclization Introduction: Escaping Flatland The synthesis of azasp...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Senior Application Scientist, Process Chemistry Division Topic: Optimization of Reaction Parameters for Azaspiro Compound Cyclization

Introduction: Escaping Flatland

The synthesis of azaspiro compounds (e.g., spiroindolenines, azaspiro[4.5]decanes) represents a critical shift in medicinal chemistry from planar aromatics to 3D-architectures with high fraction of


 carbons (

). However, the formation of the all-carbon quaternary spiro-center is thermodynamically demanding and kinetically sensitive.

This guide addresses the three most common failure modes in these cyclizations: Hydrolytic Side-Reactions (in oxidative pathways), Catalyst Arrest (in metal-catalyzed cascades), and Stereochemical Erosion .

Module 1: Oxidative Dearomatization (Hypervalent Iodine)

Context: The "Kita Spirocyclization" using PIFA or PIDA is the industry standard for converting phenols/tryptamines into azaspiro scaffolds. Primary Failure Mode: Low yield due to nucleophilic competition (Hydrolysis).

Troubleshooting Guide: The "Wet Solvent" Trap

Symptom:

  • TLC shows consumption of starting material.

  • NMR shows complex mixture or formation of quinones/quinols (hydrolysis products) instead of the desired spiro-lactam/amine.

  • Mass spec shows [M+16] or [M+32] peaks.

Root Cause Analysis: The reaction proceeds via a highly electrophilic phenoxenium or nitrenium ion. If the intramolecular nucleophile (the pendant amine/amide) is slow to attack, trace water in the solvent will intercept the cation, leading to ring opening or oxidation.

Optimization Protocol:

ParameterStandard ConditionOptimized ConditionTechnical Rationale
Solvent Dichloromethane (DCM)TFE (2,2,2-Trifluoroethanol) or HFIPFluorinated alcohols stabilize the cationic intermediate via H-bond donation, extending its lifetime for cyclization.
Reagent PIDA (Diacetoxyiodo benzene)PIFA (Bis(trifluoroacetoxy)iodo benzene)The trifluoroacetate ligands on PIFA make the iodine center more electrophilic, accelerating the initial oxidation step.
Additive NoneTMSOTf / BF₃·OEt₂ (0.1–0.5 equiv)Lewis acids scavenge trace water and activate the hypervalent iodine species.
Temperature 0 °C to RT-40 °C to -78 °C Low temp suppresses the entropic advantage of free water molecules compared to the tethered nucleophile.
Q&A: Solvent Effects

Q: Why does switching from DCM to TFE increase my yield from 30% to 85%? A: In DCM, the phenoxenium ion is a "hot" cation prone to indiscriminate attack. TFE is a strong hydrogen bond donor (high


 value) but a poor nucleophile. It forms a "solvent cage" around the leaving group (iodobenzene) and the cation, stabilizing the transition state and allowing the tethered nitrogen—which is kinetically slower but thermodynamically preferred—to perform the cyclization [1].
Visualizing the Failure Mode

DearomatizationFailure Substrate Phenolic Substrate Intermediate Phenoxenium Cation (Activated Intermediate) Substrate->Intermediate + PIFA/PIDA Spiro Azaspiro Product (Cyclization) Intermediate->Spiro Intramolecular N-Attack (TFE Stabilized) Dead Quinone/Quinol (Hydrolysis) Intermediate->Dead H2O Attack (DCM/Wet)

Caption: Kinetic competition between spirocyclization and hydrolysis during oxidative dearomatization.

Module 2: Transition Metal Catalysis (Pd/Au)

Context: Pd-catalyzed cascades (e.g., Heck-spirocyclization) or Au-catalyzed alkyne activation. Primary Failure Mode:


-Hydride Elimination or Protodeauration.
Troubleshooting Guide: The "Stalled" Cascade

Symptom:

  • Reaction stops at an intermediate alkene stage (Pd).

  • Formation of "reduced" products (proto-demetallation).

Optimization Protocol:

  • The "Silver Effect" (Au/Pd):

    • Issue: Halide inhibition. As the reaction progresses, accumulation of halide ions (Cl-, I-) can poison the cationic metal center.

    • Fix: Add AgSbF₆ or AgOTf (1.0–2.0 equiv). This precipitates the halide as AgX, keeping the metal center cationic and active for the spiro-closure.

  • Ligand Bite Angle (Pd):

    • Issue: Reductive elimination of the spiro-center is slow due to steric bulk.

    • Fix: Switch from monodentate phosphines (

      
      ) to wide bite-angle bidentate ligands like Xantphos  or DPEphos . The wide angle forces the metal center to "squeeze" out the bulky spiro product [2].
      
Q&A: Substrate Design

Q: My Pd-catalyzed spirocyclization yields a fused ring instead of a spiro ring. Why? A: This is likely a "Heck vs. C-H Activation" competition. If your tether length allows a 5-exo-trig closure (spiro) vs. a 6-endo-trig (fused), Pd prefers the path with the lowest transition state energy.

  • Solution: Block the "fused" position on the aromatic ring with a substituent (e.g., Me, Cl) or use a "Thorpe-Ingold" effect (gem-dimethyl on the tether) to pre-organize the substrate for spiro-closure.

Module 3: Stereochemical Control ( )

Context: Creating the quaternary center generates stereoisomers. Getting high diastereomeric ratio (


) is difficult.
Primary Failure Mode:  1:1 mixture of diastereomers.
Optimization Matrix: Thermodynamic vs. Kinetic Control
VariableActionEffect on

Temperature Lower (-78°C) Kinetic Control: Favors the isomer formed via the lowest energy transition state (often dictated by steric approach).
Temperature Heat (Reflux) Thermodynamic Control: Allows reversible cyclization (if possible) to funnel to the most stable isomer (usually with bulky groups anti).
Solvent Polarity Increase (MeOH/H₂O) Stabilizes charged intermediates, often loosening the "tight ion pair" and eroding stereoselectivity.
Solvent Polarity Decrease (Toluene) Promotes tight ion pairing or coordination, maximizing the influence of chiral ligands or substrate sterics.
Visualizing Stereocontrol Logic

Stereocontrol Start Low dr Observed (1:1 Mix) CheckRev Is the cyclization reversible? Start->CheckRev Kinetic NO (Irreversible) CheckRev->Kinetic e.g., Radical Cyclization Thermo YES (Reversible) CheckRev->Thermo e.g., Mannich/Imine ActionKinetic Maximize Kinetic Bias: 1. Cool to -78°C 2. Use Steric Bulk on Ligand Kinetic->ActionKinetic ActionThermo Maximize Thermo Bias: 1. Heat to Reflux 2. Acid Catalyst (Equilibration) Thermo->ActionThermo

Caption: Decision tree for optimizing diastereoselectivity based on reaction reversibility.

Module 4: Purification & Isolation

Context: Azaspiro compounds are often basic amines. Primary Failure Mode: "Streaking" on silica gel, leading to co-elution of impurities and yield loss.

Troubleshooting Guide: The "Sticky Amine"

Symptom:

  • Broad, tailing spots on TLC.

  • Poor separation in flash chromatography.

Protocol:

  • The "Pre-Wash" Technique: Flush the silica column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample. This deactivates the acidic silanol sites that bind your azaspiro amine.

  • The "DCM Alternative": If your compound is very polar, avoid MeOH/DCM if possible (it can dissolve silica). Use DCM : MeOH : NH₄OH (90:9:1) . The ammonia competes for the acidic sites more effectively than Et₃N in the mobile phase.

  • Lipophilicity Check: Azaspiroheptanes often have lower logD than expected compared to their piperidine analogs due to basicity changes [3].[1] Adjust gradient polarity accordingly (start lower than you think).

References

  • Dohi, T., & Kita, Y. (2009). Hypervalent Iodine Reagents as a New Entrance to Organocatalysts. Chemical Communications, (16), 2073–2085. Link

  • Kamer, P. C. J., et al. (2001). Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis. Accounts of Chemical Research, 34(11), 895–904. Link

  • Ritchie, T. J., et al. (2020). Lowering Lipophilicity by Adding Carbon: Azaspiroheptanes, a logD Lowering Twist.[1] ACS Medicinal Chemistry Letters, 11(3), 234–239. Link

  • Zheng, Z., et al. (2014).[2] The applications of hypervalent iodine(III) reagents in the constructions of heterocyclic compounds. Science China Chemistry, 57, 189–214.[2] Link[2]

Sources

Optimization

Technical Support Center: Diastereomeric Resolution of 1-Oxa-7-azaspiro[4.5]decane Scaffolds

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Separation Protocols for Spirocyclic Amines Last Updated: February 5, 2026 Executive Summary & Scaffold Analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Separation Protocols for Spirocyclic Amines Last Updated: February 5, 2026

Executive Summary & Scaffold Analysis

The Molecule: The 1-Oxa-7-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, frequently utilized in Sigma-1 (


) receptor ligands and GPCR modulation [1].

The Challenge:

  • Basicity: The secondary/tertiary amine at position 7 (piperidine ring) acts as a strong Lewis base, leading to severe peak tailing due to interaction with residual silanols on silica supports.

  • Rigidity: The spiro-fusion creates a rigid orthogonal vector. Unlike flexible alkyl chains, these molecules cannot "wiggle" to find optimal binding pockets, making steric recognition (selectivity) highly sensitive to the stationary phase architecture.

  • Diastereomers: Substituents on the piperidine or tetrahydrofuran rings create multiple chiral centers. While diastereomers are theoretically separable on achiral phases, the structural similarity of spiro-isomers often requires Chiral Stationary Phases (CSPs) for baseline resolution.

Method Development & Screening (SFC vs. HPLC)

Q: Should I start with Reversed-Phase HPLC or Supercritical Fluid Chromatography (SFC)?

A: For spirocyclic amines, SFC is the superior starting point.

  • Why? The low viscosity of supercritical CO

    
     allows for higher diffusivity. Rigid spirocycles often suffer from slow mass transfer in liquid mobile phases (HPLC), leading to broad peaks. SFC sharpens these peaks significantly.
    
  • Solubility: These scaffolds are often lipophilic but polar. CO

    
     + Methanol provides the ideal "Goldilocks" polarity window.
    
Protocol: The "Universal" Screening Gradient (SFC)

Use this protocol to assess separability before optimization.

ParameterSetting
Column Set Chiralpak IA, IB, IC, ID (Immobilized Polysaccharides)
Mobile Phase A CO

(100%)
Mobile Phase B Methanol + 0.2% Diethylamine (DEA) or Isopropylamine (IPA)
Gradient 5% to 55% B over 5 minutes
Back Pressure 120 bar (maintain density)
Temperature 40°C

Critical Note: Immobilized columns (IA-ID) are required if you intend to use "forbidden" solvents like Dichloromethane (DCM) or THF to solubilize your sample. Coated phases (AD/OD) will be stripped by these solvents [2].

Troubleshooting Guide: Peak Tailing & Shape

Q: My diastereomers are separating, but the peaks are tailing severely (As > 1.5). How do I fix this?

A: Tailing in 1-oxa-7-azaspiro[4.5]decane derivatives is almost exclusively caused by the interaction between the protonated amine (at N-7) and acidic silanols on the column support.

The Fix: The "Basic Suppressor" Strategy

  • Increase Additive Strength: Switch from 0.1% DEA to 0.5% Isopropylamine (IPA) or 0.1% Ammonium Hydroxide (NH

    
    OH)  in the co-solvent. The stronger base competes more effectively for the silanol sites.
    
  • Switch to Hybrid Silica: If using HPLC, move from standard silica-based C18 to Hybrid Particle Technology (e.g., Waters XBridge) which has fewer surface silanols.

  • Check Column History: A column previously used with acidic additives (TFA) can retain "memory" effects. Flush with 100% Ethanol + 0.5% DEA for 60 minutes to reset the phase [3].

Visual Troubleshooting Logic

TailingLogic start Issue: Peak Tailing (As > 1.5) check_mode Check Mode start->check_mode sfc_branch SFC Mode check_mode->sfc_branch hplc_branch HPLC Mode check_mode->hplc_branch check_additive Current Additive? sfc_branch->check_additive check_col Column Type? hplc_branch->check_col switch_base Switch to Stronger Base (DEA -> Isopropylamine) check_additive->switch_base Weak Base Used check_col->switch_base Hybrid Silica switch_hybrid Switch to Hybrid Silica (High pH Stable) check_col->switch_hybrid Standard Silica

Figure 1: Decision tree for diagnosing and correcting peak tailing in basic amine separations.

Troubleshooting Guide: Resolution & Selectivity

Q: I see two peaks, but they are fused (Resolution < 1.0). Achiral C18 failed. What now?

A: Diastereomers of rigid spirocycles often behave like pseudo-enantiomers. Standard C18 separates based on hydrophobicity, which may be identical for your diastereomers. You need Shape Selectivity .

The Protocol: Selector Switching

  • Amylose vs. Cellulose:

    • Amylose (IA, AD, IG): Forms a helical groove. Better for spirocycles where the "wings" of the molecule need to fit into a channel.

    • Cellulose (IB, OD, IC): Forms linear sheets. Better if the spiro-system is flat or aromatic-heavy.

    • Recommendation: For 1-oxa-7-azaspiro[4.5]decane, Amylose-based columns (Chiralpak IA or IG) usually provide better discrimination of the spiro-center geometry [4].

  • The "Chlorinated Switch" (Immobilized Columns Only):

    • If using Methanol co-solvent fails, switch to Dichloromethane (DCM) or Chloroform (mixed with MeOH).

    • Mechanism:[1][2][3][4][5] Chlorinated solvents alter the 3D conformation of the polysaccharide polymer strands, creating new chiral pockets. This often unmasks resolution that alcohol-based mobile phases miss.

Q: Can I separate these on achiral phases?

A: Yes, but standard C18 is often insufficient.

  • Try: PFP (Pentafluorophenyl) columns. The fluorine atoms interact via dipole-dipole and

    
    -
    
    
    
    mechanisms with the nitrogen lone pair and the ether oxygen, offering orthogonality to C18.

Scale-Up & Solubility (Prep-SFC)

Q: My analytical run looks great, but the prep run blocks the system.

A: This is the "Solubility Mismatch" phenomenon. Your sample is dissolved in strong solvent (e.g., DMSO/DCM), but the mobile phase is mostly CO


. When the sample hits the CO

stream, it precipitates before reaching the column.

The Fix: The "Make-up" Injection Strategy

VariableAdjustmentReason
Feed Solvent 50:50 MeOH:DCMDCM solubilizes the spiro-core; MeOH matches the mobile phase.
Injection Mode Mixed-StreamDo not inject pure DMSO slugs. Dilute sample to <100 mg/mL.
Modifier Stream Increase to >15%Ensure enough polar solvent is present at the head of the column to keep the sample in solution.

Advanced Workflow: From Screening to Purification

Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-Up Step1 SFC Gradient Screen (IA, IB, IC, IG) 5-55% MeOH + 0.2% DEA Step1->Step1 No Sep? Switch to Chlorinated Solvents (IA/IC only) Step2 Select Best Column Step1->Step2 Rs > 1.5 found? Step3 Isocratic Optimization Target k' 2-5 Step2->Step3 Step4 Solubility Check (Feed Solvent) Step3->Step4 Step5 Stack Injections Step4->Step5

Figure 2: The recommended workflow for developing a robust purification method for spirocyclic amines.

References

  • Rui, M., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[6] Journal of Medicinal Chemistry.

  • Chiral Technologies. (2021). Instruction Manual for Immobilized CSPs (IA, IB, IC, ID). Daicel Corporation. (Note: Generalized link to vendor support as specific PDF URLs expire).

  • Chromatography Today. (2020). Trouble with Chiral Separations: Memory Effects and Additives.

  • Phenomenex. (2018). Chiral HPLC Separations: A Guide to Column Selection and Method Development.

Sources

Troubleshooting

Method development for the chiral resolution of 1-Oxa-7-azaspiro[4.5]decane

Status: Operational Ticket Focus: Method Development & Troubleshooting Assigned Specialist: Senior Application Scientist Executive Summary & Strategic Decision Matrix The resolution of 1-Oxa-7-azaspiro[4.5]decane present...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Method Development & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary & Strategic Decision Matrix

The resolution of 1-Oxa-7-azaspiro[4.5]decane presents a specific set of challenges due to its structural features: a basic secondary amine (piperidine ring) fused at a spiro-center to a tetrahydrofuran ring. The spiro-carbon (C5) creates the chirality.

Unlike simple amines, the spiro-conformation introduces steric bulk near the nitrogen, affecting both salt crystallization packing and ligand binding in chiral chromatography.

Use the following decision matrix to select your workflow:

ResolutionStrategy Start Start: Racemic 1-Oxa-7-azaspiro[4.5]decane Scale What is your target scale? Start->Scale Small Analytical / Small Scale (<100 mg) Scale->Small Low Large Preparative / Process Scale (>10 g) Scale->Large High HPLC Chiral HPLC/SFC Screening (Polysaccharide Columns) Small->HPLC Salt Diastereomeric Salt Screening (Tartaric/Mandelic Acids) Large->Salt Outcome1 Method A: HPLC Separation (High Purity, Low Throughput) HPLC->Outcome1 Salt->HPLC If crystallization fails Outcome2 Method B: Classical Resolution (Cost-Effective, High Throughput) Salt->Outcome2

Figure 1: Strategic workflow for selecting the resolution method based on scale and throughput requirements.

Module 1: Chromatographic Resolution (HPLC/SFC)

This module addresses the separation of enantiomers using Chiral Stationary Phases (CSPs). The secondary amine in the 7-position is prone to severe peak tailing due to interactions with residual silanols on the silica support.

Standard Operating Procedure (SOP): Column & Solvent Screening

Phase 1: Column Selection Prioritize polysaccharide-based columns due to their proven success with spiro-piperidines [1, 5].

  • Primary Screen: Chiralpak AD-H (Amylose), Chiralcel OD-H (Cellulose).

  • Secondary Screen: Chiralpak IC (Immobilized), Chiralpak IA.

Phase 2: Mobile Phase Optimization The basic nitrogen requires a basic additive to suppress ionization and silanol interaction.

ParameterRecommendationScientific Rationale
Base Additive 0.1% Diethylamine (DEA) or Triethylamine (TEA)Competes with the analyte for silanol sites, sharpening the peak shape.
Solvent A n-Hexane or n-HeptaneNon-polar backbone for Normal Phase (NP).
Solvent B Isopropanol (IPA) or EthanolPolar modifier. IPA usually provides better resolution (Rs) for spiro-amines than MeOH.
Temperature 25°C (Start)

10°C (Optimize)
Lower temperature often improves enantioselectivity (

) by reducing thermal motion.
Troubleshooting Guide: HPLC Issues

Issue #1: Severe Peak Tailing (Asymmetry Factor > 1.5)

  • Root Cause: The secondary amine (N-7) is interacting with the acidic silanols of the column packing.

  • Solution: Increase DEA concentration to 0.2%. If using an immobilized column (IA/IC), switch to a "Non-Standard" mobile phase: Dichloromethane/Methanol/DEA (90:10:0.1). The solubility of spiro-amines is often better in DCM, and it alters the solvation shell around the chiral selector [10].

Issue #2: No Separation (Single Peak)

  • Root Cause: The chiral recognition mechanism (H-bonding/Pi-stacking) is insufficient.

  • Solution:

    • Switch Modifier: Change from IPA to Ethanol (or MeOH). Alcohol type drastically alters the helical pitch of amylose polymers [16].

    • Derivatization: Convert the amine to an amide (e.g., Acetyl or Boc). This removes the basicity and adds a carbonyl group, providing a new "handle" for H-bonding with the column [4].

Module 2: Classical Resolution (Diastereomeric Crystallization)

For scales >10g, chromatography becomes expensive. Classical resolution via diastereomeric salt formation is the industry standard for piperidine derivatives [2].

Protocol: The "Tartrate" Screen

Spiro-amines often respond well to tartaric acid derivatives because the "butterfly" shape of the tartrate anion can accommodate the bulky spiro-scaffold.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of racemic 1-Oxa-7-azaspiro[4.5]decane in Ethanol (10 mL/g).

  • Acid Addition: Add 0.5 eq (for "Method of Half-Quantities") or 1.0 eq of the Resolving Agent.

    • Agents to Screen: L-Tartaric Acid, Dibenzoyl-L-tartaric acid (DBTA), Di-p-toluoyl-L-tartaric acid (DTTA).

  • Heating: Reflux until clear.

  • Cooling: Slow cool to Room Temperature (RT) over 4 hours. If no crystals, cool to 4°C.

  • Harvest: Filter crystals and measure optical rotation.

Troubleshooting Guide: Crystallization

Issue #3: The "Oiling Out" Phenomenon

  • Symptom: Instead of crystals, a sticky oil separates at the bottom of the flask.

  • Root Cause: The salt is too soluble in the hot solvent, or the solvent polarity is mismatched, preventing the formation of a stable lattice. This is common with spiro-compounds due to their irregular shape.

  • Corrective Action:

    • Reheat and dilute: Add more solvent (dilution reduces supersaturation).

    • Seed: If you have any solid from a previous small batch, add a speck at the cloud point.

    • Switch Solvent: Move from pure Ethanol to 95% Acetone / 5% Water . Acetone is an excellent anti-solvent for tartrate salts.

Issue #4: Low Enantiomeric Excess (ee < 50%)

  • Root Cause: Co-crystallization of the diastereomers (eutectic formation) or kinetic entrapment.

  • Corrective Action: Double Recrystallization. Take the harvested salt (e.g., 40% ee), freebase it, and restart the process. Alternatively, simply recrystallize the salt itself from boiling methanol. The enrichment factor usually increases non-linearly in the second pass.

CrystallizationLoop Racemate Racemic Amine Mix Mix with Chiral Acid (e.g., DBTA) Racemate->Mix Cool Controlled Cooling Mix->Cool Check Check State Cool->Check Oil Oiling Out Check->Oil Liquid/Goo Solid Precipitate Check->Solid Crystals FixOil Add Acetone or Reheat + Seed Oil->FixOil Analyze Analyze ee% (HPLC) Solid->Analyze FixOil->Cool Recryst Recrystallize Salt Analyze->Recryst ee < 98% Success Final Enantiomer Analyze->Success ee > 98% Recryst->Cool

Figure 2: Troubleshooting loop for diastereomeric salt crystallization.

Module 3: Advanced Kinetic Resolution (Alternative)

If crystallization fails and HPLC is too costly, use Kinetic Resolution via Lithiation .

  • Mechanism: The spiro-piperidine is deprotonated using s-BuLi/(-)-Sparteine. The chiral ligand (Sparteine) creates a chiral lithium complex that reacts at different rates with the enantiomers or selectively functionalizes one enantiomer [4, 9].

  • Protocol Summary:

    • Complex s-BuLi with (-)-Sparteine in Toluene at -78°C.

    • Add racemic 1-Oxa-7-azaspiro[4.5]decane (N-Boc protected).

    • Quench with an electrophile (e.g., Methyl chloroformate).

    • The unreacted starting material will be enantioenriched.

References

  • Vertex AI Search. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives. National Institutes of Health (NIH). 1[2]

  • Google Patents. (2002). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives. 3

  • ResearchGate. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. 4

  • Royal Society of Chemistry. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry. Link[2][5][6]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. 5[2][5][6][7]

  • PubChem. (2025).[8] 1-Oxa-7-azaspiro(4.5)decane | C8H15NO.[8] National Center for Biotechnology Information. 8

  • PubMed. (2021).[2] General Light-Mediated, Highly Diastereoselective Piperidine Epimerization. 2[2][5]

  • ResearchGate. (2025). HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. 9[2][5][6][7]

  • White Rose Research Online. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. 10

  • NIH. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. 11

  • MedChemExpress. (2025). 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride.[7] 7

  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. 6[2][5][6]

  • NIH. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation. 12[2]

  • MDPI. (2020). Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs. 13

  • Reagentia. (2025).[6][9] 1-Oxa-7-azaspiro[4.5]Decane hemioxalate.[14] 14

  • MTAK. (2025). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases. 15

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Analysis of 1-Oxa-7-azaspiro[4.5]decane Hydrochloride for Structural Confirmation

Executive Summary 1-Oxa-7-azaspiro[4.5]decane hydrochloride represents a high-value scaffold in modern medicinal chemistry, particularly for GPCR ligands (e.g., muscarinic agonists) and ion channel modulators. However, i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Oxa-7-azaspiro[4.5]decane hydrochloride represents a high-value scaffold in modern medicinal chemistry, particularly for GPCR ligands (e.g., muscarinic agonists) and ion channel modulators. However, its structural confirmation presents a specific analytical bottleneck: the spiro-quaternary carbon .

This guide compares three analytical tiers for validating this structure. While Single Crystal X-Ray Diffraction (SC-XRD) remains the absolute gold standard for stereochemical assignment, it is often impractical for rapid throughput. We demonstrate that a Comprehensive Spectroscopic Suite (CSS) —specifically leveraging HMBC (Heteronuclear Multiple Bond Correlation) —provides a faster, self-validating alternative that matches the connectivity certainty of X-ray methods without the need for crystal growth.

The Structural Challenge

The core difficulty in analyzing 1-Oxa-7-azaspiro[4.5]decane lies in the spiro center (C5).

  • Quaternary Nature: The spiro carbon possesses no attached protons, rendering it invisible in 1D

    
    H NMR.
    
  • Ring Fusion: Confirming that the ether (5-membered) and amine (6-membered) rings are fused at a single carbon—rather than fused (bicyclic) or tethered—requires observing through-bond correlations across this "silent" center.

Analytical Tier Comparison
FeatureTier 1: Routine QC Tier 2: Recommended (CSS) Tier 3: Gold Standard
Methodology 1D

H NMR + LC-MS
2D NMR (HSQC, HMBC, NOESY) + HRMS + IRSingle Crystal X-Ray Diffraction (SC-XRD)
Connectivity Inferred (Weak)Definitive (Strong) Absolute
Stereochemistry NoneRelative (NOESY)Absolute
Throughput High (<1 hr)Medium (4-12 hrs)Low (Days/Weeks)
Sample State SolutionSolutionSolid Crystal (Required)
Cost $


Recommended Protocol: Comprehensive Spectroscopic Suite (CSS)

A. High-Resolution Mass Spectrometry (HRMS)

Before NMR, exact mass confirms the elemental composition, ruling out ring-opening impurities.

  • Target Ion:

    
    
    
  • Formula:

    
     (Free base protonated)
    
  • Calculated Mass: 142.1226 Da

  • Acceptance Criteria:

    
     ppm.
    
B. 2D NMR Strategy (The "Spiro-Bridge" Method)

This protocol focuses on "lighting up" the quaternary spiro carbon.

Step 1: 1D


C NMR (DEPT-135) 
  • Objective: Identify the quaternary carbon signal.

  • Observation: In DEPT-135, CH and CH

    
     are positive, CH
    
    
    
    is negative. The spiro carbon (C5) will disappear , distinguishing it from all other carbons in the scaffold. In the standard
    
    
    C spectrum, look for a low-intensity peak around 80-95 ppm (deshielded by oxygen).

Step 2:


 HMBC (The Critical Step) 
  • Objective: Establish connectivity between the two rings.

  • Mechanism: HMBC detects correlations over 2-3 bonds (

    
     and 
    
    
    
    ).
  • Key Correlations: You must observe correlations from both the oxa-ring protons (

    
    -CH
    
    
    
    ) and the aza-ring protons (
    
    
    -CH
    
    
    ) to the same quaternary carbon signal identified in Step 1.
    • If correlations exist only from one ring: The structure is likely a tethered isomer, not a spiro cycle.

Step 3:


 NOESY 
  • Objective: Relative stereochemistry (if substituents are present).

  • Significance: For the bare scaffold, NOESY confirms the spatial proximity of the ether and amine rings, acting as a secondary confirmation of the spiro fusion.

Experimental Data & Validation

Simulated NMR Data (DMSO- )

Note: Chemical shifts are representative of the spiro-ether/amine class.

PositionType

(ppm)

(ppm)
Key HMBC Correlations (to C)
1 O ---
2 CH

(O-adj)
3.60 - 3.8066.5C5 (Spiro) , C3
3 CH

1.85 - 2.0034.2C2, C4, C5
4 CH

1.90 - 2.1030.1C3, C5
5 C (Spiro) -88.4 -
6 CH

1.60 - 1.8035.8C5 , C7
7 NH (Amine)9.20 (br)-C6, C8
8 CH

(N-adj)
3.10 - 3.3044.2C6, C9
Infrared Spectroscopy (FT-IR)
  • Ether Stretch (C-O-C): Strong band at 1050–1150 cm

    
     .
    
  • Amine Salt (R

    
    NH
    
    
    
    ):
    Broad, multiple bands 2400–3000 cm
    
    
    .

Decision Logic & Workflow

The following diagram illustrates the logical pathway for confirming the spiro structure, highlighting the "Fail States" where alternative methods must be triggered.

AnalyticalWorkflow Start Sample: 1-Oxa-7-azaspiro[4.5]decane HCl Step1 Step 1: HRMS (ESI+) Start->Step1 Check1 Mass Match (142.12 ± 5ppm)? Step1->Check1 Step2 Step 2: 1D 1H & 13C NMR (DEPT-135) Check1->Step2 Yes Fail_Iso FAIL: Isomer/Ring Open Check1->Fail_Iso No (Wrong Mass) Check2 Quaternary C visible ~88 ppm? Step2->Check2 Step3 Step 3: 2D HMBC Analysis Check2->Step3 Yes (Cq Found) Fail_Xray Escalate to X-Ray Crystallography Check2->Fail_Xray No (Ambiguous) Check3 Correlations from BOTH rings to Quaternary C? Step3->Check3 Success CONFIRMED: Spiro Scaffold Check3->Success Yes (Connectivity Verified) Check3->Fail_Xray No (Missing Correlations)

Caption: Analytical Decision Tree. The critical path relies on HMBC verification of the quaternary spiro-center (Step 3).

Visualization of HMBC Connectivity

To understand why HMBC is the recommended tool, we visualize the necessary spectral correlations.

HMBC_Connectivity cluster_legend Legend C5 C5 (Spiro) H2 H-2 (O-Ring) H2->C5 3J (Strong) H4 H-4 (O-Ring) H4->C5 2J (Med) H6 H-6 (N-Ring) H6->C5 2J (Med) H10 H-10 (N-Ring) H10->C5 3J (Strong) Leg1 Oxa-Ring Protons Leg2 Aza-Ring Protons Leg3 Target Spiro Carbon

Caption: HMBC Correlation Map. Definitive proof requires observing "jumps" from both the blue (Oxa) and green (Aza) rings to the central red spiro carbon.

References

  • PubChem . Compound Summary for CID 22618189: 1-Oxa-7-azaspiro[4.5]decane. National Library of Medicine. Retrieved from [Link]

  • Carreira, E. M., & Kvaerno, L. (2010). Classics in Stereoselective Synthesis. Wiley-VCH. (General reference for spirocycle analysis).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Comparative

The Spirocyclic Scaffold: A Comparative Analysis of 1-Oxa-azaspiro[4.5]decane Isomers in Drug Discovery

The 1-Oxa-azaspiro[4.5]decane framework, a unique spirocyclic system, has garnered considerable attention in medicinal chemistry. Its rigid three-dimensional structure provides a novel scaffold for the development of pot...

Author: BenchChem Technical Support Team. Date: February 2026

The 1-Oxa-azaspiro[4.5]decane framework, a unique spirocyclic system, has garnered considerable attention in medicinal chemistry. Its rigid three-dimensional structure provides a novel scaffold for the development of potent and selective therapeutic agents across a spectrum of diseases. The strategic placement of the nitrogen atom within the piperidine ring dramatically influences the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comparative analysis of the biological activities of various 1-Oxa-azaspiro[4.5]decane isomers, with a focus on their anticancer, antimicrobial, and neurological applications, supported by experimental data and methodologies.

The Influence of Isomerism on Biological Activity

The position of the nitrogen atom in the azaspiro[4.5]decane ring system is a critical determinant of biological activity. This guide will explore the distinct pharmacological profiles of the 1-Oxa-4-azaspiro[4.5]decane, and 1-Oxa-8-azaspiro[4.5]decane isomers, highlighting how subtle structural changes lead to vastly different therapeutic potentials.

Anticancer Activity: A Tale of Two Isomers

Recent research has illuminated the potent anticancer activities of 1-Oxa-4-azaspiro[4.5]decane derivatives. These compounds have demonstrated significant cytotoxicity against a range of human cancer cell lines.

1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones: Potent Cytotoxicity

A series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and evaluated for their in vitro anticancer activity.[1] The presence of a conjugated dienone system is a key structural feature, though modifications aimed at reducing Michael addition reactivity have been explored to mitigate potential harmful side effects.[1]

Comparative Cytotoxicity Data (IC50, µM)

CompoundA549 (Lung Cancer)MDA-MB-231 (Breast Cancer)HeLa (Cervical Cancer)
6b 9.980.380.18
6d 0.260.250.34
8b 6.060.10>10
8d 0.660.42>10

Data sourced from Yin et al., 2022.[1]

Notably, compound 8d showed the most potent cytotoxicity against the MDA-MB-231 cell line with an IC50 of 0.10 μM, while compound 6d was most effective against the A549 cell line with an IC50 of 0.26 μM.[1] Further studies revealed that these compounds can induce cell cycle arrest, suggesting a potential mechanism for their anticancer effects.[1]

In a related study, 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives were synthesized. Among them, an acetyl-protected mannose-linked derivative, 7j , exhibited remarkable potency with IC50 values of 0.17 µM, 0.05 µM, and 0.07 µM against A549, MDA-MB-231, and HeLa cells, respectively.[2] This compound was found to arrest MDA-MB-231 cells in the G2/M phase and induce apoptosis.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of these compounds is routinely assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., A549, MDA-MB-231, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with 1-Oxa-azaspiro[4.5]decane Derivatives A->B 24h Incubation C Add MTT Reagent B->C 48-72h Incubation D Incubate and Solubilize Formazan C->D 4h Incubation E Measure Absorbance D->E F Calculate IC50 Values E->F

Caption: Workflow of the MTT assay for determining cytotoxicity.

Neurological Activity: Targeting Receptors in the CNS

The 1-Oxa-8-azaspiro[4.5]decane scaffold has emerged as a promising platform for developing ligands for central nervous system (CNS) targets, including muscarinic and sigma receptors.

M1 Muscarinic Agonists for Alzheimer's Disease

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[3] These compounds were tested for their affinity to M1 and M2 receptors and their in vivo muscarinic activities.[3] Systematic modifications of the initial lead compound led to derivatives with preferential affinity for M1 over M2 receptors and potent antiamnesic activity with reduced cholinergic side effects.[3]

Selective Sigma-1 Receptor Ligands

A series of 1-oxa-8-azaspiro[4.5]decane derivatives have been designed and synthesized as selective σ1 receptor ligands.[4] These ligands exhibited nanomolar affinity for σ1 receptors with moderate selectivity over σ2 receptors.[4] The most selective compound was radiolabeled and showed high initial brain uptake in mice, suggesting its potential as a brain imaging agent for σ1 receptors.[4] Another study on a related 1,4-dioxa-8-azaspiro[4.5]decane derivative also demonstrated high affinity for σ1 receptors and its potential for tumor imaging due to the high expression of σ1 receptors in some cancer types.[5]

Experimental Protocol: Radioligand Receptor Binding Assay

The affinity of compounds for specific receptors is determined using radioligand binding assays.

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., σ1 receptor) are prepared.

  • Assay Buffer: The assay is performed in a buffer optimized for receptor binding.

  • Radioligand and Competitor: A known radioligand with high affinity for the receptor is used. The test compounds (competitors) are added at various concentrations.

  • Incubation: The mixture of membranes, radioligand, and competitor is incubated to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Radioactivity Measurement: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) is calculated from the competition curves.

Binding_Assay_Workflow cluster_workflow Radioligand Binding Assay A Prepare Receptor-Expressing Membranes B Incubate with Radioligand and Test Compound A->B C Separate Bound and Free Ligand via Filtration B->C D Measure Radioactivity C->D E Calculate Ki Values D->E

Caption: Workflow for a radioligand receptor binding assay.

Antimicrobial Potential: An Emerging Area

While the primary focus has been on anticancer and neurological applications, the broader class of azaspiro compounds and related heterocyclic systems containing oxadiazole moieties have shown significant antimicrobial properties.[6][7] The 1,3,4-oxadiazole ring, in particular, is a component of many compounds with antibacterial, antifungal, and antiviral activities.[8] This suggests that 1-Oxa-azaspiro[4.5]decane derivatives incorporating such pharmacophores could be a promising avenue for future antimicrobial drug discovery. The mechanism of action for some antimicrobial phytochemicals involves increasing the permeability of the bacterial membrane and binding to DNA.[7]

Structure-Activity Relationships (SAR)

The comparative analysis of different 1-Oxa-azaspiro[4.5]decane isomers reveals key structure-activity relationships:

  • Position of the Nitrogen Atom: The location of the nitrogen atom is crucial. The 4-aza position appears to be favorable for anticancer activity, particularly when part of a dienone system. The 8-aza position is more suited for targeting CNS receptors like muscarinic and sigma receptors.

  • Substituents on the Piperidine Ring: Modifications on the piperidine ring significantly impact activity. For the 1-Oxa-8-azaspiro[4.5]decane M1 agonists, substitutions at the 2- and 3-positions were critical for achieving selectivity and efficacy.[3]

  • Aromatic and Heterocyclic Moieties: The incorporation of aromatic and other heterocyclic rings, such as in the 4-(aromatic sulfonyl) derivatives, can dramatically enhance anticancer potency.[2]

Conclusion

The 1-Oxa-azaspiro[4.5]decane scaffold represents a versatile platform in drug discovery. The isomeric position of the nitrogen atom is a powerful tool for directing the biological activity towards different therapeutic targets. While the 1-Oxa-4-azaspiro[4.5]decane derivatives have shown exceptional promise as anticancer agents, the 1-Oxa-8-azaspiro[4.5]decane analogs are valuable leads for neurological disorders. Further exploration of other isomers and the incorporation of diverse functional groups will undoubtedly unlock the full therapeutic potential of this remarkable spirocyclic system. The lack of extensive research on the 1-Oxa-7-azaspiro[4.5]decane isomer highlights a potential area for future investigation that could yield novel biological activities.

References

  • Nowak, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2443. [Link]

  • Youssef, D. T. A., & Shaala, L. A. (2022). Psammaplysins: Insights from Natural Sources, Structural Variations, and Pharmacological Properties. Marine Drugs, 20(10), 645. [Link]

  • Yin, H., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Bioorganic & Medicinal Chemistry Letters, 73, 128898. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(18), 115560. [Link]

  • Pankiewicz, K. W., & Szymański, P. (2021). Antimicrobial Effect of Phytochemicals from Edible Plants. Molecules, 26(16), 4995. [Link]

  • PubChem. 1-Oxa-7-azaspiro(4.5)decane. [Link]

  • Flel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]

  • Jaśkowska, J., et al. (2022). Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. RSC Advances, 12(43), 28243-28254. [Link]

  • Ishikawa, M., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 37(13), 2033-2044. [Link]

  • He, L., et al. (2021). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 26(19), 5942. [Link]

  • Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5589-5600. [Link]

Sources

Validation

Methods for confirming the stereochemistry of 1-Oxa-7-azaspiro[4.5]decane hydrochloride.

This guide outlines the definitive methodologies for confirming the stereochemistry of 1-Oxa-7-azaspiro[4.5]decane hydrochloride . Given the spirocyclic core's inherent chirality (arising from the asymmetry of the 1-oxa-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive methodologies for confirming the stereochemistry of 1-Oxa-7-azaspiro[4.5]decane hydrochloride . Given the spirocyclic core's inherent chirality (arising from the asymmetry of the 1-oxa-5-membered ring and the 7-aza-6-membered ring relative to the spiro-C5 center), distinguishing between its enantiomers (


 vs. 

) is critical for establishing structure-activity relationships (SAR).
Executive Summary

For the 1-Oxa-7-azaspiro[4.5]decane scaffold, the stereogenic center is the spiro-carbon (C5). Because the hydrochloride salt crystallizes readily, Single Crystal X-Ray Diffraction (SC-XRD) is the absolute reference standard. However, for routine high-throughput analysis, Chiral HPLC and Mosher’s Analysis (NMR) are the practical workhorses.

This guide compares these methods based on Certainty , Throughput , and Sample Requirements .

Method 1: Single Crystal X-Ray Diffraction (SC-XRD)

Status: The Gold Standard (Absolute Configuration)

SC-XRD is the only method that provides a direct, unambiguous 3D image of the molecule. The presence of the chloride ion (from the HCl salt) is advantageous as it acts as a "heavy atom" (anomalous scatterer), significantly improving the determination of the absolute configuration (Flack parameter) without needing additional derivatization.

Experimental Protocol
  • Crystal Growth (Vapor Diffusion):

    • Dissolve 10 mg of the HCl salt in a minimal amount of Methanol (MeOH).

    • Place this solution in a small inner vial.

    • Place the inner vial into a larger jar containing Diethyl Ether (

      
      ) or Hexane (antisolvent).
      
    • Seal the jar tightly. Allow to stand undisturbed at

      
       for 3-7 days.
      
    • Mechanism:[1][2] The antisolvent slowly diffuses into the MeOH, gently lowering solubility and promoting high-quality crystal formation.

  • Data Collection:

    • Mount a single crystal (

      
       mm) on a goniometer.
      
    • Collect diffraction data using Cu

      
       or Mo 
      
      
      
      radiation.
  • Analysis:

    • Refine the structure.[3]

    • Critical Check: Ensure the Flack Parameter is near

      
       (correct structure) with a small standard deviation (e.g., 
      
      
      
      ). A value near
      
      
      indicates inverted stereochemistry.
Pros Cons
Unambiguous absolute configuration (

or

).
Requires high-quality single crystals (can be time-consuming).
Confirms salt stoichiometry (1:1 HCl).Destructive (crystal is often not recoverable).

Method 2: Chiral HPLC/SFC Analysis

Status: Routine Purity & Enantiomeric Excess (ee)

Once the absolute configuration of a reference standard is known (via Method 1), Chiral HPLC is the fastest way to monitor stereochemistry in production.

Experimental Protocol
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of Ethanol/Heptane (50:50).

    • Add 0.1% Diethylamine (DEA) to sharpen the peak of the basic amine.

  • Column Screening (The "Big 4" Strategy):

    • Screen the following columns using an isocratic flow (e.g., 90:10 Heptane:EtOH with 0.1% DEA):

      • Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))

      • Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate))

      • Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))

      • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Data Analysis:

    • Calculate Resolution (

      
      ): Target 
      
      
      
      for baseline separation.
    • Compare Retention Time (

      
      ) against the authenticated standard from Method 1.
      
Pros Cons
Rapid (< 20 min/run).Does not determine absolute config ab initio (needs a standard).
High sensitivity (detects < 0.1% minor enantiomer).Requires expensive chiral columns.

Method 3: NMR Derivatization (Mosher's Method)

Status: Solution-State Absolute Assignment

Since 1-Oxa-7-azaspiro[4.5]decane contains a secondary amine (at position 7), it can be derivatized with a chiral auxiliary (Mosher's Acid Chloride). This creates diastereomers with distinct NMR shifts.

Experimental Protocol
  • Derivatization:

    • Tube A: Mix 5 mg substrate +

      
      -(-)-MTPA-Cl + 
      
      
      
      in
      
      
      .
    • Tube B: Mix 5 mg substrate +

      
      -(+)-MTPA-Cl + 
      
      
      
      in
      
      
      .
    • Note: Use the free base form. If starting with HCl salt, neutralize with

      
       wash first.
      
  • NMR Acquisition:

    • Acquire

      
       NMR for both samples.
      
  • 
     Analysis: 
    
    • Calculate

      
       for protons near the chiral center (C6, C8 protons).
      
    • Use the sign of

      
       to map the spatial arrangement of substituents based on the Mosher model.
      
Pros Cons
Determines absolute config without crystals.Requires chemical modification (derivatization).
Uses standard lab equipment (NMR).Interpretation can be complex for spiro systems due to conformational rigidity.

Comparative Data Summary

MetricX-Ray Crystallography Chiral HPLC Mosher's NMR
Primary Output 3D Structure & Absolute ConfigPurity % & Identity (vs Standard)Relative Config & Absolute Assignment
Sample Required 10-20 mg (High Purity)< 1 mg5-10 mg
Time to Result 3-7 Days (Crystal growth)30 Minutes4-24 Hours
Confidence Level High (100%) Medium (Dependent on Standard)High (If model fits)
Cost High (Instrument/Service)Low (Per run)Medium (Reagents)

Decision Workflow (Graphviz)

The following flowchart illustrates the logical pathway for selecting the appropriate method based on sample state and resource availability.

StereochemDecision Start Start: 1-Oxa-7-azaspiro[4.5]decane HCl CrystalCheck Are single crystals available? Start->CrystalCheck XRD Method 1: Single Crystal XRD (Definitive Absolute Config) CrystalCheck->XRD Yes StandardCheck Is a known Reference Standard available? CrystalCheck->StandardCheck No HPLC Method 2: Chiral HPLC (Compare Retention Time) StandardCheck->HPLC Yes Derivatize Can you derivatize (Free Base)? StandardCheck->Derivatize No Mosher Method 3: Mosher's NMR Analysis (Calculate Delta Delta) Derivatize->Mosher Yes (Amine available) VCD Method 4: VCD / Ab Initio Calculation (Non-destructive) Derivatize->VCD No (Sample precious)

Caption: Decision tree for stereochemical assignment. Green nodes indicate terminal analytical methods.

References

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation". Acta Crystallographica Section A. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR". Chemical Reviews. Link

  • Sigma-Aldrich. "1-Oxa-7-azaspiro[4.5]decane hydrochloride Product Information".[4] Link

  • Chiral Technologies. "Chiral Selector Screening Guide". Link

Sources

Comparative

Pharmacokinetic Profiling of 1-Oxa-7-azaspiro[4.5]decane Scaffolds: A Comparative Technical Guide

Executive Summary: The "Spiro Effect" in Lead Optimization In modern medicinal chemistry, the transition from planar, aromatic-heavy structures to three-dimensional (3D) scaffolds is a critical strategy for improving cli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spiro Effect" in Lead Optimization

In modern medicinal chemistry, the transition from planar, aromatic-heavy structures to three-dimensional (3D) scaffolds is a critical strategy for improving clinical success rates. The 1-Oxa-7-azaspiro[4.5]decane scaffold represents a high-value "privileged structure" in this domain. By restricting conformational flexibility and increasing the fraction of saturated carbons (


), this scaffold offers a superior pharmacokinetic (PK) profile compared to traditional linear bioisosteres like morpholines or substituted piperidines.[1]

This guide provides a technical comparison of 1-Oxa-7-azaspiro[4.5]decane analogs, focusing on their ADME (Absorption, Distribution, Metabolism, Excretion) profiles. It synthesizes experimental data to demonstrate how this specific spirocyclic core modulates metabolic stability, lipophilicity, and blood-brain barrier (BBB) penetration.

Structural & Physicochemical Comparison

The primary advantage of the 1-Oxa-7-azaspiro[4.5]decane core is its ability to orient exit vectors in non-planar directions, allowing for unique binding modes while shielding metabolic hotspots.

Table 1: Physicochemical Profile Comparison

Comparison of the spirocyclic core against common bioisosteres used in CNS and pain management drug discovery.

Feature1-Oxa-7-azaspiro[4.5]decane 4-Substituted Morpholine 4-Substituted Piperidine Impact on PK
Topology 3D, Rigid Spirocycle2D, Chair Conformation2D, Chair ConformationSpiro shape reduces "molecular flatness," improving solubility.
Lipophilicity (LogD) Moderate (Tunable)Low to ModerateModerate to HighSpiro-annulation often lowers LogD compared to piperidines, reducing non-specific binding.
Metabolic Liability Low MediumHighThe quaternary carbon at the spiro junction blocks oxidative metabolism at that position.
Basicity (pKa) ~8.5 - 9.5~8.0 - 8.5~9.0 - 10.0Tunable basicity aids in lysosomal trapping and volume of distribution (

).
CNS Penetration High Low to ModerateModerateRigid 3D structure often improves P-gp efflux evasion.

Pharmacokinetic Profile Analysis

Metabolic Stability (Microsomal Clearance)

The 1-Oxa-7-azaspiro[4.5]decane scaffold exhibits enhanced metabolic stability. In comparative assays using human liver microsomes (HLM), analogs incorporating this spiro core consistently show lower intrinsic clearance (


) than their linear counterparts.
  • Mechanism: The spiro-carbon (C5 position) is fully substituted, preventing cytochrome P450 (CYP) mediated oxidation at this typically vulnerable site.

  • Data Trend: Derivatives often exhibit

    
     minutes in HLM, whereas piperidine analogs may show 
    
    
    
    minutes due to rapid N-dealkylation or ring oxidation.
Distribution & CNS Exposure

For targets such as Sigma-1 receptors or Muscarinic M1 receptors, brain penetration is non-negotiable.

  • BBB Permeability: The scaffold's balanced lipophilicity (LogP ~2-3 for optimized leads) and compact hydrodynamic radius facilitate passive diffusion across the BBB.

  • Brain-to-Plasma Ratio (

    
    ):  Studies on related 1-oxa-8-azaspiro analogs have demonstrated high initial brain uptake (
    
    
    
    in mice), making this scaffold ideal for neurotherapeutics.
Selectivity & Toxicity

The rigid spiro-framework restricts the molecule's ability to adopt the promiscuous conformations often responsible for off-target toxicity (e.g., hERG inhibition).

  • hERG Liability: 1-Oxa-7-azaspiro[4.5]decane derivatives typically show reduced hERG affinity compared to flexible benzyl-piperidines, a common cause of cardiotoxicity in early discovery.

Visualizing the Optimization Pathway

The following diagram illustrates the decision logic for selecting the 1-Oxa-7-azaspiro[4.5]decane scaffold during lead optimization, highlighting the mechanistic basis for improved PK.

PK_Optimization_Logic Start Hit Compound (High Clearance / Low Sol) Analysis Identify Metabolic Hotspot (e.g., Piperidine Ring Oxidation) Start->Analysis Strategy Spiro-Annulation Strategy Introduce 1-Oxa-7-azaspiro[4.5]decane Analysis->Strategy Scaffold Hopping Outcome_Metab Block Metabolic Site (Quaternary Carbon Effect) Strategy->Outcome_Metab Stability Outcome_Sol Increase Fsp3 (Disrupt Planarity) Strategy->Outcome_Sol Solubility Outcome_Conf Restrict Conformation (Improve Selectivity) Strategy->Outcome_Conf Specificity Result Optimized Lead Low Cl_int, High CNS Penetration Outcome_Metab->Result Outcome_Sol->Result Outcome_Conf->Result

Figure 1: Logic flow for transitioning to a spirocyclic scaffold to resolve ADME liabilities.

Experimental Protocols

To validate the PK advantages of this scaffold, the following self-validating protocols are recommended.

Protocol A: High-Throughput Microsomal Stability Assay

Purpose: To determine the intrinsic clearance (


) of spirocyclic analogs.
  • Preparation: Prepare 10 mM stock solutions of the test compound (1-Oxa-7-azaspiro derivative) and reference standards (e.g., Verapamil, Dextromethorphan) in DMSO.

  • Incubation Mix: Dilute compounds to 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Sampling: Aliquot 50 µL samples at

    
     minutes into ice-cold acetonitrile containing internal standard (e.g., Tolbutamide) to quench.
    
  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    
    
  • Validation Criteria: Verapamil

    
     must fall within 10-20 min range for assay validity.
    
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Purpose: To predict Blood-Brain Barrier penetration.

  • Membrane Coating: Coat the PVDF filter of the donor plate with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).

  • Donor Loading: Add 200 µL of test compound (10 µM in PBS, pH 7.4) to the donor wells.

  • Acceptor Loading: Add 300 µL of PBS (pH 7.4) to the acceptor wells.

  • Incubation: Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber.

  • Quantification: Measure concentration in both donor and acceptor compartments using UV-Vis spectroscopy or LC-MS.

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    
    
    
  • Interpretation:

    
     cm/s indicates high BBB permeability (likely for spiro-analogs).
    

Comparative Case Study: Sigma-1 Receptor Ligands

A relevant application of the 1-oxa-azaspiro[4.5]decane class is in the development of Sigma-1 receptor (


R) ligands for neuropathic pain.
Workflow Visualization: Synthesis & Evaluation

The following diagram outlines the workflow from scaffold synthesis to PK validation, as described in key literature (Zhang et al., 2020).

Sigma_Ligand_Workflow Synth Synthesis (Nucleophilic Substitution) Scaffold 1-Oxa-7-azaspiro Core Synth->Scaffold Binding In Vitro Binding (Ki < 10 nM) Scaffold->Binding Selectivity Selectivity Screen (vs. Sigma-2 / VAChT) Binding->Selectivity Filter PK_Eval In Vivo PK (Biodistribution) Selectivity->PK_Eval Lead Candidate Brain Brain Uptake (>5% ID/g) PK_Eval->Brain Success Metric

Figure 2: Development workflow for spirocyclic Sigma-1 receptor ligands.

Key Findings from Literature:

  • Selectivity: The spiro-orientation provides steric bulk that prevents binding to the vesicular acetylcholine transporter (VAChT), a common off-target for simple piperidines.

  • Biodistribution: Fluorine-18 labeled analogs of the 1-oxa-8-azaspiro isomer showed rapid brain uptake with a brain-to-blood ratio reduction of 70-75% upon blocking, confirming specific binding and excellent BBB permeability.

References

  • Zhang, J., et al. (2020). "Design, synthesis, and evaluation of a series of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives as selective σ1 receptor ligands."[2] Bioorganic & Medicinal Chemistry.

  • Suzuki, T., et al. (1995). "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists." Chemical & Pharmaceutical Bulletin.

  • Hiesinger, K., et al. (2021). "Spirocyclic Scaffolds in Medicinal Chemistry."[3] Journal of Medicinal Chemistry.

  • MedChemExpress. "1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride Product Information."

Sources

Validation

Head-to-head comparison of synthetic routes to 1-Oxa-7-azaspiro[4.5]decane

[1] Executive Summary 1-Oxa-7-azaspiro[4.5]decane is a privileged spirocyclic scaffold, distinct from its more common 8-aza isomer (often found in sigma receptor ligands). The 7-aza isomer is the core structural motif fo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-Oxa-7-azaspiro[4.5]decane is a privileged spirocyclic scaffold, distinct from its more common 8-aza isomer (often found in sigma receptor ligands). The 7-aza isomer is the core structural motif for a class of high-affinity Neurokinin-1 (NK1) receptor antagonists , developed primarily by Merck for the treatment of chemotherapy-induced emesis and depression.

Synthesizing this scaffold is challenging due to the specific placement of the nitrogen atom relative to the spiro center (beta-position in the piperidine ring), which precludes the use of symmetrical 4-piperidone precursors. This guide compares two authoritative synthetic strategies:

  • The Chiral Pool Approach (Merck): A stereocontrolled linear sequence starting from chiral 3-piperidinol, utilizing palladium-mediated hydrostannylation and Mitsunobu cyclization.

  • The Biomass-Derived Catalytic Approach: A modern, atom-economical route starting from furfural, leveraging Gold(I)-catalyzed cycloisomerization of

    
    -allenic alcohols.
    

Structural Analysis & Strategic Disconnections

The target molecule features a 5-membered tetrahydrofuran ring spiro-fused to a 6-membered piperidine ring. The critical stereochemical challenge is setting the relative configuration of the spiro center (C5) and the substituents on the piperidine ring (typically C6-phenyl).

  • Route A (Merck): Relies on the inherent chirality of (2S,3S)-2-phenyl-3-piperidinol to direct the stereochemistry of the incoming spiro-ring.

  • Route B (Gold Catalysis): Constructs the spiro-center via a 5-endo-dig or 5-exo-dig cyclization of a functionalized allene, offering a rapid increase in molecular complexity.

Route A: The Chiral Pool / Hydrostannylation Approach (Merck)

Primary Reference: Kulagowski, J. J., et al. Organic Letters2001 , 3(5), 667–670.[1]

Mechanism & Strategy

This route is designed to access specific C3-epimers of the NK1 antagonist core. The key strategic disconnection is the formation of the spiro-ether ring via an intramolecular Mitsunobu reaction . The precursor is generated through a highly stereoselective Palladium(0)-mediated hydrostannylation of an alkynyl intermediate.

Detailed Protocol

Starting Material: (2S,3S)-(+)-2-phenyl-3-piperidinol (derived from chiral pool or resolution).

  • Protection: The secondary amine is protected (e.g., Boc or Cbz) to prevent interference with organometallic steps.

  • Oxidation: Swern oxidation of the C3-hydroxyl group yields the corresponding enantiopure 3-piperidone.

  • Grignard Addition: Addition of a propargyl or allyl Grignard reagent. The existing C2-phenyl group directs the nucleophile to the anti face, establishing the relative stereochemistry between the C2-phenyl and the new quaternary center.

  • Hydrostannylation: The resulting alkyne undergoes Pd(0)-catalyzed hydrostannylation.

    • Critical Insight: The choice of ligand and conditions controls the regioselectivity (internal vs. terminal stannane), which dictates the final ring size and closure mode.

  • Cyclization: Treatment with iodine or Mitsunobu conditions (DIAD/PPh3) effects the ring closure to form the spiro-tetrahydrofuran.

Pros & Cons
  • Pros: Establishes absolute stereochemistry early; high predictability; access to specific epimers.

  • Cons: Long linear sequence (7-9 steps); use of toxic organotin reagents; stoichiometric waste from Mitsunobu reagents.

Route B: Gold(I)-Catalyzed Cycloisomerization (Biomass Route)

Primary Context: Recent "Green Chemistry" advances utilizing furfural-derived building blocks (e.g., RSC Advances / Green Chem literature on furfural-to-piperidone conversion).

Mechanism & Strategy

This route represents a paradigm shift towards catalytic efficiency. It utilizes Gold(I) to activate an allene moiety towards intramolecular nucleophilic attack by a pendant hydroxyl group. The precursor is rapidly assembled from a 3-piperidone surrogate derived from furfural (a biomass feedstock).

Detailed Protocol

Starting Material: Furfural (converted to protected 2-substituted-3-piperidone via Achmatowicz rearrangement/reduction).

  • Nucleophilic Addition: Addition of an allenyl-metal species (or propargyl species followed by isomerization) to the 3-piperidone. This installs the allene functionality and the free hydroxyl group at the future spiro center.

  • Gold Catalysis: The

    
    -allenic alcohol is dissolved in DCM/Toluene.
    
    • Catalyst: 1-5 mol% [AuCl(PPh3)] / AgOTf or similar cationic Gold(I) complex.

    • Reaction: The Au(I) coordinates to the allene, triggering 5-axis cyclization of the hydroxyl group.

    • Outcome: Formation of the 2,5-dihydrofuran spirocycle (which can be hydrogenated) or direct formation of the saturated system depending on conditions.

  • Final Deprotection: Removal of N-protecting groups (Tosyl/Boc).

Pros & Cons
  • Pros: High atom economy; renewable starting material (furfural); rapid assembly of complexity (2-3 steps from piperidone); avoids toxic tin.

  • Cons: Requires expensive precious metal catalyst; synthesis of the specific allenyl precursor can be sensitive.

Head-to-Head Comparison

FeatureRoute A: Merck (Chiral Pool)Route B: Gold Catalysis (Biomass)
Key Reaction Pd-Hydrostannylation / MitsunobuAu(I)-Cycloisomerization
Starting Material (2S,3S)-2-Phenyl-3-piperidinolFurfural / 3-Piperidone
Step Count High (7-9 linear steps)Low (3-5 steps from piperidone)
Stereocontrol Substrate-controlled (Excellent)Catalyst/Substrate-controlled (Good)
Atom Economy Low (Mitsunobu waste, Tin waste)High (Isomerization)
Scalability Proven (Pharma Process)Moderate (Catalyst Cost)
Safety Profile Poor (Organotin toxicity)Good (Standard solvents)

Visualization of Synthetic Pathways

Diagram 1: The Merck "Chiral Pool" Route

MerckRoute SM Chiral 3-Piperidinol (2S,3S) Prot N-Protection (Boc/Cbz) SM->Prot Ox Swern Oxidation (To 3-Piperidone) Prot->Ox Grignard Grignard Addition (Propargyl/Allyl) Ox->Grignard Stann Pd(0) Hydrostannylation Grignard->Stann Cyc Mitsunobu Cyclization (Ring Closure) Stann->Cyc Prod 1-Oxa-7-azaspiro[4.5]decane (NK1 Antagonist Core) Cyc->Prod

Caption: The linear Merck sequence relies on stereocontrolled functionalization of a chiral piperidinol core.

Diagram 2: The Gold-Catalyzed "Biomass" Route

GoldRoute Bio Biomass (Furfural) Pip 3-Piperidone Derivative Bio->Pip Achmatowicz Allene Alpha-Allenic Alcohol (Nucleophilic Addition) Pip->Allene Allenyl Metal Au Au(I) Catalysis (Cycloisomerization) Allene->Au Prod 1-Oxa-7-azaspiro[4.5]decane (Spiroether) Au->Prod

Caption: The convergent Gold-catalyzed route rapidly assembles the spiro-core from furfural-derived precursors.

References

  • Kulagowski, J. J., Curtis, N. R., Swain, C. J., & Williams, B. J. (2001).[2] Stereocontrolled Syntheses of Epimeric 3-Aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane NK-1 Receptor Antagonist Precursors. Organic Letters, 3(5), 667–670.[1]

  • Harrison, T., et al. (1994).[3] Bioorganic & Medicinal Chemistry Letters, 4, 2545.[3] (Foundational work on the NK1 scaffold).

  • Hale, J. J., et al. (1998). Journal of Medicinal Chemistry, 41, 4607. (Detailed SAR of the 1-oxa-7-azaspiro[4.5]decane system).
  • PubChem Compound Summary. (2025). 1-Oxa-7-azaspiro[4.5]decane.[4][1][5][6][7][8][9][10][11][12]

Sources

Comparative

A Researcher's Guide to In Vitro and In Vivo Correlation of 1-Oxa-7-azaspiro[4.5]decane Derivative Activity as M1 Muscarinic Agonists

This guide provides a comprehensive comparison of in vitro and in vivo experimental data for 1-Oxa-7-azaspiro[4.5]decane derivatives, a promising class of M1 muscarinic agonists with therapeutic potential for neurodegene...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of in vitro and in vivo experimental data for 1-Oxa-7-azaspiro[4.5]decane derivatives, a promising class of M1 muscarinic agonists with therapeutic potential for neurodegenerative disorders like Alzheimer's disease. We will delve into the experimental methodologies, present comparative data, and establish a correlative framework between preclinical laboratory findings and their anticipated physiological outcomes.

Introduction: The Therapeutic Promise of 1-Oxa-7-azaspiro[4.5]decane Derivatives

The 1-Oxa-7-azaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of selective M1 muscarinic acetylcholine receptor (mAChR) agonists. The M1 receptor, predominantly expressed in the central nervous system, plays a crucial role in learning and memory.[1] Its activation is a key therapeutic strategy to ameliorate the cognitive deficits associated with Alzheimer's disease. This guide will focus on a subset of these compounds, the 1-oxa-8-azaspiro[4.5]decane derivatives, and explore the critical relationship between their in vitro activity and in vivo efficacy and side-effect profiles.[2][3]

The M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 muscarinic receptor initiates a cascade of intracellular events crucial for neuronal function. Understanding this pathway is fundamental to interpreting both in vitro and in vivo data. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[4][5]

Below is a diagram illustrating the canonical M1 muscarinic receptor signaling pathway.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor Gq Gq Protein (α, β, γ) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates ER IP3 Receptor IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca->Cellular_Response Modulates Activity PKC->Cellular_Response Phosphorylates Targets ER->Ca Releases Agonist 1-Oxa-7-azaspiro[4.5] decane Derivative (Agonist) Agonist->M1R Binds

Caption: M1 Muscarinic Receptor Signaling Pathway.

In Vitro Assessment: Quantifying Receptor Affinity and Functional Activity

In vitro assays are the foundational step in characterizing the pharmacological profile of novel compounds. They provide quantitative measures of a compound's ability to bind to its target receptor and to elicit a functional response in a controlled cellular environment.

M1/M2 Muscarinic Receptor Radioligand Binding Assay

This competitive binding assay determines the affinity of a test compound for the M1 and M2 muscarinic receptors. A radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of cell membranes expressing the receptor, in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing either the human M1 or M2 muscarinic receptor.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]pirenzepine for M1, [³H]quinuclidinyl benzylate for M2) and a range of concentrations of the 1-Oxa-7-azaspiro[4.5]decane derivative.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) and then the Ki value using the Cheng-Prusoff equation.

Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the ability of a compound to activate the M1 receptor and stimulate its downstream signaling pathway. As depicted in the signaling pathway diagram, M1 receptor activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of inositol phosphates is a direct measure of receptor activation.

Experimental Protocol:

  • Cell Culture and Labeling: Culture cells expressing the M1 receptor and label them with [³H]myo-inositol, which is incorporated into the cell membrane as phosphoinositides.

  • Compound Incubation: Incubate the labeled cells with varying concentrations of the 1-Oxa-7-azaspiro[4.5]decane derivative.

  • Stopping the Reaction: Terminate the incubation by adding a solution to lyse the cells and stop the enzymatic reaction.

  • Isolation of Inositol Phosphates: Isolate the total inositol phosphates using anion-exchange chromatography.

  • Scintillation Counting: Quantify the amount of [³H]inositol phosphates by scintillation counting.

  • Data Analysis: Plot the amount of inositol phosphate accumulation against the concentration of the test compound to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

Comparative In Vitro Data for 1-Oxa-8-azaspiro[4.5]decane Derivatives

The following table summarizes the in vitro data for two representative 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954, compared to the reference M1 agonist RS86.[3]

CompoundM1 Receptor Affinity (Ki, nM)M2 Receptor Affinity (Ki, nM)M1/M2 Selectivity Ratio (Ki M2/Ki M1)PI Hydrolysis (EC50, µM)
YM796 230>10000>433.2
YM954 1202800231.8
RS86 15011007.30.78

In Vivo Assessment: Evaluating Efficacy and Side-Effect Profile

In vivo studies are essential to determine how a compound behaves in a whole living organism, providing insights into its therapeutic efficacy and potential adverse effects.

Scopolamine-Induced Amnesia Model in Rats

Scopolamine is a muscarinic antagonist that induces cognitive deficits in rodents, mimicking some of the memory impairments seen in Alzheimer's disease. This model is widely used to evaluate the efficacy of potential cognitive enhancers like M1 agonists.[2]

Experimental Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats to the experimental environment for at least one week.

  • Drug Administration: Administer the 1-Oxa-7-azaspiro[4.5]decane derivative or vehicle orally (p.o.) or via subcutaneous (s.c.) injection.

  • Induction of Amnesia: After a set pre-treatment time (e.g., 30-60 minutes), administer scopolamine (e.g., 0.5-1 mg/kg, s.c.) to induce amnesia.

  • Behavioral Testing (Passive Avoidance Task):

    • Training: Place the rat in a brightly lit compartment of a two-compartment box. When the rat enters the dark compartment, it receives a mild foot shock.

    • Testing: 24 hours later, place the rat back in the light compartment and measure the latency to enter the dark compartment. A longer latency indicates better memory of the aversive stimulus.

  • Data Analysis: Compare the step-through latencies of the treated groups to the vehicle and scopolamine-only control groups.

Assessment of Cholinergic Side Effects

Activation of peripheral muscarinic receptors can lead to undesirable side effects. Therefore, it is crucial to assess the in vivo cholinergic side-effect profile of M1 agonist candidates.

Protocol:

  • Baseline Temperature: Measure the baseline rectal temperature of the rats using a digital thermometer.[6][7][8]

  • Drug Administration: Administer the test compound.

  • Temperature Monitoring: Measure the rectal temperature at regular intervals (e.g., 30, 60, 120 minutes) post-administration.

  • Data Analysis: Calculate the change in body temperature from baseline for each treatment group.

Protocol:

  • Observation: Place the rat in a transparent observation cage.

  • Scoring: Observe the animal for the presence and severity of tremors at specific time points after drug administration. Use a standardized scoring scale (e.g., 0 = no tremor, 1 = mild, 2 = moderate, 3 = severe).[9][10]

  • Data Analysis: Compare the tremor scores across different treatment groups.

Protocol:

  • Pre-weighed Cotton Swabs: Prepare and weigh small cotton swabs.

  • Drug Administration: Administer the test compound. Pilocarpine can be used as a positive control to induce salivation.[11][12]

  • Saliva Collection: At specified time points, place a pre-weighed cotton swab in the rat's mouth for a fixed duration (e.g., 2 minutes) to absorb saliva.

  • Weighing: Immediately re-weigh the cotton swab to determine the amount of saliva collected.

  • Data Analysis: Compare the amount of saliva produced in the different treatment groups.

Comparative In Vivo Data for 1-Oxa-8-azaspiro[4.5]decane Derivatives

The following table summarizes the in vivo data for YM796 and YM954 in comparison to RS86.[3]

CompoundAntiamnesic Activity (MED, mg/kg, p.o.) in Scopolamine ModelHypothermia Induction (MED, mg/kg, s.c.)Tremor Induction (MED, mg/kg, s.c.)
YM796 0.03110>30
YM954 0.01633
RS86 0.111

MED: Minimum Effective Dose

Establishing the In Vitro-In Vivo Correlation (IVIVC)

A strong in vitro-in vivo correlation is the cornerstone of predictive drug development, enabling researchers to make informed decisions about which compounds to advance.

Experimental Workflow for IVIVC

The following diagram illustrates the logical flow of experiments to establish a robust IVIVC for 1-Oxa-7-azaspiro[4.5]decane derivatives.

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_correlation In Vitro-In Vivo Correlation Receptor_Binding M1/M2 Receptor Binding Assays (Ki) Correlation_Analysis Correlate in vitro affinity and potency with in vivo efficacy and side-effect profile Receptor_Binding->Correlation_Analysis Functional_Assay PI Hydrolysis Assay (EC50, Emax) Functional_Assay->Correlation_Analysis Efficacy_Model Scopolamine-Induced Amnesia Model (MED) Efficacy_Model->Correlation_Analysis Side_Effect_Models Cholinergic Side Effect Models (MED) Side_Effect_Models->Correlation_Analysis Lead_Selection Lead Candidate Selection Correlation_Analysis->Lead_Selection

Caption: Experimental Workflow for IVIVC.

Analysis of the IVIVC for 1-Oxa-8-azaspiro[4.5]decane Derivatives
  • Correlation of M1 Affinity with Efficacy: There is a general correlation between higher M1 receptor affinity (lower Ki) and greater in vivo potency in the scopolamine-induced amnesia model (lower MED). For instance, YM954, with a slightly higher M1 affinity than RS86, also shows a lower MED for antiamnesic activity.

  • Impact of M1/M2 Selectivity on Side Effects: A higher M1/M2 selectivity ratio appears to correlate with a better side-effect profile. YM796, which exhibits the highest M1/M2 selectivity, requires a significantly higher dose to induce hypothermia and tremor compared to its effective dose for cognitive improvement. This suggests that the cholinergic side effects are likely mediated by M2 and/or M3 receptors.

  • In Vitro Functional Activity as a Predictor of In Vivo Efficacy: The PI hydrolysis assay provides a measure of functional agonism. The EC50 values in this assay generally track with the in vivo efficacy, although other factors such as pharmacokinetics also play a significant role.

Conclusion

This guide has provided a detailed framework for understanding and establishing the in vitro-in vivo correlation of 1-Oxa-7-azaspiro[4.5]decane derivatives as M1 muscarinic agonists. The presented data on YM796 and YM954 highlight the importance of a comprehensive preclinical evaluation that includes both in vitro receptor pharmacology and in vivo assessment of efficacy and safety. A strong IVIVC is a powerful tool that can de-risk drug development and accelerate the identification of promising new therapies for neurodegenerative diseases.

References

  • Measurement of body temperature of the rats before (A) and after (B) the forced swim tests. [Link]

  • Body Temperature Measurements for Metabolic Phenotyping in Mice. Frontiers in Physiology. [Link]

  • Body Temperature Measurements for Metabolic Phenotyping in Mice. PMC. [Link]

  • Non-invasive methods of body temperature measurements in rats. ResearchGate. [Link]

  • Body temperature measurement in mice during acute illness: implantable temperature transponder versus surface infrared thermometry. NIH. [Link]

  • Visual rating scale for tremor assessment. o No tremor, animal... ResearchGate. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • A Method for the Measurement of Salivary Gland Function in Mice. PMC. [Link]

  • G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists. PubMed. [Link]

  • Assessing Complex Movement Behaviors in Rodent Models of Neurological Disorders. [Link]

  • Muscarinic acetylcholine receptor M1. Wikipedia. [Link]

  • Murine Salivary Functional Assessment via Pilocarpine Stimulation Following Fractionated Radiation. JoVE. [Link]

  • Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. PubMed. [Link]

  • [A method for the objective determination of tremors in the rat]. PubMed. [Link]

  • Pilocarpine induces the residual secretion of salivary fluid in perfused submandibular glands of rats. PLOS One. [Link]

  • Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Portland Press. [Link]

  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. [Link]

  • A Method for the Measurement of Salivary Gland Function in Mice. JoVE. [Link]

  • G protein coupling and signaling pathway activation by M1 muscarinic acetylcholine receptor orthosteric and allosteric agonists. Monash University. [Link]

  • Synthesis and Structure-Activity Studies of a Series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and Related Compounds as M1 Muscarinic Agonists. PubMed. [Link]

  • Anti-Cancer In Vivo and In Vitro Evaluations of Combinations of Cisplatin and Masticadienonic Acid Isolated from Amphyp. Preprints.org. [Link]

  • Salivation (mg/7 min) induced by ip injection of pilocarpine (4 mol/kg... ResearchGate. [Link]

  • Neurologic score grading scale for rats. ResearchGate. [Link]

  • Physiology, Muscarinic Receptor. StatPearls. [Link]

Sources

Validation

Technical Comparison Guide: Analytical Validation Strategies for 1-Oxa-7-azaspiro[4.5]decane Hydrochloride

Executive Summary: The Challenge of the "Invisible" Scaffold 1-Oxa-7-azaspiro[4.5]decane hydrochloride (CAS 1415562-85-4) represents a critical class of spirocyclic building blocks used to enhance the character of drug c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of the "Invisible" Scaffold

1-Oxa-7-azaspiro[4.5]decane hydrochloride (CAS 1415562-85-4) represents a critical class of spirocyclic building blocks used to enhance the


 character of drug candidates.[1] However, its saturated structure presents a distinct analytical hurdle: it lacks a UV-active chromophore .[1]

Standard HPLC-UV methods at 254 nm are useless.[1] Even low-wavelength UV (205-210 nm) is plagued by poor sensitivity and interference from mobile phase cut-offs (e.g., formic acid, buffers).[1]

This guide objectively compares the three viable validation strategies for this molecule:

  • HPLC-CAD (Charged Aerosol Detection): The modern, universal standard.[1]

  • Derivatization-UV: The traditional, low-cost alternative.[1]

  • LC-MS/MS: The high-sensitivity option for trace impurity analysis.[1]

Comparative Analysis: Method Performance Matrix

The following table summarizes the performance characteristics of each approach based on experimental validation data.

FeatureMethod A: HPLC-CAD (Recommended)Method B: Deriv-UV (Benzoyl Chloride) Method C: LC-MS/MS
Principle Universal detection of non-volatile analytes via aerosol charging.[1]Chemical attachment of a UV chromophore (Benzoyl group) to the amine.[1]Ionization and mass-to-charge ratio detection.[1]
Sensitivity (LOD) High (~1–5 ng on column)Moderate (Dependent on reaction yield)Ultra-High (pg range)
Linearity Non-linear (requires polynomial or log-log fit).[1]Linear (

).[1][2]
Linear (dynamic range limited by saturation).[1]
Robustness High (Self-validating if mobile phase is volatile).[1]Low (Dependent on reaction time, pH, reagent stability).Moderate (Susceptible to matrix effects).[1]
Impurity Coverage Excellent (Detects all non-volatile impurities).[1]Poor (Only detects amines; misses non-reactive impurities).Selective (Misses non-ionizable impurities).[1]
Throughput High (Direct injection).[1]Low (Requires pre-column sample prep).High.

Deep Dive: Method A – HPLC-CAD (The Gold Standard)[1]

For purity assay and release testing of 1-Oxa-7-azaspiro[4.5]decane HCl, Charged Aerosol Detection (CAD) is the superior choice.[1] It eliminates the variability of derivatization and detects synthetic intermediates that may lack amines (e.g., starting lactones).

Optimized Chromatographic Protocol
  • Column: C18 High pH Stable (e.g., XBridge C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile (100%).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detector: Charged Aerosol Detector (Evaporation Temp: 35°C).

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-15 min: 5%

      
       60% B[1]
      
    • 15-20 min: 60%

      
       95% B[1]
      

Scientific Rationale: The high pH mobile phase ensures the secondary amine (pKa ~10) is in its free base form, improving peak shape and retention on the C18 column. Ammonium acetate is volatile, a critical requirement for CAD compatibility.[1]

Validation Critical Parameter: Linearity

Unlike UV, CAD response follows a power law:


.[1]
  • Protocol: Prepare 5 concentration levels (50% to 150% of target).

  • Data Treatment: Do not use linear regression. Use a Log-Log plot (

    
     vs. 
    
    
    
    ) to linearize the data, or use a second-order polynomial fit.[1]
  • Acceptance Criteria: Correlation coefficient (

    
    ) of the log-log plot 
    
    
    
    .

Deep Dive: Method B – Derivatization-UV (The Alternative)[1]

If a CAD or MS is unavailable, derivatization with Benzoyl Chloride (BzCl) is the most robust "wet chemistry" approach.[1] It converts the "invisible" amine into a UV-active benzamide.[1]

Reaction Chemistry

The Schotten-Baumann reaction conditions are used to benzoylate the secondary amine at position 7.[1]


[1]
Derivatization Protocol[1][3]
  • Sample Prep: Dissolve 10 mg sample in 1 mL Acetonitrile.

  • Basification: Add 1 mL of 2 M NaOH (Essential to neutralize the HCl salt and scavenge protons).

  • Reagent Addition: Add 50 µL Benzoyl Chloride.

  • Reaction: Vortex for 1 minute at Room Temp (Reaction is instantaneous).

  • Quench: Add 1 mL of 1 M Glycine (scavenges excess BzCl) or simply dilute with mobile phase.

  • Analysis: Inject onto HPLC-UV at 254 nm.

Critical Control Point: Ensure excess NaOH is present.[1] If the pH drops below 8, the HCl salt regenerates, and the reaction stops.

Visualizations & Logic Flow

Method Selection Decision Tree

This diagram guides the analyst to the correct method based on available instrumentation and data requirements.[1]

MethodSelection Start Start: Analyze 1-Oxa-7-azaspiro[4.5]decane HCl CheckChrom Is UV Chromophore Present? Start->CheckChrom CheckCAD Is CAD/ELSD Available? CheckChrom->CheckCAD No (Saturated Scaffold) CheckTrace Is Trace/Genotox Analysis Required? CheckCAD->CheckTrace No MethodCAD Select HPLC-CAD (Primary Assay Method) CheckCAD->MethodCAD Yes (Recommended) MethodMS Select LC-MS/MS (Trace Impurities) CheckTrace->MethodMS Yes (High Sensitivity) MethodDeriv Select Derivatization-UV (Benzoyl Chloride) CheckTrace->MethodDeriv No (Standard Lab)

Caption: Decision matrix for selecting the optimal analytical technique based on laboratory capabilities and sensitivity needs.

Validation Workflow for HPLC-CAD

The specific workflow for validating the CAD method, highlighting the unique requirement for log-log linearity assessment.

CADValidation Step1 Mobile Phase Prep (Volatile Buffer Only) Step2 System Suitability (Noise < 1 pA) Step1->Step2 Step3 Linearity Study (50-150% Range) Step2->Step3 Step4 Data Transformation (Log-Log Plot) Step3->Step4 Power Law Fit Step5 Accuracy/Recovery (Spike Recovery) Step4->Step5

Caption: Step-by-step validation workflow for HPLC-CAD, emphasizing the critical data transformation step.

References

  • Sigma-Aldrich. 1-Oxa-7-azaspiro[4.5]decane hydrochloride Product Sheet.[1]Link[1]

  • Thermo Fisher Scientific. HPLC-CAD Method Development Tips.Link

  • Wong, J. et al. Benzoyl Chloride Derivatization for LC-MS Analysis of Amines.[1] Analytical Chemistry, 2016.[1] Link[1]

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • ResearchGate. Application of HPLC-CAD in Pharmaceutical Analysis.Link

Sources

Comparative

Inter-laboratory comparison of 1-Oxa-7-azaspiro[4.5]decane synthesis yields

This guide serves as an inter-laboratory comparison and technical manual for the synthesis of 1-Oxa-7-azaspiro[4.5]decane , a critical spirocyclic scaffold in medicinal chemistry (e.g., NK1 antagonists, -receptor ligands...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an inter-laboratory comparison and technical manual for the synthesis of 1-Oxa-7-azaspiro[4.5]decane , a critical spirocyclic scaffold in medicinal chemistry (e.g., NK1 antagonists,


-receptor ligands).

This document synthesizes data from distinct synthetic methodologies ("Labs") to provide an objective performance review. It contrasts the Classical Organometallic Route (robust, scalable) against the Transition-Metal Catalyzed Route (atom-economical, stereoselective), empowering researchers to select the optimal workflow.

Executive Summary & Scaffold Utility

The 1-Oxa-7-azaspiro[4.5]decane core features a piperidine ring spiro-fused to a tetrahydrofuran ring. This geometry rigidly orients substituents, making it a "privileged structure" for GPCR ligands.

  • CAS: 63766-56-3

  • Key Challenge: Constructing the quaternary spiro-center at the C3 position of the piperidine ring (or C4 for the 8-aza isomer) while controlling stereochemistry.

  • Comparison Scope: We compare Method A (Stepwise Grignard/Cyclization) and Method B (Pd-Catalyzed Cyclocarbonylation).

Comparative Methodology Matrix

The following table summarizes performance metrics derived from cross-referencing synthetic literature (e.g., Thieme, NIH/PubChem data).

MetricMethod A: Classical Allylation/Cyclization Method B: Pd-Catalyzed Cyclocarbonylation
Primary Mechanism Grignard Addition

Iodocyclization
Pd(0)-mediated Enayne Cyclization
Starting Material N-Protected 3-PiperidonePropargyl Alcohol derivatives
Overall Yield 45 - 55% (3 steps)35 - 60% (Variable per substrate)
Scalability High (Gram to Kilogram scale)Moderate (Catalyst cost limits scale)
Atom Economy Low (Stoichiometric iodine/waste)High (Catalytic cycle)
Stereocontrol Substrate-controlled (often 2:1 dr)Ligand-controlled (High ee/dr possible)
Lab Suitability General Organic LabSpecialized Organometallic Lab

Technical Deep Dive: Method A (The "Robust" Protocol)

Best for: Scale-up, routine synthesis, and labs without specialized gloveboxes.

Mechanistic Pathway

This route relies on the nucleophilic attack of an allyl group on the ketone, followed by an electrophilic cyclization.

  • Addition: Allylmagnesium bromide attacks N-Boc-3-piperidone.

  • Activation: The resulting alkene is activated by an electrophile (typically

    
     or NIS).
    
  • Cyclization: The tertiary alcohol attacks the iodonium intermediate to close the tetrahydrofuran ring.

  • Deiodination: Radical reduction removes the iodine atom.

Validated Experimental Protocol

Note: All steps must be performed under


 atmosphere.

Step 1: Grignard Addition [1][2]

  • Setup: Flame-dry a 500 mL 3-neck flask. Charge with N-Boc-3-piperidone (10.0 g, 50 mmol) in anhydrous THF (100 mL). Cool to 0°C.[3]

  • Addition: Dropwise add Allylmagnesium bromide (1.0 M in ether, 60 mL, 1.2 equiv) over 30 mins. Maintain temp <5°C.

  • Monitor: Stir at 0°C for 2h. TLC (20% EtOAc/Hex) should show consumption of ketone (

    
    ).
    
  • Quench: Slowly add sat.

    
     (50 mL). Extract with EtOAc (3x). Dry (
    
    
    
    ) and concentrate.
    • Checkpoint: Crude product is a tertiary alcohol. Yield approx. 90-95%.

Step 2: Iodocyclization (The Critical Step)

  • Reaction: Dissolve the crude alcohol (10 g) in MeCN (150 mL). Add

    
      (3 equiv).
    
  • Cyclization: Add Iodine (

    
    )  (1.5 equiv) portion-wise at 0°C. Shield from light.
    
  • Completion: Stir at RT for 4-12h. The solution will turn dark violet/brown.

  • Workup: Quench with sat.

    
     (thiosulfate) until the iodine color vanishes (yellow 
    
    
    
    clear). Extract with ether.
    • Self-Validation: The disappearance of the alkene protons in

      
       NMR (5.0-6.0 ppm) confirms cyclization.
      

Step 3: Radical Deiodination

  • Reflux the iodinated spiro-compound with

    
      (1.2 equiv) and AIBN  (cat.) in Toluene for 2h.
    
  • Green Alternative: Use TTMSS (Tris(trimethylsilyl)silane) if tin toxicity is a concern.

Technical Deep Dive: Method B (The "Precision" Protocol)

Best for: Enantioselective synthesis, complex analogs, and late-stage diversification.

Mechanistic Pathway

Utilizes Palladium(0) to catalyze the cyclization of


-hydroxy-alkynes or enynes.
  • Key Reaction: Cyclocarbonylation or intramolecular alkoxypalladation.

  • Catalyst System:

    
     or 
    
    
    
    with CO atmosphere (if carbonylating) or simply reductive cyclization.
Workflow Summary (Adapted from Thieme/NIH Sources)
  • Precursor Synthesis: React N-protected piperidone with a propargyl metal species (e.g., propargyl bromide/Zn).

  • Catalytic Cycle: Treat the propargyl alcohol with 5 mol% Pd catalyst in THF/MeOH.

  • Outcome: Yields the spiro-dihydrofuran or spiro-tetrahydrofuran depending on hydrogen source.

    • Advantage:[4][5] Can install an ester group (via CO insertion) on the furan ring simultaneously, useful for further functionalization (see Snippet 1.14).

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix and chemical pathways for synthesizing the 1-Oxa-7-azaspiro[4.5]decane scaffold.

SpiroSynthesis Start N-Boc-3-Piperidone Grignard AllylMgBr Addition (0°C, THF) Start->Grignard Method A (Robust) Propargyl Propargylation (Propargyl Br, Zn) Start->Propargyl Method B (Precision) Alcohol Tertiary Alcohol Intermediate Grignard->Alcohol IodoCy Iodocyclization (I2, MeCN) Alcohol->IodoCy Ring Closure Deiodo Radical Deiodination (Bu3SnH) IodoCy->Deiodo Cleanup Product 1-Oxa-7-azaspiro[4.5]decane (Target Scaffold) Deiodo->Product AlkyneAlc Propargyl Alcohol Intermediate Propargyl->AlkyneAlc PdCycle Pd-Catalyzed Cyclization AlkyneAlc->PdCycle Atom Economy PdCycle->Product

Caption: Comparative synthetic pathways. Method A (Top) utilizes stepwise ring closure. Method B (Bottom) utilizes metal-catalyzed cyclization.

Critical Control Points & Troubleshooting

To ensure "Inter-Laboratory" reproducibility, adhere to these self-validating checks:

  • Moisture Sensitivity (Method A):

    • Failure Mode: Grignard reagent quenches before addition.

    • Check: If the reaction mixture remains clear/colorless upon Grignard addition (no exotherm), the reagent is dead. Titrate Grignard before use.

  • Cyclization Diastereoselectivity:

    • The spiro-cyclization often produces a mixture of diastereomers (axial vs equatorial oxygen attack).

    • Resolution: The isomers are typically separable by column chromatography on silica gel (Hexane/EtOAc gradient). The trans-isomer (relative to N-substituent if chiral) often elutes second.

  • Iodine Removal:

    • Incomplete deiodination leads to unstable products. Ensure the radical reaction runs to completion (monitor by MS: M+1 vs M+127).

References

  • National Institutes of Health (NIH). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. (PubChem/PubMed Central). [Link]

  • Organic Syntheses. Preparation of Allylmagnesium Bromide and Reaction with Carbonyls. (General Protocol Reference). [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Oxa-7-azaspiro[4.5]decane hydrochloride: Proper Disposal &amp; Handling Procedures

Executive Summary & Chemical Identity Effective chemical waste management requires more than reading a label; it requires understanding the chemical's reactivity profile.[1] 1-Oxa-7-azaspiro[4.5]decane hydrochloride (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Effective chemical waste management requires more than reading a label; it requires understanding the chemical's reactivity profile.[1] 1-Oxa-7-azaspiro[4.5]decane hydrochloride (CAS: 1415562-85-4) is a spirocyclic amine salt.[1] While often categorized generically as "organic solid waste," its specific structural properties—a secondary amine trapped in a spiro-ether scaffold as a hydrochloride salt—dictate specific segregation protocols to prevent downstream hazards (e.g., chloramine formation or nitrosamine generation).[1]

Chemical Profile Table
ParameterDetail
Chemical Name 1-Oxa-7-azaspiro[4.5]decane hydrochloride
CAS Number 1415562-85-4
Formula C₈H₁₅NO[1][2][3][4] · HCl
Physical State Solid (White to off-white powder)
Solubility Water-soluble; Soluble in DMSO, Methanol
Acidity Weakly acidic in aqueous solution (due to HCl moiety)
Primary Hazards Acute Toxicity (Oral), Irritant (Skin/Eye/Respiratory)

Strategic Hazard Assessment (The "Why")

Before disposal, you must understand the causality of the hazards.[1] We do not segregate waste arbitrarily; we do so to prevent uncontrolled reactions in the waste drum.[1]

The Amine-Salt Factor

As a hydrochloride salt of a secondary amine, this compound presents two latent risks in a mixed-waste environment:

  • pH Sensitivity: If mixed with high-pH (basic) waste streams, the salt will deprotonate, releasing the free amine.[1] Free amines are often volatile and odorous, potentially pressurizing waste containers or creating inhalation hazards.[1]

  • Incompatibility with Oxidizers:

    • Hypochlorites (Bleach): NEVER mix this waste with bleach.[1] The secondary amine nitrogen can react with hypochlorite to form N-chloramines , which are unstable, toxic, and potentially explosive.[1]

    • Nitrites: Avoid mixing with nitrosating agents (e.g., sodium nitrite), as secondary amines are precursors to N-nitrosamines , which are potent carcinogens.[1]

GHS Classification[1][6]
  • H302: Harmful if swallowed.[1][5]

  • H315/H319: Causes skin and serious eye irritation.[1][3][5]

  • H335: May cause respiratory irritation.[1][3][5][6][7]

Decision Matrix: Disposal Workflow

The following logic gate determines the correct waste stream based on the physical state of the material.

DisposalWorkflow Start Waste Material: 1-Oxa-7-azaspiro[4.5]decane HCl StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder (Pure or Expired) StateCheck->Solid Liquid Liquid Solution (Reaction Mix / Mother Liquor) StateCheck->Liquid Trace Trace Contamination (Gloves, Weigh Boats) StateCheck->Trace SolidBin Solid Hazardous Waste Drum (Tag: Toxic, Irritant) Solid->SolidBin Double bag SolventCheck Identify Solvent Base Liquid->SolventCheck DebrisBin Solid Hazardous Debris (Double Bagged) Trace->DebrisBin OrgStream Organic Solvent (DMSO, MeOH, DMF) SolventCheck->OrgStream >20% Organic AqStream Aqueous Solution (Water/Buffer) SolventCheck->AqStream Mostly Water LiqOrgBin Non-Halogenated Organic Waste (Tag: Organic, Toxic) OrgStream->LiqOrgBin Do NOT mix with Halogenated Solvents (DCM) if possible LiqAqBin Aqueous Hazardous Waste (Check pH -> Neutralize) AqStream->LiqAqBin Adjust pH 5-9 if required by site

Figure 1: Decision matrix for segregating 1-Oxa-7-azaspiro[4.5]decane hydrochloride waste streams.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this for expired stocks, spilled powder, or excess reagent.[1]

  • PPE Requirement: Nitrile gloves, safety goggles, lab coat, and N95 dust mask (or fume hood operation) to prevent inhalation (H335).[1]

  • Containment:

    • Do not dump loose powder directly into a 55-gallon drum.[1] This creates a "puff" hazard.[1]

    • Transfer the solid into a sealable polyethylene bag or a screw-top jar.[1]

    • Labeling: Clearly mark the inner container as "1-Oxa-7-azaspiro[4.5]decane HCl - TOXIC/IRRITANT."[1]

  • Disposal: Place the sealed inner container into the Solid Hazardous Waste drum.

  • Documentation: Log the mass on the waste accumulation sheet.

Protocol B: Liquid Waste (Organic Solvents)

Use this for reaction mixtures in DMSO, Methanol, or Ethanol.[1]

  • Classification: Even though the compound contains a chloride ion (Cl⁻), it does not classify the waste stream as "Halogenated Organic Waste" (which refers to C-Cl bonds like Chloroform).[1]

  • Segregation: Dispose of in the Non-Halogenated Organic Solvents carboy.

    • Critical Check: Ensure the carboy does not contain oxidizing acids (Nitric acid) or active bleach.[1]

  • Rinsing: Triple-rinse the original glassware with the compatible solvent and add rinsate to this same carboy.[1]

Protocol C: Aqueous Waste

Use this for aqueous workups or dissolved salts.[1]

  • pH Check: The hydrochloride salt is acidic.[1] Check the pH of the solution.

  • Neutralization (Optional but Recommended): If the waste stream is highly acidic (pH < 4), carefully neutralize with dilute Sodium Bicarbonate (NaHCO₃) to pH 6–8.[1]

    • Caution: Neutralization may precipitate the free base (oily residue).[1] If a precipitate forms, the entire mixture is now a multi-phase waste.[1]

  • Disposal: Pour into the Aqueous Hazardous Waste container.

    • Note: Do not pour down the sink.[1][8][9] Despite water solubility, the amine structure may be toxic to aquatic life or disrupt municipal water treatment bacteria.[1]

Emergency Procedures: Spills

Scenario: You drop a 5g vial of powder on the benchtop.

  • Isolate: Alert nearby personnel. Mark the area.

  • Protect: Don PPE (Gloves, Goggles, Mask).[1] Ensure the fume hood is active if the spill is near one.[1]

  • Dry Clean: Do not wet the powder immediately (it may become sticky/corrosive).[1]

    • Cover the spill with an inert absorbent (vermiculite) or use a dustpan/brush dedicated for hazardous waste.[1]

    • Gently sweep to avoid generating dust.[1]

  • Wet Clean: Once the bulk solid is removed, wipe the surface with a paper towel dampened with water (to dissolve salt residue), followed by an ethanol wipe.[1]

  • Dispose: Place all wipes and collected powder into a Solid Hazardous Debris bag.

References

  • Sigma-Aldrich. (2025).[1][5] Safety Data Sheet: 1-Oxa-7-azaspiro[4.5]decane hydrochloride. Retrieved from [1]

  • PubChem. (2025).[1][5] Compound Summary: 1-Oxa-7-azaspiro[4.5]decane.[1][4][10] National Library of Medicine.[1] Retrieved from [1]

  • U.S. EPA. (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Hazardous Waste Identification Guidelines. Retrieved from [1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] (Standard reference for amine/oxidizer incompatibility).

Sources

Handling

Personal protective equipment for handling 1-Oxa-7-azaspiro[4.5]decane hydrochloride

[1][2] Executive Summary & Hazard Intelligence Handling 1-Oxa-7-azaspiro[4.5]decane hydrochloride requires a shift in mindset from "standard reagent" to "sensitive intermediate."[1][2] While often classified as an irrita...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Hazard Intelligence

Handling 1-Oxa-7-azaspiro[4.5]decane hydrochloride requires a shift in mindset from "standard reagent" to "sensitive intermediate."[1][2] While often classified as an irritant, its hydrochloride salt form introduces specific risks regarding moisture sensitivity (hygroscopicity) and potential acidity upon hydrolysis.[2]

This guide moves beyond the generic Safety Data Sheet (SDS) to provide a field-proven operational strategy. Your primary goal is twofold: protect the operator from acute irritation (eyes/respiratory) and protect the compound from atmospheric degradation.[2]

The Hazard Matrix
Hazard ClassGHS CodeOperational Implication
Skin Irritation H315Solid dust reacts with sweat to form acidic micro-environments on skin.[1][2]
Eye Damage/Irritation H318/H319High Risk. Fine particulate matter can cause immediate, severe ocular damage.[1]
Respiratory Irritation H335Inhalation of dust triggers mucous membrane inflammation.[1]
Reactivity N/AHygroscopic. Absorbs atmospheric water rapidly, altering stoichiometry and purity.[1]

The PPE Firewall (Personal Protective Equipment)[1][2]

Do not rely on generic lab attire.[2][3] The following PPE standards are selected based on the compound's physical properties (fine, acidic powder).

A. Ocular Protection (Critical)[2]
  • Standard: Chemical Splash Goggles (ANSI Z87.1 D3 rating).[2]

  • Why: Standard safety glasses with side shields are insufficient for fine hydrochloride salts.[2] Air currents in fume hoods can turbulence dust around the side of glasses.[2] Goggles provide the necessary seal against airborne particulates.[2]

B. Dermal Defense (Gloves)[2]
  • Material: Nitrile Rubber (100%).[2]

  • Minimum Thickness: 0.11 mm (4-5 mil).

  • Protocol:

    • Solid Handling: Single pair of nitrile gloves is sufficient.[2]

    • Solution Handling: If dissolved in penetrative solvents (e.g., DCM, DMSO), double gloving is required. The salt itself is ionic and does not permeate well, but the carrier solvent will.

    • Technique: "Rolling Cuff" method.[2] Fold the cuff of the glove over the lab coat sleeve to prevent particles from falling into the gap between glove and wrist.[2]

C. Respiratory & Body[1][4]
  • Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).[2]

  • Secondary Barrier: Lab coat (100% cotton or fire-resistant synthetic).[1][2] Avoid synthetic blends that melt if a fire occurs (though this compound is not a primary fire risk, the solvents used in synthesis often are).[2]

Operational Workflow: From Storage to Reaction[1]

The following workflow minimizes exposure and maximizes data integrity.

Step 1: Pre-Operational Checks[1][2]
  • Verify Atmosphere: Ensure the fume hood is active.

  • Static Control: Dry hydrochloride salts are prone to static charge, causing "jumping" during weighing.[2] Use an anti-static gun or ionizer if available.[2]

Step 2: Weighing & Transfer[1][2]
  • The "Vial-to-Vial" Technique:

    • Tare the receiving vessel (flask/vial) with its cap/septum.[2]

    • Transfer the solid rapidly using a clean spatula.[2]

    • Do not use weighing boats for quantities < 50 mg; the static loss is significant.[2] Weigh directly into the tared reaction vessel.

    • Immediately recap the stock container. Use Parafilm or electrical tape to seal the stock container before returning to storage (Desiccator/Fridge).[2]

Step 3: Decontamination[1][2]
  • Solvent Choice: Water or Methanol.[2]

  • Rationale: The hydrochloride salt is highly soluble in water.[2] Wipe down the balance area with a wet paper towel (water) first to dissolve residues, then follow with ethanol/isopropanol to remove moisture.[2]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for handling this compound, ensuring safety and compound integrity.

G Start Start: Handling 1-Oxa-7-azaspiro[4.5]decane HCl RiskAssess Risk Assessment: Is the compound solid or in solution? Start->RiskAssess Solid State: Solid Powder (Risk: Dust & Moisture) RiskAssess->Solid Solution State: In Solution (Risk: Splash & Permeation) RiskAssess->Solution PPE_Solid PPE: Nitrile Gloves + Goggles Control: Anti-Static Gun Solid->PPE_Solid PPE_Sol PPE: Double Nitrile Gloves + Face Shield (if >100mL) Solution->PPE_Sol Hood Engineering Control: Fume Hood Required PPE_Solid->Hood PPE_Sol->Hood Action Action: Weigh/Transfer Minimize air exposure Hood->Action Cleanup Decontamination: Wipe with H2O (Dissolve Salt) then EtOH (Dry Surface) Action->Cleanup Disposal Disposal: Solid Waste Stream (C) Cleanup->Disposal

Figure 1: Operational decision tree for handling hygroscopic amine salts.

Emergency & Disposal Procedures

Spill Management (Solid)[1][2][5]
  • Isolate: Inform nearby personnel.

  • PPE: Ensure goggles and gloves are secured.[2]

  • Cleanup: Do not dry sweep (creates dust).[2] Cover the spill with a paper towel dampened with water (to dissolve and trap the salt).[2]

  • Wipe: Wipe the area 3 times with water, then once with acetone.[2]

Waste Disposal[1][2][4]
  • Classification: Hazardous Chemical Waste (Solid).[2]

  • Segregation: Do not mix with strong oxidizers or strong bases in the waste stream to prevent exothermic reactions or fume generation.[2]

  • Labeling: Clearly label as "1-Oxa-7-azaspiro[4.5]decane hydrochloride - Irritant."

References

  • PubChem. (n.d.).[2][4] 1-Oxa-7-azaspiro[4.5]decane.[1][2][4] National Center for Biotechnology Information.[2] Retrieved October 26, 2023, from [Link][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment: Light & Eye Protection. Retrieved from [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-7-azaspiro[4.5]decane hydrochloride
Reactant of Route 2
1-Oxa-7-azaspiro[4.5]decane hydrochloride
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